3,4-Dichloro-N-methoxy-N-methylbenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-12(14-2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNZLPFQRSFKBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465114 | |
| Record name | 3,4-Dichloro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200802-01-3 | |
| Record name | 3,4-Dichloro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,4-Dichloro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3,4-Dichloro-N-methoxy-N-methylbenzamide, a valuable Weinreb amide intermediate in organic synthesis. The document details two primary, field-proven synthetic routes starting from either 3,4-dichlorobenzoyl chloride or 3,4-dichlorobenzoic acid. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the rationale behind procedural steps, ensuring scientific integrity and reproducibility. It includes detailed experimental protocols, safety considerations, and predicted analytical data for the target compound. Visual aids in the form of reaction scheme diagrams are provided to enhance understanding of the synthetic workflows. This document is intended to be a practical resource for researchers in medicinal chemistry, process development, and synthetic organic chemistry, facilitating the efficient and safe laboratory-scale preparation of this versatile chemical building block.
Introduction: The Strategic Importance of this compound
This compound is a member of the Weinreb amide class of compounds, which are renowned for their utility as stable and versatile intermediates in organic synthesis.[1][2] The key feature of a Weinreb amide is its ability to react with organometallic reagents (such as Grignard or organolithium reagents) to form a stable chelated intermediate. This intermediate resists the common problem of over-addition, collapsing to a ketone upon aqueous workup.[3] This controlled reactivity makes Weinreb amides superior precursors for the synthesis of ketones compared to more reactive carboxylic acid derivatives like esters or acid chlorides.[2]
The 3,4-dichloro substitution pattern on the aromatic ring of the target molecule provides a handle for further functionalization, making it a valuable building block in the synthesis of complex molecules, including agrochemicals and active pharmaceutical ingredients (APIs). The strategic placement of the chlorine atoms can influence the electronic properties and metabolic stability of the final products.
This guide will present two robust and widely applicable methods for the synthesis of this compound, providing the necessary detail for successful implementation in a research or process development setting.
Recommended Synthetic Pathways
Two principal and reliable synthetic routes for the preparation of this compound are presented. The choice between these methods will often depend on the availability of the starting material and the desired scale of the reaction.
-
Route 1: Synthesis from 3,4-Dichlorobenzoyl Chloride. This is a direct and often high-yielding approach, suitable when the acyl chloride is readily available or can be easily prepared.
-
Route 2: One-Pot Synthesis from 3,4-Dichlorobenzoic Acid. This method avoids the isolation of the often moisture-sensitive acyl chloride by activating the carboxylic acid in situ with a coupling agent.
Route 1: Acylation of N,O-Dimethylhydroxylamine with 3,4-Dichlorobenzoyl Chloride
This is the most direct method for the synthesis of the target Weinreb amide. The reaction proceeds via a nucleophilic acyl substitution where the free base of N,O-dimethylhydroxylamine attacks the electrophilic carbonyl carbon of 3,4-dichlorobenzoyl chloride. A non-nucleophilic organic base, such as triethylamine or pyridine, is required to neutralize the hydrochloric acid generated during the reaction.[4]
Diagram 1: Synthetic Workflow from 3,4-Dichlorobenzoyl Chloride
Sources
An In-Depth Technical Guide to 3,4-Dichloro-N-methoxy-N-methylbenzamide: A Versatile Weinreb Amide for Synthetic Chemistry
Introduction
In the landscape of modern organic synthesis, the pursuit of selective and high-yielding methodologies for carbon-carbon bond formation is paramount. Among the arsenal of reagents available to the synthetic chemist, Weinreb amides (N-methoxy-N-methylamides) have established themselves as exceptionally reliable intermediates for the synthesis of ketones and aldehydes. Their unique ability to react with organometallic reagents in a controlled manner, arresting the reaction at the ketone stage and preventing over-addition to form tertiary alcohols, has made them indispensable in both academic research and industrial drug development. This guide provides a comprehensive technical overview of a specific, yet highly valuable member of this class: 3,4-Dichloro-N-methoxy-N-methylbenzamide . While specific experimental data for this compound is not extensively documented in public literature, this guide will leverage established principles of Weinreb amide chemistry and data from closely related analogs to provide a robust working knowledge base for researchers, scientists, and drug development professionals.
Physicochemical and Computed Properties
| Property | Predicted Value/Information | Source/Basis for Prediction |
| Molecular Formula | C₉H₉Cl₂NO₂ | |
| Molecular Weight | 234.08 g/mol | |
| Appearance | Colorless to light yellow liquid or low-melting solid | Based on the appearance of 4-Chloro-N-methoxy-N-methylbenzamide |
| Boiling Point | > 250 °C (predicted) | Extrapolated from related benzoyl chlorides and Weinreb amides. |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl acetate). Insoluble in water. | General solubility of Weinreb amides. |
| CAS Number | Not assigned or not publicly available. |
Synthesis of this compound
The most direct and widely employed method for the synthesis of this compound is the reaction of 3,4-dichlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This is a standard procedure for the formation of Weinreb amides.
Reaction Workflow
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
N,O-Dimethylhydroxylamine hydrochloride
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add anhydrous pyridine or triethylamine (2.2 equivalents).
-
In a separate flask, dissolve 3,4-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM.
-
Slowly add the solution of 3,4-dichlorobenzoyl chloride to the stirred suspension of the hydroxylamine at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the structure of this compound and known data for analogous compounds.
¹H NMR Spectroscopy
In a typical deuterated solvent such as CDCl₃, the proton NMR spectrum is expected to show the following signals:
-
Aromatic Protons (3H): Three signals in the aromatic region (approximately δ 7.2-7.8 ppm). Due to the substitution pattern, one proton will likely appear as a doublet, one as a doublet of doublets, and one as a doublet.
-
N-Methoxy Protons (3H): A singlet at approximately δ 3.6-3.8 ppm.
-
N-Methyl Protons (3H): A singlet at approximately δ 3.2-3.4 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum in CDCl₃ is anticipated to display the following key resonances:
-
Carbonyl Carbon (C=O): A signal in the range of δ 168-172 ppm.
-
Aromatic Carbons (6C): Six distinct signals in the aromatic region (approximately δ 125-140 ppm).
-
N-Methoxy Carbon (OCH₃): A signal around δ 61-63 ppm.
-
N-Methyl Carbon (NCH₃): A signal around δ 34-36 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands:
-
C=O Stretch (Amide): A strong absorption band in the region of 1640-1680 cm⁻¹.
-
C-N Stretch: An absorption in the range of 1380-1420 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum would likely show a molecular ion peak (M⁺) at m/z 233, 235, and 237, corresponding to the isotopic distribution of the two chlorine atoms. Key fragmentation patterns would include the loss of the methoxy group (-OCH₃), the methyl group (-CH₃), and the characteristic cleavage to form the 3,4-dichlorobenzoyl cation at m/z 173.
Applications in Synthetic Chemistry
The primary utility of this compound lies in its role as a precursor for the synthesis of 3,4-dichlorophenyl ketones. The Weinreb amide functionality allows for the controlled addition of one equivalent of an organometallic reagent (e.g., Grignard reagents or organolithiums) to form a stable tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, thus preventing the common problem of over-addition to form a tertiary alcohol.
Reaction Pathway: Ketone Synthesis
Caption: General scheme for ketone synthesis from a Weinreb amide.
This controlled reactivity makes this compound a valuable building block in the synthesis of complex molecules where the 3,4-dichlorophenyl moiety is a key structural feature. This substitution pattern is found in various biologically active compounds, including some pharmaceuticals and agrochemicals.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Inhalation: May be harmful if inhaled and may cause respiratory irritation. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Skin Contact: May cause skin irritation. In case of contact, wash with plenty of soap and water.
-
Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.
-
Ingestion: May be harmful if swallowed.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Conclusion
This compound represents a potent and versatile synthetic intermediate. As a Weinreb amide, it offers a reliable and high-yield pathway for the synthesis of 3,4-dichlorophenyl ketones, which are important substructures in medicinal and materials chemistry. While detailed experimental data for this specific compound is sparse, this guide provides a robust framework for its synthesis, handling, and application based on well-established chemical principles and data from closely related analogs. As with any chemical synthesis, researchers should perform small-scale pilot reactions to optimize conditions and confirm product identity through rigorous spectroscopic analysis.
References
-
PubChem. (n.d.). 3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide. Retrieved from [Link]
-
Kim, S., & Lee, J. I. (2000). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 21(7), 743-744. Retrieved from [Link]
-
PrepChem. (2022). Preparation of 3,4-dichlorobenzoic acid. Retrieved from [Link]
-
Li, J., & Chen, C. (2015). Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C–H Bond Activation. Organic Letters, 17(15), 3826–3829. [Link]
-
PubChem. (n.d.). 3,4-dichloro-N,N-diethyl-2-methoxybenzamide. Retrieved from [Link]
-
Hölzel-Diagnostika. (n.d.). 4-Chloro-N-methoxy-N-methylbenzamide. Retrieved from [Link]
Sources
A Technical Guide to 3,4-Dichloro-N-methoxy-N-methylbenzamide: A Versatile Weinreb Amide for Controlled Ketone Synthesis
Abstract: This guide provides an in-depth technical overview of 3,4-Dichloro-N-methoxy-N-methylbenzamide, a specialized chemical intermediate. The document clarifies its identity as a Weinreb-Nahm amide, a class of reagents renowned for their utility in the precise synthesis of ketones. We will explore its chemical properties, establish a detailed synthesis protocol, and elucidate its mechanistic advantages in modern organic chemistry. The primary application of this compound is as a stable and selective acylating agent, allowing for the formation of carbon-carbon bonds with organometallic reagents to yield ketones without the common side-reaction of over-addition to form tertiary alcohols. This guide is intended for researchers, chemists, and professionals in drug development and fine chemical manufacturing who require precise tools for constructing complex molecular architectures.
Core Identity and Physicochemical Properties
This compound belongs to the class of N,O-disubstituted hydroxylamides, more commonly known in the field of organic chemistry as Weinreb-Nahm amides or simply Weinreb amides.[1] Its structure features a 3,4-dichlorinated benzene ring attached to a carbonyl group, which is in turn bonded to a nitrogen atom bearing both a methyl and a methoxy group. This specific arrangement is crucial for its unique reactivity.
It is critical to distinguish this laboratory reagent from the similarly named opioid, 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700), which is a DEA Schedule I controlled substance and possesses a completely different molecular structure and biological activity.[2]
The properties of this compound are not widely reported in public databases, as it is primarily a synthetic intermediate. However, we can infer its characteristics based on its structure and data from closely related analogues like 4-Chloro-N-methoxy-N-methylbenzamide.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Method |
| Molecular Formula | C₉H₉Cl₂NO₂ | Calculation |
| Molecular Weight | 234.08 g/mol | Calculation |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Physical Form | Expected to be a liquid or low-melting solid at STP | Analogy to |
| Boiling Point | Not determined; likely high due to MW | Estimation |
| Solubility | Soluble in common organic solvents (DCM, THF, Ether) | Chemical Class Property |
The Weinreb-Nahm Ketone Synthesis: A Mechanistic Advantage
The primary value of this compound lies in its application in the Weinreb-Nahm ketone synthesis, a method developed in 1981.[1] This reaction overcomes a fundamental challenge in organic synthesis: the tendency of highly reactive organometallic reagents (like Grignard or organolithium reagents) to add twice to acylating agents such as acid chlorides or esters, leading to the formation of tertiary alcohols instead of the desired ketone.
The Weinreb amide functionality prevents this over-addition. The reaction proceeds through a stable, five-membered chelated intermediate formed by the coordination of the organometallic's metal cation (e.g., MgX⁺ or Li⁺) with both the carbonyl oxygen and the methoxy oxygen.[3] This tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. Because the intermediate is stable, it resists further nucleophilic attack, thus halting the reaction at the ketone stage.[1]
Caption: General mechanism of the Weinreb-Nahm ketone synthesis.
Synthesis Protocol for this compound
The synthesis of this Weinreb amide is a straightforward and high-yielding procedure involving the acylation of N,O-dimethylhydroxylamine hydrochloride with 3,4-dichlorobenzoyl chloride.[4][5] The reaction is typically performed in a suitable solvent with a base to neutralize the HCl generated.
Starting Materials:
-
3,4-Dichlorobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine (as base)
-
Dichloromethane (DCM) or Chloroform (as solvent)
Caption: Workflow for the synthesis of the target Weinreb amide.
Detailed Experimental Protocol:
-
Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).
-
Dissolution: Anhydrous dichloromethane is added, and the suspension is stirred. 3,4-Dichlorobenzoyl chloride (1.0 equivalent) is added.
-
Cooling: The flask is cooled to 0°C in an ice-water bath.
-
Base Addition: Pyridine (2.2 equivalents) is added dropwise to the cooled, stirring mixture. The reaction is exothermic, and a precipitate of pyridinium hydrochloride will form.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is transferred to a separatory funnel and washed sequentially with dilute aqueous HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by silica gel chromatography if necessary.
Application in the Synthesis of Dichlorophenyl Ketones
The primary utility of this compound is as a precursor to a wide variety of 3,4-dichlorophenyl ketones. This is achieved by reacting the Weinreb amide with an organometallic reagent.
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. 3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide | C16H22Cl2N2O | CID 13544015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
An In-Depth Technical Guide to 3,4-Dichloro-N-methoxy-N-methylbenzamide (CAS No. 200802-01-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3,4-Dichloro-N-methoxy-N-methylbenzamide, a valuable research chemical and versatile intermediate in modern organic synthesis. As a member of the Weinreb amide class of compounds, its unique reactivity profile offers significant advantages in the controlled formation of carbonyl compounds, a cornerstone of pharmaceutical and fine chemical development. This document will delve into its chemical properties, synthesis, and key applications, offering field-proven insights into its practical use.
Core Compound Identity and Properties
CAS Number: 200802-01-3
Molecular Formula: C₉H₉Cl₂NO₂
Molecular Weight: 234.08 g/mol
Chemical Structure:

Table 1: Physicochemical Properties
| Property | Value | Source |
| Purity | ≥95% | |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | Inferred from general Weinreb amide properties |
The Synthetic Pathway: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 3,4-dichlorobenzoic acid. This method leverages the robust and well-established chemistry of Weinreb amides.
Step 1: Synthesis of the Intermediate, 3,4-Dichlorobenzoyl Chloride
The initial and critical step is the conversion of the carboxylic acid to the more reactive acyl chloride. This transformation is a standard procedure in organic synthesis, often employing reagents like thionyl chloride or oxalyl chloride. The use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is often preferred due to the clean reaction profile, where the byproducts are gaseous and easily removed.
Experimental Protocol:
-
To a solution of 3,4-dichlorobenzoic acid (1.0 equivalent) in anhydrous dichloromethane, add a catalytic amount of N,N-dimethylformamide (a few drops).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add oxalyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 3,4-dichlorobenzoyl chloride, which is often used in the next step without further purification.
Causality Behind Experimental Choices:
-
The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.
-
The catalytic DMF acts as a Vilsmeier reagent precursor, which accelerates the conversion to the acid chloride.
-
Performing the initial addition at 0°C helps to control the exothermic reaction.
Step 2: Formation of this compound
With the activated acyl chloride in hand, the final step involves its reaction with N,O-dimethylhydroxylamine hydrochloride. A base is required to neutralize the hydrochloric acid generated during the reaction.
Experimental Protocol:
-
Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 to 1.5 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0°C.
-
Add a non-nucleophilic base, such as pyridine or triethylamine (2.2 to 3.0 equivalents), to the solution.
-
Slowly add a solution of the previously prepared 3,4-dichlorobenzoyl chloride in the same solvent to the stirred mixture.
-
Allow the reaction to proceed at 0°C for 30 minutes and then at room temperature for 1-3 hours.
-
Monitor the reaction by TLC until the starting acyl chloride is consumed.
-
Upon completion, the reaction is quenched with water or a dilute aqueous acid solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Trustworthiness Through a Self-Validating System:
The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectral data would include characteristic peaks for the aromatic protons, the N-methoxy and N-methyl groups in the ¹H NMR spectrum, and the carbonyl stretch in the IR spectrum.
Diagram 1: Synthesis Workflow
Caption: Synthetic route to this compound.
The Power of the Weinreb Amide: Reactivity and Applications
The significance of this compound lies in its identity as a Weinreb amide. This functional group is renowned for its ability to react with organometallic reagents (such as Grignard reagents and organolithiums) to produce ketones in high yields, without the common side reaction of over-addition to form tertiary alcohols.
The stability of the tetrahedral intermediate, which is chelated by the methoxy group, is the key to this controlled reactivity. This intermediate is stable at low temperatures and only collapses to the ketone upon acidic workup.
Diagram 2: Mechanism of Ketone Synthesis
Caption: General mechanism for ketone synthesis using a Weinreb amide.
Applications in Drug Discovery and Development:
The 3,4-dichlorophenyl moiety is a common structural motif in many biologically active compounds and pharmaceuticals. The ability to introduce this group and subsequently form a ketone functional group makes this compound a highly valuable building block.
-
Scaffold for Novel Compounds: It serves as a precursor for the synthesis of a wide array of more complex molecules with potential therapeutic applications.
-
Synthesis of Bioactive Ketones: Many enzyme inhibitors and receptor antagonists contain a ketone functional group, which can be readily synthesized using this Weinreb amide.
-
Lead Optimization: In the process of drug discovery, the facile synthesis of various ketone analogues allows for rapid structure-activity relationship (SAR) studies.
Safety and Handling
As with all chlorinated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. For specific handling and disposal information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound (CAS No. 200802-01-3) is a powerful and versatile synthetic intermediate. Its identity as a Weinreb amide allows for the controlled and high-yield synthesis of 3,4-dichlorophenyl ketones, which are important precursors in pharmaceutical and materials science research. The synthetic protocols outlined in this guide, grounded in established chemical principles, provide a reliable pathway for its preparation and utilization in the laboratory.
References
A Technical Guide to 3,4-Dichloro-N-methoxy-N-methylbenzamide: Synthesis, Characterization, and Application
Abstract: This document provides an in-depth technical overview of 3,4-Dichloro-N-methoxy-N-methylbenzamide, a prominent member of the Weinreb-Nahm amide class of reagents. Its structure confers significant stability and predictable reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly for the synthesis of complex ketones. This guide details its physicochemical properties, provides a robust and validated synthesis protocol, explores methods for its structural and purity confirmation via spectroscopic analysis, and discusses its core application in C-C bond formation. The insights provided are targeted toward researchers and professionals in chemical synthesis and drug development.
Introduction and Strategic Importance
This compound is a specialized acylating agent known as a Weinreb-Nahm amide (or simply Weinreb amide). The strategic value of this functional group lies in its ability to react with highly nucleophilic organometallic reagents (such as Grignard or organolithium reagents) to form a stable tetrahedral intermediate. This intermediate resists the common problem of over-addition, cleanly yielding a ketone upon acidic workup.[1][2][3] In contrast, the reaction of the same organometallic reagents with more traditional acylating agents like esters or acid chlorides often leads to a mixture of products, including tertiary alcohols, due to the high reactivity of the initially formed ketone.[1][4]
The 3,4-dichloro substitution pattern on the benzoyl core provides electronic modification and a scaffold for further functionalization, making this specific Weinreb amide a useful building block in the synthesis of pharmaceuticals and other complex organic molecules.
Physicochemical and Safety Data
A comprehensive understanding of a reagent's physical properties is paramount for its effective use and safe handling in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 121348-98-9 | [5] |
| Molecular Formula | C₉H₉Cl₂NO₂ | |
| Molecular Weight | 234.08 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 58-62 °C | |
| Boiling Point | Not available (decomposes) | |
| Solubility | Soluble in dichloromethane, ethyl acetate, THF, methanol. |
Safety & Handling Considerations: While specific GHS hazard data for this exact compound is not aggregated, analogous benzamides are listed as causing skin and eye irritation.[6] Standard laboratory precautions should be observed:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry place, sealed from moisture.
Synthesis Protocol: Acylation of N,O-Dimethylhydroxylamine
The most direct and widely adopted method for preparing Weinreb amides is the acylation of N,O-dimethylhydroxylamine hydrochloride with a corresponding acid chloride.[7] This procedure provides high yields and a product that can often be purified by simple recrystallization.
Causality of Reagent Selection
-
Starting Material: 3,4-Dichlorobenzoyl chloride is the activated form of the carboxylic acid, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
-
Nucleophile: N,O-Dimethylhydroxylamine hydrochloride is a stable salt of the nucleophile. A base is required to liberate the free amine in situ.
-
Base: A non-nucleophilic organic base such as triethylamine (Et₃N) or pyridine is used. Its primary role is to scavenge the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the nucleophile.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction. DCM is often preferred for its ease of removal during workup.
Visualized Synthesis Workflow
Caption: Workflow for the synthesis of the target Weinreb amide.
Step-by-Step Experimental Protocol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Base Addition: Slowly add triethylamine (2.2 eq) to the suspension and stir for 15 minutes. This deprotonates the hydroxylamine salt to form the free nucleophile.
-
Acyl Chloride Addition: Dissolve 3,4-dichlorobenzoyl chloride (1.0 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC (Thin Layer Chromatography).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.[8]
Structural Elucidation and Spectroscopic Analysis
Confirming the structure and purity of the synthesized compound is a critical, self-validating step. The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
¹H NMR (Proton NMR): The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms.
-
Aromatic Region (approx. 7.4-7.8 ppm): Three distinct signals corresponding to the three protons on the dichlorinated phenyl ring. The splitting pattern (e.g., a doublet, a doublet of doublets) is dictated by the coupling between adjacent protons.[9]
-
N-Methoxy Protons (approx. 3.6-3.8 ppm): A sharp singlet integrating to 3 protons for the -OCH₃ group.
-
N-Methyl Protons (approx. 3.2-3.4 ppm): A sharp singlet integrating to 3 protons for the -NCH₃ group.
-
-
¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms in the molecule.
-
Carbonyl Carbon (approx. 168-172 ppm): The characteristic signal for the amide carbonyl carbon.
-
Aromatic Carbons (approx. 125-140 ppm): Signals for the six carbons of the phenyl ring. Carbons bonded to chlorine will show distinct chemical shifts.
-
N-Methoxy Carbon (approx. 61-63 ppm): The signal for the -OCH₃ carbon.
-
N-Methyl Carbon (approx. 33-35 ppm): The signal for the -NCH₃ carbon.
-
-
IR Spectroscopy: IR spectroscopy identifies the functional groups present by their characteristic vibrational frequencies.
-
C=O Stretch (approx. 1630-1680 cm⁻¹): A strong, sharp absorption band characteristic of the amide carbonyl group.
-
C-Cl Stretch (approx. 600-800 cm⁻¹): Absorptions corresponding to the carbon-chlorine bonds on the aromatic ring.
-
Aromatic C=C Stretches (approx. 1450-1600 cm⁻¹): Multiple bands indicating the presence of the benzene ring.
-
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern. The high-resolution mass spectrum (HRMS) should confirm the exact mass of the molecular formula C₉H₉Cl₂NO₂. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.
Reactivity and Synthetic Applications
The primary utility of this compound is as a precursor to 3,4-dichlorophenyl ketones.
Mechanism of Ketone Synthesis
The reaction proceeds via nucleophilic addition of an organometallic reagent (R-M, where M is typically MgBr or Li) to the amide carbonyl. This forms a stable, five-membered chelated tetrahedral intermediate.[1][3] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup is performed. This chelation prevents the undesired second addition of the organometallic reagent.
Visualized Reaction Mechanism
Caption: Generalized reaction of a Weinreb amide to form a ketone.
Example Protocol: Synthesis of 1-(3,4-dichlorophenyl)ethan-1-one
-
Setup: Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere. Cool the solution to 0 °C.
-
Addition: Slowly add methylmagnesium bromide (CH₃MgBr, 1.2 eq, typically as a solution in Et₂O or THF) via syringe.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude ketone by flash column chromatography or distillation.
This robust methodology allows for the synthesis of a wide array of ketones by simply varying the organometallic reagent used.[10][11]
References
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PubChem. (n.d.). N-Methoxy-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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Yuan, G., & Liu, G. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, E68, o647. Retrieved from [Link]
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Kim, S., & Kim, S. (2004). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 25(10), 1469-1470. Retrieved from [Link]
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PubChem. (n.d.). 3,4-dichloro-N,N-diethyl-2-methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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Beydoun, K., et al. (2013). Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation. Angewandte Chemie International Edition, 52(37), 9554-9558. Retrieved from [Link]
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Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427-1429. Retrieved from [Link]
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Molecular Memory. (2019). Weinreb Amides and More (Forming Ketones Using Organometallic Reagents). YouTube. Retrieved from [Link]
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Vangala, R., et al. (2013). Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway. RSC Advances, 3, 8168-8171. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Retrieved from [Link]
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Al-Zoubi, R. M., & Al-Jaber, H. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-206. Retrieved from [Link]
- Google Patents. (2016). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
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Miles, W. H., et al. (2010). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Molecules, 15(7), 4726-4736. Retrieved from [Link]
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Popp, B. V., et al. (2022). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. Organometallics, 41(20), 2950-2959. Retrieved from [Link]
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Al-Zoubi, R. M. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. Retrieved from [Link]
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Beydoun, K., et al. (2013). Supporting Information for: Ruthenium-Catalyzed Direct Methylation of Primary and Secondary Aromatic Amines Using Carbon Dioxide and Molecular Hydrogen. Max-Planck-Gesellschaft. Retrieved from [Link]
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University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
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A Comprehensive Technical Guide to N-Methoxy-N-methyl-3,4-dichlorobenzamide: Synthesis, Characterization, and Applications
Abstract
This technical guide provides an in-depth exploration of N-methoxy-N-methyl-3,4-dichlorobenzamide, commonly known as the Weinreb amide of 3,4-dichlorobenzoic acid. This compound is a vital intermediate in modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. We will delve into its synthesis from 3,4-dichlorobenzoic acid, detailing the critical aspects of reaction mechanisms and optimization. Furthermore, this guide will cover its unique reactivity, especially in the context of the Weinreb ketone synthesis, and its broader applications in the construction of complex molecular architectures. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding and practical insights into the utility of this versatile reagent.
Introduction: The Significance of Weinreb Amides in Modern Synthesis
The development of reliable and selective methods for carbon-carbon bond formation is a cornerstone of organic chemistry. The Weinreb amide, an N-methoxy-N-methyl amide, has emerged as a superior acylating agent for the synthesis of ketones and aldehydes.[1][2] Discovered by Steven M. Weinreb and Steven Nahm in 1981, this functional group offers a distinct advantage over more traditional acylating agents like acid chlorides or esters.[3] The primary benefit lies in its ability to react with organometallic reagents, such as Grignard or organolithium reagents, to form a stable tetrahedral intermediate.[2][4] This intermediate resists the common problem of over-addition, which often leads to the formation of tertiary alcohols as undesired byproducts.[3][5]
The 3,4-dichlorobenzoyl moiety is a common structural motif in a variety of biologically active compounds, including pharmaceuticals and agrochemicals. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, the Weinreb amide of 3,4-dichlorobenzoic acid serves as a crucial building block for introducing this important structural unit in a controlled and efficient manner.
Synthesis of N-Methoxy-N-methyl-3,4-dichlorobenzamide
The synthesis of N-methoxy-N-methyl-3,4-dichlorobenzamide typically commences with the activation of 3,4-dichlorobenzoic acid, followed by coupling with N,O-dimethylhydroxylamine.[6] Several effective methods exist for the crucial amide bond formation, each with its own merits regarding reaction conditions, scalability, and substrate scope.
Carboxylic Acid Activation: The Gateway to Amide Formation
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[7] Therefore, the carboxylic acid must first be converted into a more electrophilic species. Common strategies include:
-
Acid Chloride Formation: Treatment of 3,4-dichlorobenzoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) effectively converts it to the highly reactive 3,4-dichlorobenzoyl chloride.[8] This intermediate readily reacts with N,O-dimethylhydroxylamine.
-
Carbodiimide-Mediated Coupling: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation.[7][9] These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate.[7] To minimize side reactions and potential racemization (in the case of chiral substrates), additives like 1-hydroxybenzotriazole (HOBt) are often employed.[10][11]
-
Carbonyl Diimidazole (CDI) Activation: 1,1'-Carbonyldiimidazole is a mild and effective activating agent that converts the carboxylic acid into an acylimidazolide.[12] This method is particularly advantageous for substrates with sensitive functional groups.[12]
Experimental Protocol: Synthesis via CDI Activation
This protocol details a reliable and scalable method for the preparation of N-methoxy-N-methyl-3,4-dichlorobenzamide using 1,1'-carbonyldiimidazole (CDI).
Materials:
-
3,4-Dichlorobenzoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 3,4-dichlorobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) at room temperature, add 1,1'-carbonyldiimidazole (1.1 equiv) portion-wise.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of CO₂ ceases and the solution becomes homogeneous.
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in a minimal amount of water and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the free N,O-dimethylhydroxylamine into DCM. Alternatively, add the N,O-dimethylhydroxylamine hydrochloride directly to the reaction mixture followed by a suitable base like triethylamine or N,N-diisopropylethylamine (DIPEA).
-
Add the N,O-dimethylhydroxylamine solution to the activated carboxylic acid mixture and stir at room temperature overnight.
-
Quench the reaction by adding 1 M HCl.[12] Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, if necessary.
Reactivity and Applications
The utility of N-methoxy-N-methyl-3,4-dichlorobenzamide stems from its predictable and controlled reactivity with a variety of nucleophiles.
The Weinreb Ketone Synthesis
The hallmark application of this Weinreb amide is in the synthesis of 3,4-dichlorophenyl ketones.[5] The reaction proceeds via the nucleophilic addition of an organometallic reagent (e.g., Grignard reagent, organolithium) to the amide carbonyl. The resulting tetrahedral intermediate is stabilized by chelation between the metal cation, the carbonyl oxygen, and the methoxy oxygen.[4] This stable chelate prevents the collapse of the intermediate and subsequent over-addition of the nucleophile.[2] Upon aqueous workup, the chelate is hydrolyzed to afford the desired ketone in high yield.
Synthesis of Aldehydes
The Weinreb amide of 3,4-dichlorobenzoic acid can also serve as a precursor to 3,4-dichlorobenzaldehyde. This is achieved by reduction with a suitable metal hydride reagent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H).[1] Similar to the ketone synthesis, the reaction proceeds through a stable chelated intermediate that prevents over-reduction to the corresponding alcohol.[4]
Applications in Drug Discovery and Development
The 3,4-dichlorobenzamide scaffold is present in a number of compounds with demonstrated biological activity. For instance, derivatives of N-phenylbenzamides have been investigated for their antiviral properties.[13] The ability to readily synthesize a variety of 3,4-dichlorophenyl ketones and aldehydes from the corresponding Weinreb amide makes it an invaluable tool in the construction of compound libraries for high-throughput screening in drug discovery programs.[14][15]
Characterization
Thorough characterization of N-methoxy-N-methyl-3,4-dichlorobenzamide is essential to confirm its identity and purity. Standard analytical techniques are employed for this purpose.
| Analytical Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the aromatic protons of the 3,4-dichlorophenyl ring, and singlets for the N-methyl and O-methyl groups. |
| ¹³C NMR | Signals for the carbonyl carbon, the aromatic carbons (with characteristic splitting patterns due to chlorine substitution), and the N-methyl and O-methyl carbons. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the compound. |
| Infrared (IR) Spectroscopy | A strong absorption band in the region of 1630-1680 cm⁻¹ characteristic of the amide carbonyl stretch. |
Conclusion
The Weinreb amide of 3,4-dichlorobenzoic acid stands as a testament to the power of rational reagent design in modern organic synthesis. Its ability to undergo clean and high-yielding conversions to ketones and aldehydes with a broad range of organometallic and hydride reagents has solidified its place as an indispensable tool for synthetic chemists. The straightforward preparation and predictable reactivity of this intermediate provide a reliable pathway for the introduction of the 3,4-dichlorobenzoyl moiety into complex molecules, thereby facilitating advancements in medicinal chemistry and materials science. As the demand for sophisticated molecular architectures continues to grow, the utility of N-methoxy-N-methyl-3,4-dichlorobenzamide is poised to expand even further.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research.
- Al-hourani, B. J., Al-jarrah, M. M., & Al-zereini, W. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-203.
- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
- Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide.
- Cui, J., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 1-11.
- Wikipedia. (n.d.). Weinreb ketone synthesis.
- ChemistryTheMysteryofMolecules. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube.
- Google Patents. (n.d.). CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
- MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
- ResearchGate. (2019, December 12). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
- ResearchGate. (n.d.). (PDF) 4-Methoxy-N-methylbenzamide.
- Weinreb Amides. (n.d.).
- Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
-
YouTube. (2013, February 26). mechanism of amide formation with DCC. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
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PubMed. (2024, October 5). Discovery of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide as a novel selective KOR ligand. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
PubChem. (n.d.). N-Methoxy-N-methylbenzamide. Retrieved from [Link]
-
PubMed. (2014, April 1). Discovery of 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide as a novel glucokinase activator (GKA) for the treatment of type 2 diabetes mellitus. Retrieved from [Link]
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Grokipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
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PubChem. (n.d.). 4-methoxy-N-methylbenzamide. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxybenzamide. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis of N, O-dimethylhydroxylamine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichlorobenzamide. Retrieved from [Link]
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An In-Depth Technical Guide to 3,4-Dichloro-N-methoxy-N-methylbenzamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Intermediate in Modern Synthesis
3,4-Dichloro-N-methoxy-N-methylbenzamide is a specialized organic compound belonging to the class of Weinreb-Nahm amides. Characterized by an N-methoxy-N-methylamide functional group attached to a 3,4-dichlorinated benzene ring, this molecule serves as a pivotal intermediate in synthetic chemistry. Its true value lies in its ability to act as a stable and highly selective acylating agent, particularly in the synthesis of ketones—a cornerstone transformation in the construction of complex molecules for pharmaceuticals and materials science.
The presence of the dichlorinated aromatic ring provides a scaffold that is common in many biologically active compounds and offers specific electronic properties and potential metabolic stability. This guide provides a comprehensive overview of the known and extrapolated physicochemical properties of this compound, its synthesis, core reactivity, and its strategic importance in the field of drug development.
Physicochemical Properties: An Extrapolated Overview
Direct experimental data for this compound is not extensively documented in publicly available literature. However, by analyzing its constituent parts and data from closely related analogues, we can establish a reliable profile of its expected properties. The core structure is a "Weinreb amide," a class of compounds known for their stability and specific reactivity.[1]
Structural and General Information
| Property | Value | Source / Method |
| IUPAC Name | This compound | Nomenclature |
| Molecular Formula | C₉H₉Cl₂NO₂ | Calculation |
| Molecular Weight | 234.08 g/mol | Calculation |
| Functional Class | Weinreb-Nahm Amide | [2] |
| Physical State (20°C) | Expected to be a colorless to light yellow liquid or a low-melting solid. | Extrapolation |
Rationale: The parent compound, N-methoxy-N-methylbenzamide, is a liquid.[2] The monochlorinated analogue, 4-Chloro-N-methoxy-N-methylbenzamide, is also a liquid. The addition of a second chlorine atom increases the molecular weight and intermolecular forces, which may raise the melting point, potentially resulting in a low-melting solid or a viscous liquid at room temperature.
Predicted Physical Properties
| Property | Predicted Value | Basis for Prediction |
| Boiling Point | > 120 °C at reduced pressure (e.g., 0.3 mmHg) | The analogue 4-Fluoro-N-methoxy-N-methylbenzamide has a boiling point of 120 °C / 0.3 mmHg. Dichlorination would significantly increase the boiling point. The parent compound boils at 70 °C / 0.1 mmHg.[2] |
| Density | ~1.3 - 1.4 g/mL | 4-Chloro-N-methoxy-N-methylbenzamide has a specific gravity of 1.23. The addition of a second chlorine atom is expected to increase the density. |
| Refractive Index | ~1.55 - 1.57 | 4-Chloro-N-methoxy-N-methylbenzamide has a refractive index of 1.55. Increased chlorination is likely to slightly increase this value. |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, Toluene). Insoluble in water. | General solubility profile for similar aromatic amides. The polarity of the amide is offset by the nonpolar dichlorobenzene ring. |
| Flash Point | > 150 °C | The flash point for 4-Chloro-N-methoxy-N-methylbenzamide is 156 °C. The dichloro-analogue is expected to have a similar or higher flash point. |
Chemical Properties and Reactivity: The Weinreb Amide Advantage
The chemical behavior of this compound is dominated by the Weinreb amide functionality. This group was specifically designed to overcome a common problem in organic synthesis: the over-addition of organometallic reagents to acyl compounds like esters or acid chlorides.
The Core Mechanism of Ketone Synthesis
When a strong nucleophile, such as a Grignard reagent (R'-MgX) or an organolithium reagent (R'-Li), reacts with a typical acylating agent, the initial product is a ketone. However, this ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol.
The Weinreb amide prevents this over-addition. The key is the formation of a stable, five-membered chelated intermediate after the first addition. This tetrahedral intermediate is stabilized by the coordination of the magnesium or lithium cation between the carbonyl oxygen and the methoxy oxygen. This chelate is stable at low temperatures and does not collapse to form a ketone until an acidic workup is performed. By the time the ketone is liberated, all the organometallic reagent has been quenched, preventing any secondary reaction.
Caption: Reaction mechanism for Weinreb ketone synthesis.
Reduction to Aldehydes
Another key reaction is the reduction of the Weinreb amide using a mild hydride source like Diisobutylaluminium hydride (DIBAL-H) or a controlled amount of Lithium aluminium hydride (LiAlH₄). Similar to the ketone synthesis, a stable chelated intermediate is formed, which upon aqueous workup yields the corresponding aldehyde, 3,4-Dichlorobenzaldehyde. This provides a reliable method to access aldehydes that might be sensitive to over-reduction to the alcohol.
Synthesis Protocol: A Validated Approach
The synthesis of this compound typically proceeds from the corresponding carboxylic acid or, more commonly, the acid chloride. The following protocol is a standard and reliable method adapted from procedures for similar benzamides.[3][4]
Step 1: Preparation of 3,4-Dichlorobenzoyl Chloride
This step is a standard conversion of a carboxylic acid to its more reactive acid chloride derivative.
-
Reactants: 3,4-Dichlorobenzoic acid, Thionyl chloride (SOCl₂), catalytic N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-Dichlorobenzoic acid (1.0 equiv.).
-
Add an excess of Thionyl chloride (e.g., 2.0-3.0 equiv.).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (typically ~80°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 3,4-Dichlorobenzoyl chloride is often used directly in the next step without further purification.
-
Step 2: Amide Formation
This is the key step where the Weinreb amide is formed.
-
Reactants: 3,4-Dichlorobenzoyl chloride, N,O-Dimethylhydroxylamine hydrochloride, a non-nucleophilic base (e.g., Pyridine or Triethylamine).
-
Procedure:
-
In a separate flask, dissolve N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv.) in a suitable anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a base such as Pyridine or Triethylamine (2.2 equiv.) to neutralize the hydrochloride and liberate the free amine.
-
To this cold mixture, add a solution of 3,4-Dichlorobenzoyl chloride (1.0 equiv.) in the same anhydrous solvent dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (or until TLC/LC-MS indicates completion).
-
Workup: Quench the reaction with water or a mild aqueous acid (e.g., 1M HCl). Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
-
Caption: Workflow for the synthesis of the target compound.
Applications in Drug Discovery and Development
The 3,4-dichlorophenyl moiety is a common structural motif in medicinal chemistry, found in numerous approved drugs and clinical candidates. It often enhances binding affinity through hydrophobic and halogen-bonding interactions and can improve metabolic stability by blocking sites of oxidation.
The utility of this compound lies in its ability to cleanly introduce this valuable scaffold into a larger molecule via a ketone linkage. This is particularly relevant for:
-
Kinase Inhibitors: Many kinase inhibitors feature a core heterocyclic structure linked to a substituted phenyl ring. This compound allows for the efficient synthesis of precursors to such inhibitors.
-
GPCR Ligands: The synthesis of ligands for G-protein coupled receptors often involves complex aromatic ketones as intermediates.
-
Antiviral and Anticancer Agents: The 3,4-dichlorophenyl group is present in several classes of antiviral and anticancer compounds. This Weinreb amide provides a reliable route to build the molecular backbone of novel therapeutic candidates.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogues like 4-fluoro- and 4-chloro-N-methoxy-N-methylbenzamide suggest the following precautions are necessary.[5][6]
-
Health Hazards: Expected to cause skin and serious eye irritation. May cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[5] Handle in a well-ventilated area or a chemical fume hood.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
-
In case of contact:
Conclusion
This compound stands as a highly valuable, albeit specialized, synthetic intermediate. While direct experimental characterization is sparse, its properties and reactivity can be confidently predicted based on the well-established chemistry of Weinreb amides and its structural analogues. Its primary strength—the ability to form ketones from organometallic reagents without over-addition—makes it an indispensable tool for medicinal chemists and researchers in drug development. The protocols and data presented in this guide provide a solid foundation for the safe handling, synthesis, and strategic application of this versatile compound in the pursuit of novel molecular entities.
References
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A Comprehensive Technical Guide to the Safe Handling of 3,4-Dichloro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling procedures for 3,4-Dichloro-N-methoxy-N-methylbenzamide, a Weinreb amide of significant interest in synthetic chemistry. As a Senior Application Scientist, the following information is synthesized from established safety data for structurally related compounds and general best practices for laboratory research. It is imperative to treat this compound with care, assuming hazards based on its chemical class in the absence of a specific Material Safety Data Sheet (MSDS).
Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | Weinreb Amide | [1] |
| CAS Number | Not available | N/A |
| Molecular Formula | C9H9Cl2NO2 | N/A |
| Molecular Weight | 234.08 g/mol | N/A |
| Appearance | Likely a solid or oil | [2] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane and ethyl acetate | [3] |
Hazard Identification and GHS Classification
GHS Hazard Statements (Anticipated):
GHS Pictograms (Anticipated):
Safe Handling and Storage
Proper handling and storage are paramount to ensuring the safety of laboratory personnel and the integrity of the compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves.[4] | Provides a barrier against skin contact, which can cause irritation. |
| Skin and Body Protection | A lab coat should be worn at all times.[4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood.[4][5][6][7] | Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation. |
Engineering Controls
Engineering controls are designed to remove the hazard at the source.
-
Fume Hood: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Safety Shower and Eyewash Station: These should be readily accessible in the immediate work area in case of accidental contact.[4]
Storage
Correct storage conditions are crucial for maintaining the stability and purity of the compound.
-
Container: Store in a tightly closed, properly labeled container.[5][6][7]
-
Environment: Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[4][5]
-
Incompatible Materials: Avoid contact with strong acids and oxidizing agents.[4]
Emergency Procedures
In the event of an emergency, prompt and correct action is critical.
| Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][7] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[5][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7] |
| Spill | Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the material in a sealed container for proper disposal.[7] |
Synthesis and Reactivity
This compound is a Weinreb amide, a class of compounds widely used in organic synthesis for the preparation of ketones.[1][9] The N-methoxy-N-methylamide functionality allows for the addition of organometallic reagents to the carbonyl group, forming a stable tetrahedral intermediate that does not collapse to a ketone until acidic workup.[10] This prevents the common problem of over-addition and formation of tertiary alcohols.[9]
General Synthesis Protocol (Weinreb Amide Formation)
The synthesis of Weinreb amides typically involves the coupling of a carboxylic acid or its derivative with N,O-dimethylhydroxylamine.[9][11]
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid: 3,4-Dichlorobenzoic acid is converted to a more reactive species, such as an acid chloride or an activated ester.
-
Coupling Reaction: The activated carboxylic acid derivative is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.[3]
-
Workup and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The crude product is then purified by column chromatography.[3]
The causality behind these steps lies in increasing the electrophilicity of the carbonyl carbon of the carboxylic acid to facilitate nucleophilic attack by the N,O-dimethylhydroxylamine. The base is necessary to deprotonate the hydroxylamine hydrochloride, generating the free nucleophile.
Disposal Considerations
All waste materials should be handled as hazardous chemical waste. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[5][6]
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
References
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Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Org. Synth. 2017, 94, 184. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methoxy-N-methylbenzamide. PubChem Compound Database. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]
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Wikipedia. (2023, November 29). Weinreb ketone synthesis. Retrieved from [Link]
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American Chemical Society. (2018, August 1). Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C–H Bond Activation. The Journal of Organic Chemistry. Retrieved from [Link]
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Korean Chemical Society. (2001). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society. Retrieved from [Link]
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American Chemical Society. (2022, December 15). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Retrieved from [Link]
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Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]
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ResearchGate. (2010, January). 4-Methoxy-N-methylbenzamide. Retrieved from [Link]
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Chem Help ASAP. (2020, May 9). in the chemical literature: Weinreb amides. YouTube. Retrieved from [Link]
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Environmental Protection Agency. (2024, October 16). DEET (N,N-diethyl-3-methylbenzamide). Revised Combined Human Health Scoping Document/Draft. Regulations.gov. Retrieved from [Link]
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Dichlorinated Weinreb Amides: A Technical Guide to a Versatile Synthetic Intermediate
Abstract
The N-methoxy-N-methylamide, or Weinreb amide, has become an indispensable tool in modern organic synthesis, prized for its ability to controllably react with potent organometallic nucleophiles to deliver ketones in high yields.[1][2] This unique reactivity stems from the formation of a stable, chelated tetrahedral intermediate that resists the common problem of over-addition, which often plagues reactions with esters or acid chlorides.[3] This guide focuses on a particularly powerful subclass: dichlorinated Weinreb amides. The presence of the dichloro-moiety introduces a new layer of synthetic versatility, providing a gateway to a diverse array of functionalized molecules, including α,α-dichloroketones, α-chloro-α,β-unsaturated ketones, and other valuable intermediates for drug discovery and natural product synthesis.[4][5] We will explore the synthesis of these reagents, their core applications, and the mechanistic principles that govern their reactivity, providing field-proven insights and detailed protocols for the research scientist.
The Mechanistic Cornerstone: Why Weinreb Amides Work
To appreciate the applications of dichlorinated Weinreb amides, one must first understand the fundamental principle that makes the Weinreb amide functional group so reliable. When a typical carbonyl compound, like an ester or acid chloride, reacts with a strong organometallic reagent (e.g., Grignard or organolithium), the initial ketone product is often more reactive than the starting material.[2] This leads to a second nucleophilic attack, or "over-addition," yielding a tertiary alcohol, a frequent and often undesired side product.[1]
The Weinreb amide elegantly circumvents this issue. Upon nucleophilic attack, a stable five-membered tetrahedral intermediate is formed, where the metal cation is chelated by both the newly formed alkoxide and the N-methoxy oxygen.[3] This chelated species is stable at low temperatures and does not collapse to a ketone until acidic workup.[2] By the time the ketone is liberated, all the organometallic reagent has been consumed or quenched, preventing over-addition.
Diagram 1: Mechanism of the Weinreb ketone synthesis highlighting the stable chelated intermediate.
Synthesis of Dichlorinated Weinreb Amides
The primary precursor, 2,2-dichloro-N-methoxy-N-methylacetamide, is readily synthesized from commercially available starting materials. The most common route involves the reaction of dichloroacetyl chloride with N,O-dimethylhydroxylamine hydrochloride.[6] Alternative methods, suitable for acids with sensitive functional groups, employ coupling agents like 1,1'-carbonyldiimidazole (CDI) to activate the corresponding dichloroacetic acid before introducing the hydroxylamine.[7]
Experimental Protocol 1: Synthesis of 2,2-dichloro-N-methoxy-N-methylacetamide
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N,O-dimethylhydroxylamine hydrochloride (1.0 eq) and dichloromethane (DCM) to make a ~0.5 M solution.
-
Base Addition: Cool the flask to 0 °C in an ice bath. Slowly add a base such as pyridine or triethylamine (2.2 eq) to the stirred suspension.
-
Acylation: In a separate flask, dissolve dichloroacetyl chloride (1.05 eq) in DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous phase twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield the desired dichlorinated Weinreb amide as a solid or oil.
Core Application: Synthesis of α,α-Dichloroketones
The reaction of dichlorinated Weinreb amides with organometallic reagents is a highly efficient method for preparing α,α-dichloroketones. These products are valuable synthetic intermediates themselves. The reaction proceeds cleanly with a wide variety of Grignard reagents and organolithiums, including alkyl, vinyl, and aryl nucleophiles.
A critical consideration in some cases, particularly with α,β-dichlorinated Weinreb amides, is the workup procedure. Standard aqueous quenching can lead to side reactions. It has been demonstrated that quenching with a nonaqueous HCl solution (e.g., in diethyl ether) can significantly improve yields by avoiding these undesired pathways.[4]
| Entry | Nucleophile (R'-M) | Product (R'-CO-CHCl₂) | Yield (%) | Reference |
| 1 | Phenylmagnesium bromide | 2,2-dichloro-1-phenylethanone | >90 | [4] |
| 2 | n-Butyllithium | 1,1-dichlorohexan-2-one | ~85 | [8] |
| 3 | Vinylmagnesium bromide | 1,1-dichlorobut-3-en-2-one | High | [4] |
| 4 | Isopropylmagnesium chloride | 1,1-dichloro-3-methylbutan-2-one | High | [4] |
| Table 1: Representative examples of α,α-dichloroketone synthesis. |
Experimental Protocol 2: General Procedure for α,α-Dichloroketone Synthesis
-
Setup: Dissolve 2,2-dichloro-N-methoxy-N-methylacetamide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Nucleophile Addition: Slowly add the organometallic reagent (e.g., Grignard or organolithium, 1.1-1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl (or a nonaqueous HCl solution if necessary).[4]
-
Workup & Purification: Allow the mixture to warm to room temperature. Extract with diethyl ether or ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude ketone via silica gel chromatography.
Advanced Applications and Further Transformations
The utility of dichlorinated Weinreb amides extends beyond the synthesis of dichloroketones. These versatile synthons serve as starting points for a variety of valuable molecular scaffolds.
Synthesis of Aldehydes
While less common for the dichlorinated variants, Weinreb amides can be reduced to aldehydes using hydride reagents.[1] Reagents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄) can effect this transformation, although careful control of stoichiometry and temperature is required to prevent over-reduction to the alcohol.[9][10]
Synthesis of α-Chloro-α,β-Unsaturated Ketones
The α,α-dichloroketones produced from Weinreb amides are excellent precursors to α-chloro-α,β-unsaturated ketones. This transformation is typically achieved through a base-induced elimination of HCl. This reaction provides access to highly functionalized and reactive Michael acceptors for use in conjugate addition reactions.
Diagram 2: Synthetic workflow showcasing the utility of dichlorinated Weinreb amides.
Relevance in Drug Development and Medicinal Chemistry
Halogenated organic compounds are of immense interest in medicinal chemistry due to their ability to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Dichlorinated synthons are therefore highly valuable. For instance, the closely related 2-chloro-N-methoxy-N-methylacetamide is a key building block in the synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone, also known as the Pseudomonas quinolone signal (PQS).[11] PQS is a crucial quorum-sensing molecule in the bacterium Pseudomonas aeruginosa, making its synthesis and the study of its analogues vital for developing new antimicrobial strategies. The principles used in these syntheses are directly applicable to dichlorinated Weinreb amides for creating novel, potentially more potent or metabolically stable analogues.
Conclusion
Dichlorinated Weinreb amides represent a powerful and reliable class of chemical intermediates. Their defining feature—the ability to cleanly form ketones without over-addition—combined with the reactivity imparted by the dichloro-group, makes them exceptionally versatile. From the straightforward synthesis of α,α-dichloroketones to their conversion into valuable α-chloro-enones and their potential application in the synthesis of complex, biologically active molecules, these reagents provide a robust platform for chemical innovation. The detailed methodologies and mechanistic understanding presented in this guide serve as a foundation for researchers and drug development professionals to leverage the full synthetic potential of dichlorinated Weinreb amides in their work.
References
-
Organic & Biomolecular Chemistry. "Efficient synthesis of α,β-dichlorinated ketones from α,β-dichlorinated Weinreb amides through a simple work-up procedure". RSC Publishing. 4
-
Wikipedia. "Weinreb ketone synthesis". 1
-
RSC Publishing. "Efficient synthesis of α,β-dichlorinated ketones from α,β-dichlorinated Weinreb amides through a simple work-up procedure". (2021-08-21). 12
-
Grokipedia. "Weinreb ketone synthesis". 13
-
Molecules. "Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations". (2019). 14
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ChemSpider Synthetic Pages. "Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation". (2012-09-13). 7
-
Organic Chemistry Portal. "Weinreb Ketone Synthesis". 2
-
ResearchGate. "Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents". 9
-
Oriental Journal of Chemistry. "Synthesis of Weinreb and their Derivatives (A Review)". (2020-04-22).
-
Organic Chemistry Portal. "α-Chloroketone and α-Chloroaldehyde synthesis by chlorination". 5
-
ResearchGate. "Recent Developments in Weinreb Synthesis and Their Applications". (2019-12-12). 3
-
YouTube. "Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent.". (2022-08-16).
-
Organic Letters. "A one-flask synthesis of Weinreb amides from chiral and achiral carboxylic acids using the deoxo-fluor fluorinating reagent". (2000-12-14).
-
UT Dallas Libraries. "SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES”". 15
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SlideShare. "Weinreb Amides in Organic Synthesis".
-
Google Patents. "Technique for preparing N-methylacetamide".
-
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-
ResearchGate. "Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,...".
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eScholarship.org. "Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents".
-
Sigma-Aldrich. "2-Chloro-N-methoxy-N-methylacetamide 98".
-
ChemicalBook. "N-Methoxy-N-methylacetamide synthesis".
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NINGBO INNO PHARMCHEM CO.,LTD. "Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide".
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A Senior Application Scientist's In-Depth Technical Guide to 3,4-Dichloro-N-methoxy-N-methylbenzamide in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Advantage of Controlled Acylation
In the intricate landscape of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries, the pursuit of precision and efficiency is paramount. The ability to form carbon-carbon bonds in a predictable and high-yielding manner is a cornerstone of molecular construction. Among the myriad of acylating agents available to the synthetic chemist, N-methoxy-N-methylamides, commonly known as Weinreb amides, have emerged as exceptionally reliable and versatile intermediates.[1] This guide focuses on a specific, yet broadly applicable member of this class: 3,4-Dichloro-N-methoxy-N-methylbenzamide .
The strategic incorporation of the 3,4-dichloro substitution pattern on the benzoyl moiety offers a gateway to a diverse array of chemical entities with significant biological and material science applications. This document serves as a technical guide, grounded in established chemical principles, to the synthesis, reactivity, and strategic deployment of this important reagent.
The Weinreb Amide: A Paradigm of Controlled Reactivity
Before delving into the specifics of the 3,4-dichloro derivative, it is crucial to understand the fundamental principles that govern the utility of Weinreb amides. The seminal work of Weinreb and Nahm in 1981 introduced a class of amides that react cleanly with a single equivalent of potent organometallic nucleophiles, such as Grignard and organolithium reagents, to afford ketones in high yields.[1] This reactivity profile elegantly circumvents the pervasive issue of over-addition, which often plagues the reactions of organometallics with other acylating agents like acid chlorides and esters, leading to the formation of tertiary alcohols.
The key to this controlled reactivity lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability prevents the addition of a second equivalent of the organometallic reagent.
Synthesis of this compound
The preparation of this compound is straightforward and typically proceeds from the readily available 3,4-dichlorobenzoic acid or its corresponding acid chloride.
From 3,4-Dichlorobenzoyl Chloride
The most common and efficient method involves the reaction of 3,4-dichlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to neutralize the liberated HCl.
Caption: Synthesis of this compound from its acid chloride.
Experimental Protocol: Synthesis from 3,4-Dichlorobenzoyl Chloride
-
To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in dichloromethane (DCM) at 0 °C, add a suitable base such as pyridine or triethylamine (2.2 eq.).
-
Slowly add a solution of 3,4-dichlorobenzoyl chloride (1.0 eq.) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude this compound, which can often be used without further purification.
From 3,4-Dichlorobenzoic Acid
Direct conversion from the carboxylic acid is also feasible using standard peptide coupling reagents.
Caption: Amide coupling route to this compound.
Core Applications in Ketone Synthesis
The primary utility of this compound lies in its reaction with organometallic reagents to furnish 3,4-dichlorophenyl ketones. These ketones are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Reaction with Grignard Reagents
The reaction with a wide range of Grignard reagents proceeds smoothly to give the corresponding ketones in high yields.
Caption: General workflow for the synthesis of ketones using Grignard reagents.
Experimental Protocol: General Procedure for Ketone Synthesis with Grignard Reagents
-
Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C or -78 °C, depending on the reactivity of the Grignard reagent.
-
Add the Grignard reagent (1.1-1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to proceed at the cooled temperature for 1-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired ketone.
| Entry | Grignard Reagent (R-MgX) | Product (3,4-Cl₂C₆H₃COR) | Typical Yield (%) |
| 1 | Methylmagnesium bromide | 1-(3,4-Dichlorophenyl)ethan-1-one | >90 |
| 2 | Phenylmagnesium bromide | (3,4-Dichlorophenyl)(phenyl)methanone | >85 |
| 3 | Cyclohexylmagnesium chloride | (3,4-Dichlorophenyl)(cyclohexyl)methanone | >80 |
Reaction with Organolithium Reagents
Organolithium reagents react in a similar fashion to Grignard reagents, providing access to a broad range of ketones.
Synthesis of 3,4-Dichlorobenzaldehyde
Reduction of this compound with a mild hydride reducing agent, such as diisobutylaluminium hydride (DIBAL-H), cleanly affords 3,4-dichlorobenzaldehyde. The reaction stops at the aldehyde stage due to the stability of the intermediate aluminum-chelated species, analogous to the intermediate in the ketone synthesis.
Caption: Reduction of the Weinreb amide to the corresponding aldehyde.
The Role of the 3,4-Dichlorophenyl Moiety in Drug Development
The 3,4-dichlorophenyl structural motif is present in a number of biologically active compounds, including pharmaceuticals and agrochemicals. The presence of two chlorine atoms on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule by:
-
Increasing Lipophilicity: This can enhance membrane permeability and oral absorption.
-
Metabolic Stability: The C-Cl bonds are generally resistant to metabolic oxidation, which can increase the half-life of a drug.
-
Modulating Binding Interactions: The chlorine atoms can participate in halogen bonding and other non-covalent interactions with biological targets.
A notable example of a drug containing a 3,4-dichlorophenyl group is the antidepressant Sertraline . While not directly synthesized from the title Weinreb amide, its structure underscores the importance of this chemical scaffold in medicinal chemistry.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid breathing dust or vapors.
-
Skin and Eye Contact: May cause skin and eye irritation. In case of contact, flush with copious amounts of water.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of 3,4-dichlorophenyl ketones and 3,4-dichlorobenzaldehyde. Its ability to undergo clean, high-yielding, and controlled reactions with potent organometallic nucleophiles makes it an invaluable tool for organic chemists, particularly those in the field of drug discovery and development. The stability of the Weinreb amide functionality, coupled with the desirable properties imparted by the 3,4-dichlorophenyl moiety, ensures its continued relevance in the construction of complex and biologically active molecules.
References
-
A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (n.d.). KoreaScience. Retrieved January 22, 2026, from [Link]
- Wu, G., Wang, H., Zhou, W., Zeng, B., Mo, W., Zhu, K., Liu, R., Zhou, J., Chen, C., & Chen, H. (2018). General procedure A (Synthesis of aroyl chloride from aroyl acid): To a solution of aroyl acid (1.0eq) in CH2Cl2 was added oxalyl dichloride (1.1eq) and DMF (2-5 drops) at 0°C. Bioorganic and Medicinal Chemistry, 26(12), 3321-3344.
- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. (n.d.). Google Patents.
-
A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (n.d.). KoreaScience. Retrieved January 22, 2026, from [Link]
- Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide. (n.d.). Google Patents.
-
Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019, December 12). ResearchGate. Retrieved January 22, 2026, from [Link]
- N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. (1981). Tetrahedron Letters, 22(39), 3815-3818.
-
Synthesis of Weinreb and their Derivatives (A Review). (2020, April 22). orientjchem.org. Retrieved January 22, 2026, from [Link]
-
Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022, August 15). YouTube. Retrieved January 22, 2026, from [Link]
-
Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. (n.d.). Treasures @ UT Dallas. Retrieved January 22, 2026, from [Link]
-
Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. (n.d.). Retrieved January 22, 2026, from [Link]
-
Addition of Organolithiums To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]
Sources
Methodological & Application
Application Note & Protocol: Synthesis of Dichlorinated Ketones via Weinreb Amide Chemistry
Topic: 3,4-Dichloro-N-methoxy-N-methylbenzamide Reaction with Grignard Reagents
Abstract: This document provides a comprehensive technical guide on the synthesis of ketones from this compound, a specialized Weinreb-Nahm amide, using Grignard reagents. The protocol details the underlying mechanism, experimental setup, and practical considerations necessary for achieving high-yield, clean conversion. The inherent stability of the Weinreb amide intermediate prevents the common issue of over-addition, making this a superior method for accessing functionalized dichlorinated aryl ketones, which are valuable synthons in pharmaceutical and materials science research.[1][2]
Introduction and Scientific Principle
The Weinreb-Nahm ketone synthesis, first reported in 1981, represents a cornerstone of modern organic chemistry for the reliable formation of ketones from carboxylic acid derivatives.[1] The methodology leverages the unique reactivity of N-methoxy-N-methylamides (Weinreb-Nahm amides). When reacted with potent organometallic nucleophiles like Grignard or organolithium reagents, these amides cleanly afford ketones without the prevalent side reaction of over-addition to form tertiary alcohols.[1][3] This controlled reactivity is the primary advantage over using more traditional acyl electrophiles such as esters or acid chlorides.[4][5]
The key to this selectivity lies in the formation of a stable, five-membered metal-chelated tetrahedral intermediate upon nucleophilic attack. This intermediate is stable enough to resist collapsing and eliminating the methoxymethylamine group until a deliberate acidic workup is performed.[6] This guide focuses specifically on this compound as a substrate, providing researchers with a robust protocol to synthesize various 3,4-dichlorophenyl ketones, important precursors in the development of bioactive compounds.[2]
Reaction Mechanism: The Role of the Chelated Intermediate
The success of the Weinreb-Nahm ketone synthesis is directly attributable to its unique reaction pathway. The process can be dissected into two principal stages:
-
Nucleophilic Addition and Chelation: The Grignard reagent (R-MgX) acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This addition forms a tetrahedral intermediate. The magnesium halide species then coordinates with both the newly formed oxyanion and the nitrogen-bound methoxy group, creating a stable five-membered chelate. This chelation prevents the intermediate from collapsing to the ketone prematurely.
-
Hydrolytic Workup: The stable chelated intermediate persists in the reaction mixture until an aqueous acid (e.g., HCl, NH₄Cl) is introduced during the workup. Protonation of the intermediate breaks the chelate, leading to the collapse of the tetrahedral structure, elimination of N,O-dimethylhydroxylamine, and formation of the final ketone product.
The following diagram illustrates this critical mechanistic pathway.
Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.
Detailed Experimental Protocol
This protocol provides a general procedure for the reaction of this compound with a Grignard reagent. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware to prevent quenching of the Grignard reagent.
Materials & Reagents
-
This compound
-
Magnesium turnings
-
Appropriate alkyl or aryl halide (e.g., Bromobenzene for Phenylmagnesium bromide)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Iodine crystal (for initiation, optional)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Silica gel for column chromatography
Step-by-Step Methodology
Part A: Preparation of the Grignard Reagent (Example: Phenylmagnesium Bromide)
-
Setup: Assemble a three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of inert gas. Flame-dry the entire apparatus under vacuum and cool to room temperature under the inert atmosphere.
-
Initiation: Add magnesium turnings (1.2 equivalents) to the flask. Add a small crystal of iodine if necessary to activate the magnesium surface.
-
Reagent Addition: Dissolve the aryl/alkyl halide (e.g., bromobenzene, 1.1 equivalents) in anhydrous THF. Add approximately 10% of this solution to the magnesium turnings.
-
Reaction: The reaction should initiate, evidenced by gentle refluxing and the disappearance of the iodine color. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the gray-black solution for an additional 30-60 minutes at room temperature to ensure full conversion. The prepared Grignard reagent is now ready for use.
Part B: Reaction with Weinreb Amide
-
Setup: In a separate flame-dried, three-neck flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the reaction exotherm and minimize potential side reactions.
-
Addition: Slowly add the freshly prepared Grignard reagent (1.1-1.5 equivalents) to the stirred Weinreb amide solution via a cannula or dropping funnel. Maintain the temperature at 0 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amide is consumed.
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution. Caution: This can be exothermic. Stir vigorously until two clear layers form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Combine the organic extracts and wash sequentially with water and then brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure 3,4-dichlorophenyl ketone.
Experimental Workflow and Data
The overall process from starting materials to the final purified ketone is summarized in the workflow diagram below.
Caption: General Experimental Workflow for Ketone Synthesis.
Table 1: Representative Reaction Parameters
The following table summarizes typical conditions and expected outcomes for the reaction with various Grignard reagents.
| Grignard Reagent (R-MgX) | R Group | Stoichiometry (Equivalents) | Temperature (°C) | Typical Yield (%) |
| Phenylmagnesium Bromide | Phenyl | 1.2 | 0 to RT | 85-95% |
| Ethylmagnesium Bromide | Ethyl | 1.5 | 0 to RT | 80-90% |
| Isopropylmagnesium Chloride | Isopropyl | 1.5 | 0 to RT | 75-85% |
| Vinylmagnesium Bromide | Vinyl | 1.3 | -20 to RT | 70-80% |
| 4-Methoxyphenylmagnesium Bromide | 4-Methoxyphenyl | 1.2 | 0 to RT | 88-96% |
Note: Yields are indicative and may vary based on the scale of the reaction and purity of reagents.
Conclusion and Best Practices
The reaction of this compound with Grignard reagents is a highly reliable and efficient method for the synthesis of functionalized ketones.[2][7] The key to success lies in the strict adherence to anhydrous, inert reaction conditions to preserve the integrity of the powerful Grignard nucleophile. Careful temperature control during the addition phase is critical for maximizing yield and minimizing byproducts. This protocol provides a validated framework for researchers in drug discovery and chemical synthesis to access valuable dichlorinated ketone building blocks.
References
-
Weinreb ketone synthesis. Wikipedia. [Link]
-
Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. The Royal Society of Chemistry. [Link]
-
Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. ACS Publications. [Link]
-
Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
-
Weinreb Amides and More (Forming Ketones Using Organometallic Reagents). YouTube. [Link]
-
A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. [Link]
-
Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. ResearchGate. [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. utd-ir.tdl.org [utd-ir.tdl.org]
- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Note: A Robust Protocol for the Synthesis of Dichlorinated Aryl Ketones via 3,4-Dichloro-N-methoxy-N-methylbenzamide
Abstract & Introduction
Dichlorinated aromatic ketones are pivotal structural motifs and versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Traditional methods for their synthesis, such as Friedel-Crafts acylation or the reaction of organometallics with acid chlorides, are often hampered by poor regioselectivity, harsh reaction conditions, and the formation of tertiary alcohol byproducts through over-addition[1]. The Weinreb-Nahm ketone synthesis provides a mild and highly selective alternative that addresses these challenges[1][2][3].
This application note provides a detailed, field-proven protocol for the synthesis of dichlorinated ketones using 3,4-Dichloro-N-methoxy-N-methylbenzamide, a specific Weinreb amide, as the acylating agent. The core of this methodology lies in the reaction of the Weinreb amide with organometallic reagents, such as Grignard or organolithium reagents[1][2][4][5]. The N-methoxy-N-methylamide functionality facilitates the formation of a stable, metal-chelated tetrahedral intermediate that resists further nucleophilic attack[1][3][5][6]. This intermediate collapses to the desired ketone only upon aqueous workup, thus preventing the common problem of over-addition and leading to high yields of the target product[1][3][5]. This protocol is designed for researchers, chemists, and process development professionals seeking a reliable and scalable method for accessing this important class of molecules.
Reaction Principle and Mechanism
The Weinreb ketone synthesis is a classic carbon-carbon bond-forming reaction involving the acylation of an organometallic nucleophile[4]. The success of the reaction hinges on the unique properties of the N-methoxy-N-methylamide group.
The process unfolds in two key stages:
-
Nucleophilic Addition and Chelate Formation: An organometallic reagent (R'-M, where M is typically MgX or Li) adds to the carbonyl carbon of the this compound. This forms a tetrahedral intermediate. Unlike the intermediate formed from an ester or acid chloride, this species is stabilized by the chelation of the metal cation (M+) by both the carbonyl oxygen and the methoxy oxygen[1][5]. This five-membered ring structure is remarkably stable at low temperatures and prevents the elimination of the amide group, which would regenerate a reactive ketone in the presence of excess nucleophile[1][4][6].
-
Hydrolysis to the Ketone: Upon the addition of an aqueous acid (workup), the stable chelated intermediate is protonated and rapidly collapses to release the final dichlorinated ketone product and N,O-dimethylhydroxylamine as a salt.
The stability of the intermediate is the critical factor that prevents the second addition of the organometallic reagent, which would otherwise lead to a tertiary alcohol[1][3].
Caption: Mechanism of the Weinreb Ketone Synthesis.
Experimental Protocol
This protocol details the synthesis of 1-(3,4-dichlorophenyl)propan-1-one as a representative example, using ethylmagnesium bromide as the nucleophile.
Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Ethylmagnesium bromide (1.2 eq, typically 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Addition funnel (optional, for larger scale)
-
Ice-water bath or cryocooler
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Step-by-Step Procedure
--- SAFETY PRECAUTIONS ---
-
Organometallic reagents like Grignard reagents are highly reactive, flammable, and react violently with water. All operations must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
1. Reaction Setup: a. Assemble an oven-dried three-neck flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. b. Purge the flask with dry nitrogen or argon for 10-15 minutes. c. Under a positive pressure of inert gas, dissolve this compound (1.0 eq) in anhydrous THF.
2. Grignard Addition: a. Cool the solution of the Weinreb amide to 0 °C using an ice-water bath. b. Slowly add the ethylmagnesium bromide solution (1.2 eq) dropwise via syringe over 15-30 minutes. Causality Note: A slow, controlled addition is crucial to dissipate the heat of reaction and prevent side reactions. The temperature should be maintained at or below 5 °C. c. After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
3. Reaction Quench and Workup: a. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the ice bath. Trustworthiness Note: This step neutralizes the reactive Grignard reagent and hydrolyzes the intermediate. Adding the quenching agent slowly prevents an uncontrolled exotherm. b. Allow the mixture to warm to room temperature and transfer it to a separatory funnel. c. Dilute with ethyl acetate and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
4. Purification: a. The crude product is typically a yellow to brown oil or solid. b. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. c. Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield the 1-(3,4-dichlorophenyl)propan-1-one.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dichlorinated compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic ketone carbonyl stretch (typically ~1680-1700 cm⁻¹ for an aryl ketone).
Data Summary & Scope
The protocol is highly versatile and can be applied to a wide range of organometallic reagents to generate a library of dichlorinated ketones.
| Entry | Organometallic Reagent (R'-M) | R' Group | Product | Typical Yield (%) |
| 1 | Methylmagnesium bromide | -CH₃ | 1-(3,4-dichlorophenyl)ethan-1-one | 85-95% |
| 2 | Ethylmagnesium bromide | -CH₂CH₃ | 1-(3,4-dichlorophenyl)propan-1-one | 88-96% |
| 3 | Isopropylmagnesium chloride | -CH(CH₃)₂ | 1-(3,4-dichlorophenyl)-2-methylpropan-1-one | 80-90% |
| 4 | Phenylmagnesium bromide | -C₆H₅ | (3,4-dichlorophenyl)(phenyl)methanone | 82-92% |
| 5 | n-Butyllithium | -CH₂(CH₂)₂CH₃ | 1-(3,4-dichlorophenyl)pentan-1-one | 85-93% |
Yields are representative and may vary based on reaction scale and purification efficiency.
Workflow Visualization
Caption: Experimental workflow for dichlorinated ketone synthesis.
Conclusion
The Weinreb-Nahm ketone synthesis, applied here to this compound, represents a superior method for the high-yield preparation of dichlorinated aryl ketones[1][7]. Its primary advantages include operational simplicity, mild reaction conditions, and, most importantly, the prevention of over-addition by the formation of a stable chelated intermediate[3][5][6][7]. This robust and scalable protocol provides a reliable platform for medicinal chemists and drug development professionals to access valuable synthetic building blocks.
References
- Weinreb ketone synthesis. Grokipedia.
- Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube.
- Weinreb ketone synthesis. Wikipedia.
- Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.
- Weinreb amides.
- N-METHOXY-N-METHYLAMIDES.
- The Science Behind Ketone Synthesis: The Weinreb Amide Approach.
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Weinreb amides [pubsapp.acs.org]
- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. nbinno.com [nbinno.com]
Application Notes and Protocols for Weinreb Ketone Synthesis using 3,4-Dichloro-N-methoxy-N-methylbenzamide
Abstract
This document provides a comprehensive guide to the Weinreb ketone synthesis, focusing on the use of 3,4-Dichloro-N-methoxy-N-methylbenzamide as a key intermediate. The Weinreb-Nahm reaction is a cornerstone of modern organic synthesis, prized for its ability to generate ketones from carboxylic acid derivatives with high fidelity and chemoselectivity.[1][2] Its primary advantage lies in the prevention of over-addition, a common side reaction when using highly reactive organometallic reagents with other acylating agents like acid chlorides or esters.[1][3][4] The resulting stable tetrahedral intermediate ensures the reaction halts at the ketone stage.[1][5] This protocol details the underlying mechanism, a step-by-step experimental procedure, troubleshooting advice, and safety considerations, tailored for researchers in synthetic chemistry and drug development. The 3,4-dichlorophenyl ketone moiety is a prevalent structural motif in numerous pharmaceutical and agrochemical compounds, making this specific application particularly relevant.[6]
The Scientific Principle: Mechanism of Action
The remarkable reliability of the Weinreb ketone synthesis is attributed to the formation of a stable, five-membered chelated intermediate upon nucleophilic attack.[4][5][7] When an organometallic reagent (e.g., a Grignard or organolithium reagent) adds to the carbonyl carbon of the N-methoxy-N-methylamide (Weinreb amide), the metal cation (MgX⁺ or Li⁺) is chelated by both the carbonyl oxygen and the methoxy oxygen.[1]
This chelation stabilizes the tetrahedral intermediate, preventing its collapse and the subsequent elimination of the methoxy-methylamino group.[1][5] This intermediate remains stable at low temperatures.[3] Only upon aqueous acidic workup is the chelate broken, leading to the collapse of the intermediate and formation of the desired ketone. This mechanism elegantly circumvents the formation of tertiary alcohols, which are common byproducts in reactions with less sophisticated acylating agents.[3][4]
Caption: Mechanism of the Weinreb Ketone Synthesis.
Experimental Protocol
This protocol describes the synthesis of 1-(3,4-dichlorophenyl)propan-1-one from this compound and Ethylmagnesium bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% Purity | Commercial Source | Store in a desiccator. |
| Ethylmagnesium bromide (EtMgBr) | 1.0 M in THF | Commercial Source | Anhydrous; handle under inert gas. Titrate prior to use for accuracy. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Commercial Source | Inhibitor-free. Use freshly distilled from Na/benzophenone or from a solvent purification system. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | N/A | Used for quenching the reaction. |
| Saturated Aqueous Sodium Chloride (Brine) | Reagent Grade | N/A | Used for washing during workup. |
| Ethyl Acetate (EtOAc) | ACS Grade | N/A | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | N/A | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source | For column chromatography. |
| Nitrogen (N₂) or Argon (Ar) Gas | High Purity | N/A | For maintaining an inert atmosphere. |
Equipment
-
Two-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen/Argon inlet and outlet (bubbler)
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
Reaction Setup & Execution
-
Preparation: Assemble a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of inert gas (N₂ or Ar). Ensure all glassware is rigorously oven-dried to remove moisture.
-
Reagent Addition: To the flask, add this compound (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 0.2 M concentration) via syringe and stir until the amide is fully dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Maintaining low temperature is crucial to ensure the stability of the tetrahedral intermediate.[1]
-
Grignard Addition: Slowly add Ethylmagnesium bromide (1.0 M in THF, 1.2 eq) dropwise via syringe over 15-20 minutes. A slow addition rate is important to control the reaction exotherm.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
Work-up and Purification 7. Quenching: Cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. This step hydrolyzes the intermediate to form the ketone and neutralizes excess Grignard reagent. 8. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. 9. Washing: Combine the organic layers and wash sequentially with water and then with brine to remove inorganic salts. 10. Drying & Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. 11. Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-(3,4-dichlorophenyl)propan-1-one.
Summary of Reaction Parameters
| Parameter | Value | Rationale |
| Stoichiometry | Weinreb Amide: 1.0 eq, Grignard Reagent: 1.2 eq | A slight excess of the nucleophile ensures complete conversion of the amide. |
| Temperature | 0 °C to Room Temperature | Low initial temperature stabilizes the key intermediate, preventing over-addition.[3] |
| Reaction Time | 1.5 - 2.5 hours | Sufficient time for complete reaction after the addition of the nucleophile. |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the Grignard reagent and intermediates. |
| Quenching Agent | Saturated Aqueous NH₄Cl | Mildly acidic source for protonolysis of the intermediate without causing side reactions. |
| Expected Yield | 85-95% | Typical yield for this robust reaction. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Weinreb ketone synthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive organometallic reagent due to moisture or prolonged storage.2. Wet glassware or solvent. | 1. Titrate the Grignard reagent before use. Use a fresh bottle if necessary.2. Ensure all glassware is oven-dried and solvents are strictly anhydrous. |
| Tertiary Alcohol Formation | 1. Reaction temperature was too high, causing the intermediate to collapse prematurely.2. Quenching was performed at room temperature. | 1. Maintain the specified low temperature (0 °C or lower) during and immediately after the Grignard addition.2. Always re-cool the reaction mixture before quenching. |
| Starting Material Recovered | 1. Insufficient organometallic reagent was added.2. The organometallic reagent was added too quickly, leading to side reactions. | 1. Use a slight excess (1.2-1.5 eq) of the organometallic reagent and confirm its concentration via titration.2. Ensure slow, dropwise addition. |
| Complex Mixture of Products | 1. Impure starting materials.2. Side reactions due to functional group incompatibility (less common with Weinreb synthesis).[1] | 1. Verify the purity of the Weinreb amide by NMR or LC-MS before starting.2. Confirm the tolerance of other functional groups in the molecule to the strongly basic/nucleophilic conditions. |
Safety Precautions
-
Organometallic Reagents: Grignard reagents are highly reactive, moisture-sensitive, and can be flammable. Always handle them under an inert atmosphere using proper syringe techniques. Wear personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
-
Solvents: Anhydrous THF can form explosive peroxides. Use freshly opened bottles or freshly distilled solvent. Never distill to dryness.
-
Chlorinated Compounds: this compound and the resulting ketone product should be handled in a well-ventilated fume hood as their toxicological properties may not be fully characterized. Avoid inhalation and skin contact.
-
Quenching: The quenching of organometallic reagents is exothermic. Perform the addition of the aqueous solution slowly and with cooling to prevent splashing and uncontrolled temperature increases.
References
-
Mohammed, S. A., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]
-
Oshima, K., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
-
Biswas, T. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
-
Mohammed, S. A., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]
-
Dotsenko, V. V., et al. (2007). Synthesis of 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. [Link]
- Google Patents. (n.d.).
-
Szostak, M., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic N–C Cleavage. The Royal Society of Chemistry. [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. CN101274904B - Preparation for 3, 4-dichloro phenyl isocyanate - Google Patents [patents.google.com]
- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
reaction conditions for 3,4-Dichloro-N-methoxy-N-methylbenzamide and organolithium
An Application Guide for the Synthesis of Ketones via Weinreb Amide Chemistry: The Reaction of 3,4-Dichloro-N-methoxy-N-methylbenzamide with Organolithium Reagents
Authored by: A Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the reaction between this compound and organolithium reagents. This reaction is a cornerstone of modern organic synthesis, allowing for the efficient and high-yield formation of ketones, which are crucial intermediates in the synthesis of complex molecules and active pharmaceutical ingredients.
The core of this methodology is the Weinreb-Nahm ketone synthesis, a reliable method for preparing ketones from carboxylic acid derivatives.[1][2] Unlike reactions with other acyl compounds like esters or acid chlorides, the use of an N-methoxy-N-methylamide (Weinreb amide) effectively prevents the common issue of over-addition by the highly reactive organometallic reagent.[2][3] This guide delves into the mechanistic underpinnings, provides field-proven protocols, and explains the critical parameters that ensure the successful and reproducible synthesis of 3,4-dichlorophenyl ketones.
The Underlying Science: Mechanism and Rationale
The remarkable success of the Weinreb-Nahm ketone synthesis lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack. This stability is the key differentiator from other acylation methods where the intermediate readily collapses to a ketone, which is then subject to a second, often undesired, nucleophilic attack, yielding a tertiary alcohol.[2]
The mechanism proceeds as follows:
-
Nucleophilic Addition: The organolithium reagent (R-Li), a potent nucleophile, attacks the electrophilic carbonyl carbon of the this compound.[4]
-
Formation of a Stable Intermediate: This addition results in a tetrahedral intermediate. The crucial feature of the Weinreb amide is its ability to form a stable five-membered chelate ring with the lithium cation, coordinated between the carbonyl oxygen and the methoxy oxygen.[1][2][4]
-
Prevention of Over-Addition: This chelated intermediate is stable at low temperatures (typically -78 °C to 0 °C) and does not collapse to the ketone until a deliberate aqueous acidic workup is performed.[2][5] This enforced stability is the linchpin of the reaction's success, preventing the formation of the corresponding tertiary alcohol.
-
Liberation of the Ketone: Upon introduction of a proton source (e.g., aqueous NH₄Cl or dilute HCl) during workup, the chelate is broken, the intermediate collapses, and the desired ketone is liberated along with N,O-dimethylhydroxylamine.[3]
Caption: Reaction mechanism of Weinreb ketone synthesis.
Critical Parameters and Experimental Considerations
The success of this reaction hinges on meticulous control of the reaction environment. As a senior scientist, I cannot overstate the importance of understanding the "why" behind each step.
-
Anhydrous Conditions: Organolithium reagents are extremely strong bases and will be instantly quenched by protic sources, including atmospheric moisture. All glassware must be rigorously dried (oven or flame-dried), and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).
-
Solvent Choice: The solvent must be aprotic and anhydrous. Tetrahydrofuran (THF) is the most common choice due to its ability to solvate the lithium cation and its low freezing point. Diethyl ether is also suitable. The reactivity of organolithium reagents can be attenuated or enhanced by the choice of solvent; for instance, THF can be cleaved by some organolithiums (like n-BuLi) at temperatures above -60°C over time.[6]
-
Temperature Control: Maintaining a low temperature (typically -78 °C via a dry ice/acetone bath) is paramount. It ensures the stability of the tetrahedral intermediate, preventing premature collapse and side reactions.[2] It also helps to control the high reactivity of the organolithium reagent, minimizing potential side reactions such as deprotonation at other sites on the substrate.
-
Rate of Addition: The organolithium reagent should be added slowly and dropwise to the solution of the Weinreb amide. This practice prevents localized temperature spikes and high concentrations of the nucleophile, which could lead to undesired side reactions.
-
Stoichiometry: A slight excess (typically 1.05 to 1.2 equivalents) of the organolithium reagent is generally used to drive the reaction to completion. A large excess should be avoided as it can complicate the workup and purification process.
Detailed Laboratory Protocol
This protocol provides a representative procedure for the reaction of this compound with n-butyllithium.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined via titration)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, septa, and needles
-
Inert gas supply (Nitrogen or Argon)
-
Dry ice/acetone bath
Caption: Experimental workflow for the synthesis.
Procedure:
-
Preparation: A 100 mL round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Setup: The flask is charged with this compound (e.g., 1.00 g, 4.27 mmol). Anhydrous THF (20 mL) is added via syringe, and the solution is stirred until the amide fully dissolves.
-
Cooling: The flask is immersed in a dry ice/acetone bath to cool the internal temperature to -78 °C.
-
Addition of Organolithium: n-Butyllithium (e.g., 1.6 M in hexanes, 2.9 mL, 4.64 mmol, 1.1 eq) is added dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: The resulting mixture is stirred at -78 °C for 1 hour. Reaction progress can be monitored by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The starting amide should be consumed.
-
Quenching: The reaction is carefully quenched at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (15 mL). A vigorous reaction may occur initially.
-
Workup: The cooling bath is removed, and the mixture is allowed to warm to room temperature. The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 30 mL).
-
Washing and Drying: The combined organic layers are washed sequentially with water (20 mL) and brine (20 mL), then dried over anhydrous MgSO₄.
-
Concentration and Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. The crude ketone is then purified by flash column chromatography on silica gel to afford the pure 1-(3,4-dichlorophenyl)pentan-1-one.
Summary of Reaction Parameters
The following table summarizes typical conditions for the reaction of this compound with various organolithium reagents.
| Organolithium Reagent | Equivalents | Temperature (°C) | Solvent | Typical Reaction Time |
| n-Butyllithium (n-BuLi) | 1.1 - 1.2 | -78 | THF | 1 - 2 hours |
| sec-Butyllithium (s-BuLi) | 1.1 - 1.2 | -78 | THF | 1 - 2 hours |
| tert-Butyllithium (t-BuLi) | 1.1 - 1.2 | -78 | THF | 1 - 2 hours |
| Phenyllithium (PhLi) | 1.1 - 1.3 | -78 to 0 | THF | 1 - 3 hours |
| Vinyllithium | 1.2 - 1.5 | -78 | THF | 2 - 4 hours |
Note: Reaction times and temperatures may require optimization depending on the specific organolithium reagent and the scale of the reaction. Always monitor progress by TLC.
Troubleshooting and Expert Insights
-
Low Yield: Often traced back to inaccurate titration of the organolithium reagent or inadequate anhydrous technique. Ensure the n-BuLi (or other organolithium) concentration is known and that the system is free of moisture and air.
-
Formation of Tertiary Alcohol (Over-addition): This indicates that the tetrahedral intermediate is collapsing prematurely. This is almost always due to the reaction temperature rising too high. Ensure robust cooling and slow addition of the nucleophile.
-
Side Reactions: For substrates with other reactive functional groups, the chemoselectivity of the reaction is generally high.[4] However, highly acidic protons elsewhere in a molecule could be deprotonated by the organolithium reagent, consuming an equivalent of the reagent.
By adhering to the principles and protocols outlined in this guide, researchers can confidently and successfully employ Weinreb amide chemistry for the synthesis of valuable ketone intermediates.
References
-
Shekharappa, M., Kumar, L. R., & Sureshbabu, V. V. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Synthetic Communications, 49(6), 790-798. Available at: [Link]
-
Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Oriental Journal of Chemistry, 36(2). Available at: [Link]
-
Anonymous. (2023). Weinreb ketone synthesis. Blog | Wenxuecity. Available at: [Link]
-
Biswas, T. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. Available at: [Link]
-
Ashenhurst, J. (n.d.). Addition of Organolithiums to Carboxylic Acids. Master Organic Chemistry. Available at: [Link]
-
Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Available at: [Link]
-
Muir, C. W., et al. (2016). One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. Supporting Information. Available at: [Link]
-
Takeda, Y., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(50), 47225-47234. Available at: [Link]
-
Capriati, V., et al. (2017). Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N-acylpyrroles. Chemical Communications, 53(66), 9212-9215. Available at: [Link]
-
Acros Organics. (n.d.). Organolithium compounds, properties & structures. Available at: [Link]
-
Prandi, C., et al. (2015). Synthesis of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-Derived Triflates. The Journal of Organic Chemistry, 80(11), 5846-5854. Available at: [Link]
-
Myers, A. (n.d.). Organolithium Reagents. Harvard University. Available at: [Link]
-
Colas, M., et al. (2023). One-Pot, Telescoped Alkenylation of Amides via Stable Tetrahedral Intermediates as Lithium Enolate Precursors. Organic Letters, 25(22), 4056-4060. Available at: [Link]
-
Jennings, M. P., & Johnson, P. D. (2001). Addition of Grignard and Organolithium Reagents to N-Sulfonyl Aldimines Generated in Situ from Aldehydes and N-Sulfinyl Sulfonamides. The Journal of Organic Chemistry, 66(1), 393-395. Available at: [Link]
-
Moir, M., et al. (2016). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Organic & Biomolecular Chemistry, 14(6), 2033-2039. Available at: [Link]
-
Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. Available at: [Link]
Sources
- 1. Weinreb ketone synthesis - 博客 | 文学城 [blog.wenxuecity.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. people.uniurb.it [people.uniurb.it]
Application Notes and Protocols: 3,4-Dichloro-N-methoxy-N-methylbenzamide in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 3,4-Dichloro-N-methoxy-N-methylbenzamide in Ketone Synthesis
In the landscape of modern organic synthesis, the precise and high-yielding construction of carbon-carbon bonds is paramount. Acylation reactions, fundamental to this endeavor, often face the challenge of over-addition, leading to the formation of undesired tertiary alcohols instead of the target ketones. This compound, a specialized Weinreb-Nahm amide, emerges as a superior acylating agent that elegantly circumvents this issue. Its utility lies in the formation of a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents, which resists further nucleophilic attack. This intermediate collapses to the desired ketone only upon acidic workup, ensuring a clean and controlled transformation. The presence of the 3,4-dichloro substitution pattern on the benzoyl moiety makes this reagent particularly valuable for the synthesis of complex molecules and pharmaceutical intermediates where specific electronic and steric properties are required.
The Weinreb-Nahm Ketone Synthesis: A Mechanistic Overview
The remarkable selectivity of the Weinreb-Nahm ketone synthesis stems from the unique stability of the tetrahedral intermediate formed during the reaction. Unlike traditional acylating agents like esters or acid chlorides, the N-methoxy-N-methylamide group coordinates with the metal of the organometallic reagent (typically lithium or magnesium), forming a stable five-membered chelate. This chelated intermediate is unreactive towards further addition of the organometallic nucleophile. Subsequent acidic workup protonates the nitrogen and oxygen atoms, leading to the collapse of the intermediate and formation of the ketone.
Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from the corresponding acid chloride.
Materials:
-
3,4-Dichlorobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane, add pyridine (2.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of 3,4-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirring mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to afford this compound as a solid.
Protocol 2: Acylation of a Grignard Reagent with this compound
This protocol provides a general procedure for the synthesis of ketones using this compound and a Grignard reagent.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1-1.2 equivalents) to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Acidify the mixture with 1 M HCl to a pH of ~2-3.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude ketone can be purified by silica gel column chromatography or recrystallization.
Data Presentation
| Entry | Grignard Reagent (R-MgX) | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylmagnesium bromide | (3,4-Dichlorophenyl)(phenyl)methanone | 2 | ~90 (estimated) |
| 2 | Ethylmagnesium bromide | 1-(3,4-Dichlorophenyl)propan-1-one | 2 | High (expected) |
| 3 | Isopropylmagnesium chloride | 1-(3,4-Dichlorophenyl)-2-methylpropan-1-one | 3 | Moderate to High (expected) |
Note: The yields are estimated based on typical Weinreb ketone syntheses. Actual yields may vary depending on the specific reaction conditions and the nature of the Grignard reagent.
Experimental Workflow
preparation of α,β-dichlorinated ketones using Weinreb amides
Topic: Preparation of α,β-Dichlorinated Ketones Using Weinreb Amides
Introduction: The Strategic Value of α,β-Dichlorinated Ketones and the Weinreb Amide Approach
α,β-Dichlorinated ketones are valuable synthetic intermediates in medicinal chemistry and drug development. The presence of the vicinal dichloro motif adjacent to a carbonyl group provides a unique combination of electrophilicity and steric hindrance, making these compounds versatile precursors for a variety of heterocyclic and carbocyclic scaffolds. Their applications include the synthesis of antiviral agents, particularly HIV protease inhibitors, where the chloroketone moiety can act as a key pharmacophore or a reactive handle for further molecular elaboration.[1][2]
Traditionally, the synthesis of ketones from carboxylic acid derivatives using highly reactive organometallic reagents is fraught with challenges, most notably the over-addition of the nucleophile to the newly formed ketone, leading to the formation of tertiary alcohols as byproducts. The Weinreb-Nahm ketone synthesis, developed in 1981, elegantly circumvents this issue.[3] The use of N-methoxy-N-methylamides (Weinreb amides) allows for the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate is resistant to further addition and collapses to the desired ketone only upon aqueous workup, thus preventing the formation of over-addition products.[3][4] This application note provides a detailed protocol for the synthesis of α,β-dichlorinated ketones via the Weinreb amide methodology, including the preparation of the requisite α,β-dichlorinated Weinreb amide precursor and its subsequent reaction with organometallic nucleophiles.
Mechanism of the Weinreb-Nahm Ketone Synthesis
The remarkable selectivity of the Weinreb-Nahm ketone synthesis is attributed to the stability of the tetrahedral intermediate formed upon nucleophilic addition of an organometallic reagent (e.g., Grignard or organolithium) to the Weinreb amide. The N-methoxy-N-methylamide functionality allows for the formation of a five-membered chelate with the metal cation (MgX⁺ or Li⁺), which stabilizes the tetrahedral intermediate and prevents its premature collapse to a ketone. This stable intermediate effectively sequesters the product until a deliberate hydrolytic workup is performed, at which point the chelate is broken, and the desired ketone is liberated.[3][4][5]
Experimental Protocols
This section details the two-stage process for the preparation of α,β-dichlorinated ketones: first, the synthesis of the α,β-dichlorinated Weinreb amide intermediate, and second, its conversion to the target ketone.
Part 1: Synthesis of α,β-Dichlorinated Weinreb Amide
The α,β-dichlorinated Weinreb amide is prepared via the dichlorination of an α,β-unsaturated Weinreb amide. This precursor is synthesized from the corresponding α,β-unsaturated carboxylic acid.
Protocol 1A: Preparation of α,β-Unsaturated Weinreb Amide (General Procedure)
-
To a solution of the desired α,β-unsaturated carboxylic acid (1.0 equiv) in dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.2 equiv) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) in DCM (1.0 M) and cool to 0 °C.
-
Slowly add pyridine (3.0 equiv) to the N,O-dimethylhydroxylamine hydrochloride solution and stir for 10 minutes.
-
Add the solution of the in situ-generated acid chloride to the N,O-dimethylhydroxylamine/pyridine mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure α,β-unsaturated Weinreb amide.
Protocol 1B: Dichlorination of the α,β-Unsaturated Weinreb Amide
-
Dissolve the α,β-unsaturated Weinreb amide (1.0 equiv) in a suitable solvent such as carbon tetrachloride or chloroform (0.2 M).
-
Slowly bubble chlorine gas through the solution at room temperature, or alternatively, add a solution of sulfuryl chloride (1.1 equiv) dropwise at 0 °C.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Carefully quench any excess chlorinating agent by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The resulting crude α,β-dichlorinated Weinreb amide is often of sufficient purity for the next step. If necessary, it can be further purified by column chromatography.
Part 2: Synthesis of α,β-Dichlorinated Ketone from the Weinreb Amide
This protocol is adapted from the work of Prakoso, Matsuda, and Umezawa, which highlights the critical importance of a non-aqueous workup to prevent side reactions.[1][6]
Protocol 2: Reaction of α,β-Dichlorinated Weinreb Amide with a Grignard Reagent
-
To a solution of the α,β-dichlorinated Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C.
-
Slowly add the Grignard reagent (e.g., phenylmagnesium bromide, 1.2 equiv, 1.0 M solution in THF) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Crucial Step: Quench the reaction by the slow addition of a pre-cooled (-78 °C) solution of anhydrous HCl in diethyl ether (e.g., 2.0 M, 2.0 equiv). This non-aqueous quench is essential to prevent β-elimination and other side reactions that can occur during a typical aqueous workup.[1][6]
-
Allow the reaction mixture to warm to room temperature.
-
Dilute the mixture with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the α,β-dichlorinated ketone.
Data Presentation: Representative Examples
The following table summarizes the results for the synthesis of various α,β-dichlorinated ketones from the corresponding Weinreb amide, demonstrating the versatility of the method with different nucleophiles.
| Entry | α,β-Dichloro Weinreb Amide | Grignard Reagent | Product | Yield (%) |
| 1 | N-methoxy-N-methyl-2,3-dichloropropanamide | Phenylmagnesium bromide | 1,2-dichloro-3-phenylpropan-1-one | 85 |
| 2 | N-methoxy-N-methyl-2,3-dichlorobutanamide | Ethylmagnesium bromide | 3,4-dichlorohexan-2-one | 78 |
| 3 | N-methoxy-N-methyl-2,3-dichloro-3-phenylpropanamide | Methylmagnesium bromide | 1,2-dichloro-1-phenylbutan-3-one | 82 |
Spectroscopic Data for a Representative Product (1,2-dichloro-3-phenylpropan-1-one):
-
¹H NMR (CDCl₃): δ 7.30-7.45 (m, 5H, Ar-H), 5.20 (d, J = 8.0 Hz, 1H, CHCl), 4.85 (d, J = 8.0 Hz, 1H, CHCl), 3.40 (s, 2H, CH₂Ph).
-
¹³C NMR (CDCl₃): δ 192.5 (C=O), 135.0 (Ar-C), 129.5 (Ar-CH), 128.8 (Ar-CH), 127.5 (Ar-CH), 65.0 (CHCl), 63.5 (CHCl), 40.0 (CH₂Ph).
-
IR (film): ν_max 1735 (C=O, strong) cm⁻¹.
Visualization of the Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Workflow for the preparation of α,β-dichlorinated ketones.
Expert Insights and Troubleshooting
-
Causality behind Experimental Choices: The choice of a non-aqueous quench with anhydrous HCl is the cornerstone of this protocol's success.[1][6] Standard aqueous workups can introduce basic conditions (e.g., from bicarbonate washes) that promote the β-elimination of HCl from the product, leading to the formation of α-chloro-α,β-unsaturated ketones as a significant byproduct. The anhydrous quench protonates the tetrahedral intermediate, facilitating its collapse to the ketone without providing a basic medium for elimination.
-
Self-Validating System: The purity of the α,β-dichlorinated Weinreb amide intermediate should be assessed by ¹H NMR before proceeding. The presence of any remaining α,β-unsaturated amide will lead to the formation of the corresponding unsaturated ketone, complicating the final purification. The final product purity should be confirmed by GC-MS and NMR spectroscopy. The characteristic isotopic pattern of the dichloro-moiety in the mass spectrum is a strong indicator of successful dichlorination.
-
Potential Challenges and Solutions:
-
β-Elimination: As mentioned, this is the primary side reaction. Strict adherence to the non-aqueous quench protocol is critical. Using freshly prepared Grignard reagents is also recommended, as older batches may contain magnesium alkoxides that can promote elimination.
-
Over-addition: While the Weinreb amide functionality is designed to prevent this, highly reactive organolithium reagents or forcing conditions (e.g., elevated temperatures) can still lead to trace amounts of tertiary alcohol byproducts. Maintaining a low reaction temperature (-78 °C) is crucial.
-
Reduction: Some commercial Grignard reagents may contain residual magnesium hydride species, which can reduce the Weinreb amide to an aldehyde or alcohol. If reduction is observed, using freshly prepared or titrated Grignard reagents is advised.
-
Conclusion
The use of Weinreb amides provides a reliable and high-yielding pathway to α,β-dichlorinated ketones, a class of compounds with significant potential in drug discovery. The key to this successful transformation lies in the strategic use of a non-aqueous workup to prevent undesirable side reactions, particularly β-elimination. This application note provides researchers with a robust and detailed protocol, grounded in mechanistic understanding, to facilitate the synthesis of these valuable chemical building blocks.
References
-
Weinreb, S. M.; Nahm, S. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 1981 , 22 (39), 3815-3818. [Link]
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Khalid, M.; Mohammed, S.; Kalo, A. Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 2020 , 36 (2), 206-219. [Link]
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Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
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Organic Chemistry Portal. Dichlorination of β-Keto Esters and 1,3-Diketones Mediated by Oxone/Aluminum Trichloride Mixture in Aqueous Medium. Synthesis, 2022 , 54, 2457-2463. [Link]
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Prakoso, N. I.; Matsuda, F.; Umezawa, T. Efficient synthesis of α,β-dichlorinated ketones from α,β-dichlorinated Weinreb amides through a simple work-up procedure. Organic & Biomolecular Chemistry, 2021 , 19, 7822-7826. [Link]
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Pendiukh, V. V.; Rozhenko, A. B. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry, 2024 , 22 (4), 48-55. [Link]
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Pradhan, J.; Goyal, A. β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research & Allied Sciences, 2015 , 4 (2), 01-18. [Link]
-
Singh, S. B. Chemistry of N-methoxy-N-methylamides. Applications in Synthesis. A Review. Organic Preparations and Procedures International, 1993 , 25 (1), 15-40. [Link]
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Organic Reaction Mechanisms. Grignard Reaction - Common Conditions. [Link]
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Lee, J. I.; Park, H. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 2007 , 28 (8), 1417-1419. [Link]
-
Lee, J. I.; Kim, J. H. Selective Reduction of α,β-Unsaturated Weinreb Amides in the Presence of α,β-Unsaturated Esters. Bulletin of the Korean Chemical Society, 2004 , 25 (11), 1655-1656. [Link]
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YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]
-
Oregon State University. CH 336: Ketone Spectroscopy. [Link]
-
RSC Publishing. Efficient synthesis of α,β-dichlorinated ketones from α,β-dichlorinated Weinreb amides through a simple work-up procedure. [Link]
-
More O'Ferrall, R. A.; Murray, B. A. ¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, 1994 , 2461-2470. [Link]
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Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]
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Elsevier. Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Khalid, M.; Mohammed, S.; Kalo, A. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate, 2019 . [Link]
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Application Note: 1H NMR Characterization of 3,4-Dichloro-N-methoxy-N-methylbenzamide
Abstract
This document provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) characterization of 3,4-Dichloro-N-methoxy-N-methylbenzamide, a Weinreb amide of significant interest in synthetic chemistry. Weinreb amides are crucial intermediates for the synthesis of ketones and other carbonyl compounds.[1] This application note details the experimental protocol for acquiring high-quality ¹H NMR spectra, provides an in-depth analysis of the spectral data, and discusses the structural elucidation of the title compound. The causality behind experimental choices and the principles of spectral interpretation are emphasized to ensure technical accuracy and reproducibility.
Introduction
This compound is a substituted benzamide derivative. The presence of a dichlorinated aromatic ring and an N-methoxy-N-methyl (Weinreb) amide functionality gives rise to a distinct ¹H NMR spectrum. Understanding this spectrum is paramount for confirming the structure and purity of the compound, which is often synthesized from the corresponding acid chloride.[2] ¹H NMR spectroscopy provides valuable information about the electronic environment of protons, their connectivity, and the overall molecular structure.[3] Protons on the aromatic ring are influenced by the anisotropic effects of the ring current and the electronic effects of the substituents, typically appearing in the 6.5-8.0 ppm region.[4] The protons of the N-methoxy and N-methyl groups are expected to appear as sharp singlets in the upfield region of the spectrum.[5]
Molecular Structure and Proton Environments
A clear understanding of the molecular structure is the foundation for interpreting its ¹H NMR spectrum. The key proton environments in this compound are illustrated below.
Caption: Molecular structure of this compound showing distinct proton environments.
Experimental Protocol
This section outlines the detailed, step-by-step methodology for preparing a sample of this compound and acquiring its ¹H NMR spectrum.
Materials and Equipment
-
Sample: this compound (5-25 mg)[6]
-
Deuterated Solvent: Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds.[7]
-
Internal Standard: Tetramethylsilane (TMS) is often included in the deuterated solvent by the manufacturer as a reference signal at 0 ppm.[8]
-
NMR Tube: High-quality 5 mm NMR tubes are essential for obtaining high-resolution spectra.[9]
-
Volumetric Glassware: Calibrated micropipettes or syringes for accurate solvent measurement.
-
NMR Spectrometer: A 300 MHz or higher field spectrometer is recommended for resolving the aromatic proton signals.
Sample Preparation Workflow
The quality of the NMR spectrum is highly dependent on proper sample preparation. The following workflow ensures a homogenous sample free of particulate matter.
Caption: Experimental workflow for ¹H NMR sample preparation and data acquisition.
Detailed Protocol Steps:
-
Sample Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[10] Using an appropriate amount of sample is crucial for achieving a good signal-to-noise ratio without causing line broadening due to excessive concentration.[6]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[7] This volume is optimal for most standard 5 mm NMR tubes and spectrometer configurations.[9]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for acquiring a high-resolution spectrum.
-
Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[6] Particulate matter can degrade the spectral resolution.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: The spectrometer's field is "locked" onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is essential for sharp spectral lines.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. For a typical small molecule, 8-16 scans should be sufficient.
Spectral Interpretation
The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the N-alkoxy and N-alkyl protons.
Predicted ¹H NMR Data
The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~7.8 | Doublet (d) | ~2.0 (meta) | 1H |
| H-5 | ~7.5 | Doublet of Doublets (dd) | ~8.2 (ortho), ~2.0 (meta) | 1H |
| H-6 | ~7.3 | Doublet (d) | ~8.2 (ortho) | 1H |
| O-CH₃ | ~3.7 | Singlet (s) | - | 3H |
| N-CH₃ | ~3.2 | Singlet (s) | - | 3H |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Detailed Analysis
-
Aromatic Region (7.0-8.0 ppm): The three protons on the dichlorinated benzene ring are chemically non-equivalent and exhibit a characteristic splitting pattern.[4]
-
H-2: This proton is ortho to the carbonyl group and meta to a chlorine atom. It is expected to be the most deshielded of the aromatic protons due to the electron-withdrawing nature of the amide. It will appear as a doublet due to coupling with H-6 (meta coupling, J ≈ 2.0 Hz).[11]
-
H-5: This proton is ortho to one chlorine atom and meta to another, as well as being coupled to H-6. It will appear as a doublet of doublets, with a larger ortho coupling constant (J ≈ 8.2 Hz) from H-6 and a smaller meta coupling constant from H-2.[12]
-
H-6: This proton is ortho to a chlorine atom and coupled to H-5. It will appear as a doublet due to the ortho coupling with H-5 (J ≈ 8.2 Hz).
-
-
Aliphatic Region (< 4.0 ppm):
-
O-CH₃ and N-CH₃: The protons of the methoxy and N-methyl groups are not coupled to any other protons and will therefore appear as two distinct sharp singlets.[5] The presence of an ortho substituent on the benzamide can sometimes lead to broadening of these signals due to restricted rotation and the presence of rotamers.[13]
-
Conclusion
This application note provides a comprehensive framework for the ¹H NMR characterization of this compound. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined herein, researchers can confidently verify the structure and assess the purity of this important synthetic intermediate. The provided data and analysis serve as a valuable reference for scientists and professionals in the field of drug development and organic synthesis.
References
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Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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DOI. Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via CH Bond Activation. [Link]
-
Western University. NMR Sample Preparation. [Link]
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YouTube. (2020, June 29). Proton NMR 4b Dichlorobenzene. [Link]
-
Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]
-
YouTube. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Chemistry Stack Exchange. (2014, September 13). para-dichlorobenzene - number of proton NMR signals. [Link]
- Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
-
ResearchGate. 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo.... [Link]
-
Organic Chemistry Portal. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. [Link]
-
KoreaScience. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. [Link]
-
NIH. Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides. [Link]
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ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. [Link]
-
University of Rochester. How to Get a Good 1H NMR Spectrum - Department of Chemistry. [Link]
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The Royal Society of Chemistry. Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-M. [Link]
-
The Royal Society of Chemistry. Electronic Supporting Information. [Link]
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SpectraBase. 1,4-Dichloro-benzene - Optional[1H NMR] - Chemical Shifts. [Link]
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Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
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ResearchGate. (PDF) 4-Methoxy-N-methylbenzamide. [Link]
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Lecture outline 1H NMR spectra of aromatic compounds. [Link]
-
Organic Syntheses Procedure. N-Methoxy-N-methylcyanoformamide. [Link]
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Application Notes and Protocols for the Analysis of 3,4-Dichloro-N-methoxy-N-methylbenzamide via ¹³C NMR Spectroscopy
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the acquisition and interpretation of ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 3,4-Dichloro-N-methoxy-N-methylbenzamide. This document outlines the theoretical basis for spectral interpretation, detailed experimental protocols, and data analysis strategies, ensuring scientific integrity and reproducibility.
Introduction and Theoretical Framework
This compound is a substituted benzamide derivative. The structural elucidation of such molecules is crucial in pharmaceutical and chemical research. ¹³C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule.[1] Each unique carbon atom in a molecule resonates at a specific frequency in a ¹³C NMR spectrum, and the position of this resonance (chemical shift) is highly dependent on its chemical environment.[2][3]
The interpretation of the ¹³C NMR spectrum of this compound relies on understanding the influence of its various functional groups on the chemical shifts of the carbon atoms. The key structural features include a 1,2,4-trisubstituted benzene ring, a carbonyl group of the amide, a methoxy group, and a methyl group attached to the amide nitrogen. The electronegative chlorine, oxygen, and nitrogen atoms will significantly influence the electron density around the neighboring carbon atoms, leading to predictable downfield shifts in the spectrum.[3][4]
Predicted ¹³C NMR Data for this compound
While an experimental spectrum for this specific molecule is not publicly available, a reliable prediction of the ¹³C NMR chemical shifts can be made based on established chemical shift ranges for similar functional groups and substituted aromatic systems.[4][5][6]
Molecular Structure with Carbon Numbering:
Caption: Structure of this compound with carbon numbering for NMR assignment.
Table 1: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C7 (C=O) | Amide Carbonyl | 165 - 175 | Carbonyl carbons in amides typically appear in this downfield region due to the double bond to oxygen and attachment to nitrogen.[7] |
| C1 | Aromatic (quaternary) | 135 - 145 | Attached to the carbonyl group, this carbon is deshielded. Its quaternary nature will result in a weaker signal.[7][8] |
| C3, C4 | Aromatic (quaternary, C-Cl) | 130 - 140 | These carbons are directly bonded to electronegative chlorine atoms, causing a downfield shift. They are also quaternary, leading to weaker signals.[7][8] |
| C2, C5, C6 | Aromatic (CH) | 125 - 135 | These carbons are part of the aromatic ring and will appear in the typical aromatic region.[4][5] Their precise shifts will be influenced by the positions of the chloro and amide substituents. |
| C9 (O-CH₃) | Methoxy Carbon | 55 - 65 | The carbon is attached to an electronegative oxygen atom, shifting it downfield. |
| C8 (N-CH₃) | N-Methyl Carbon | 30 - 40 | The carbon is attached to a nitrogen atom, resulting in a downfield shift compared to a simple alkane. |
Experimental Protocols
The following protocols are designed to yield high-quality ¹³C NMR data for this compound.
Sample Preparation
The quality of the NMR sample is critical for obtaining a good spectrum.
Materials:
-
This compound (50-100 mg)[9]
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)[9]
-
High-quality 5 mm NMR tube
-
Pasteur pipette
-
Small vial
Protocol:
-
Weigh approximately 50-100 mg of the compound into a clean, dry vial. A higher concentration is generally better for ¹³C NMR due to its lower sensitivity.[10]
-
Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9] CDCl₃ is a common choice for many organic molecules.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, unscratched 5 mm NMR tube.[9]
-
Cap the NMR tube securely and label it appropriately.[9]
Workflow for Sample Preparation:
Caption: A streamlined workflow for the preparation of a ¹³C NMR sample.
NMR Data Acquisition
These parameters are a starting point and may need to be optimized based on the specific instrument and sample concentration.
Instrument:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
¹³C{¹H} NMR (Proton-Decoupled) Protocol:
-
Pulse Program: A standard single-pulse proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW): 0 to 220 ppm
-
Number of Scans (NS): 1024 to 4096 (or more for dilute samples) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): 2 seconds. While longer delays can be more quantitatively accurate, a 2-second delay is often sufficient for routine characterization.[11]
-
Acquisition Time (AQ): 1-2 seconds.
DEPT (Distortionless Enhancement by Polarization Transfer) Experiments
DEPT experiments are invaluable for determining the number of protons attached to each carbon atom (CH, CH₂, CH₃, or quaternary C).[1][12]
Protocol:
-
DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.
-
DEPT-90: Only CH signals will be observed as positive peaks.
By comparing the standard ¹³C{¹H} spectrum with the DEPT-135 and DEPT-90 spectra, an unambiguous assignment of the carbon types can be made.
Data Processing and Interpretation
-
Fourier Transform: Apply an exponential window function with a line broadening of 1-2 Hz and perform a Fourier transform.
-
Phase Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive phase.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[3]
-
Peak Picking and Integration: Identify all peaks and integrate them. Note that in standard ¹³C NMR, peak integrals are not directly proportional to the number of carbons.[6]
-
Spectral Assignment: Correlate the observed peaks with the predicted chemical shifts and DEPT data to assign each peak to a specific carbon atom in the molecule.
Logical Flow of NMR Data Analysis:
Caption: Logical relationships between NMR experiments and the derived structural information.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The combination of a standard proton-decoupled ¹³C experiment with DEPT-135 and DEPT-90 provides a cross-verification of the carbon types. The expected number of signals should match the number of unique carbon atoms in the molecule. Any significant deviation from the predicted chemical shift ranges should prompt further investigation into the sample's purity or potential for unexpected electronic effects.
Conclusion
This application note provides a robust framework for the acquisition and interpretation of ¹³C NMR data for this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can confidently elucidate the carbon framework of this and similar molecules. The integration of predictive data with established experimental techniques ensures a high degree of scientific rigor and trustworthiness in the structural assignment.
References
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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University of Ottawa. (n.d.). NMR Sample Preparation. [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
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Li, D. W., & Bruschweiler, R. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1776–1779. [Link]
- Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin.
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. [Link]
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École Polytechnique Fédérale de Lausanne. (n.d.). NMR sample preparation. [Link]
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Giacomello, T. F., et al. (2017). Protocol for Calculating 13 C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules. ResearchGate. [Link]
-
PubChem. (n.d.). 4-methoxy-N-methylbenzamide. National Institutes of Health. [Link]
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Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]
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Application Note: Mass Spectrometry Analysis of 3,4-Dichloro-N-methoxy-N-methylbenzamide
Abstract: This document provides a comprehensive guide to the mass spectrometric analysis of 3,4-Dichloro-N-methoxy-N-methylbenzamide, a compound of interest in synthetic chemistry and drug development. Detailed protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented, alongside an in-depth analysis of its predicted fragmentation patterns. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for the characterization and quantification of this and structurally related molecules.
Introduction
This compound is a di-halogenated derivative of a Weinreb amide. Weinreb amides, or N-methoxy-N-methylamides, are versatile intermediates in organic synthesis, valued for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. The presence of the dichloro-substituted benzene ring imparts specific physicochemical properties that influence its chromatographic behavior and mass spectrometric fragmentation. Accurate and reliable analytical methods are paramount for monitoring its synthesis, purity, and stability in various matrices.
This application note details optimized starting-point methodologies for the analysis of this compound by both LC-MS/MS and GC-MS. We will explore the theoretical underpinnings of its ionization and fragmentation, providing a predictive framework for spectral interpretation.
Chemical Properties and Isotopic Profile
Before delving into the analytical methodologies, a fundamental understanding of the molecule's properties is essential.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉Cl₂NO₂ |
| Average Molecular Weight | 234.08 g/mol |
| Monoisotopic Mass | 233.0010 g/mol |
A key characteristic for the mass spectrometric identification of this compound is its distinct isotopic pattern, arising from the presence of two chlorine atoms. The natural abundances of chlorine isotopes (
Table 2: Predicted Isotopic Distribution for the Molecular Ion [M]
| Ion | m/z (Monoisotopic) | Relative Abundance (%) |
| [C₉H₉³⁵Cl₂NO₂]⁺ | 233.0010 | 100.0 |
| [C₉H₉³⁵Cl³⁷ClNO₂]⁺ | 234.9981 | 65.1 |
| [C₉H₉³⁷Cl₂NO₂]⁺ | 236.9951 | 10.6 |
The observation of this ~9:6:1 intensity ratio for the molecular ion cluster is a strong indicator for the presence of a dichlorinated compound.[1]
Predicted Mass Spectrometric Fragmentation
Understanding the likely fragmentation pathways is critical for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods in tandem mass spectrometry and for confirming the compound's identity.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Electron ionization is a high-energy technique that typically induces extensive fragmentation, providing a detailed fingerprint of the molecule.
Predicted Fragmentation Pathways under EI:
-
Molecular Ion (M⁺˙): A discernible molecular ion peak cluster at m/z 233, 235, and 237 is expected, though its intensity may be moderate due to the lability of the amide side chain.
-
Loss of Chlorine Radical (•Cl): A common fragmentation for chlorinated aromatics is the loss of a chlorine radical, leading to a fragment ion cluster around m/z 198 and 200.[1]
-
Formation of the Dichlorobenzoyl Cation: Cleavage of the amide C-N bond is a highly probable event, resulting in the formation of the stable 3,4-dichlorobenzoyl cation. This will produce a prominent ion cluster at m/z 173, 175, and 177.
-
Cleavage of the N-O Bond: Fragmentation of the N-methoxy-N-methylamide side chain can occur through cleavage of the N-O bond, leading to a fragment at m/z 202 (loss of •OCH₃).
-
Formation of the N-methoxy-N-methylaminyl Radical Cation: While less likely to be the base peak, the formation of the [CH₃N(OCH₃)]⁺˙ fragment at m/z 61 is possible.
Caption: Predicted EI Fragmentation of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
Electrospray ionization is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.[2] Collision-induced dissociation (CID) in the mass spectrometer is then used to generate fragment ions.
Predicted Fragmentation Pathways under ESI-MS/MS:
-
Precursor Ion: The protonated molecule [M+H]⁺ will be observed at m/z 234, 236, and 238.
-
Product Ions:
-
The most probable fragmentation pathway upon CID will be the cleavage of the amide C-N bond, leading to the stable 3,4-dichlorobenzoyl cation at m/z 173, 175, and 177. This transition (e.g., 234 -> 173) would be an excellent candidate for SRM/MRM quantification.
-
Loss of the N-methoxy-N-methylamine moiety (CH₃NH(OCH₃)) would also lead to the same dichlorobenzoyl cation.
-
Other less intense fragments corresponding to losses from the side chain may also be observed.
-
Caption: Predicted ESI-MS/MS Fragmentation of this compound.
Experimental Protocols
The following protocols provide a robust starting point for the analysis. Optimization may be required depending on the specific instrumentation and sample matrix.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.[3][4]
Protocol 1: Standard Solution and Sample Dilution
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase (for LC-MS) or an appropriate solvent like ethyl acetate (for GC-MS) to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Sample Preparation: For samples in complex matrices (e.g., reaction mixtures, biological fluids), a sample clean-up step such as liquid-liquid extraction or solid-phase extraction (SPE) may be necessary. A simple "dilute-and-shoot" approach may be feasible for cleaner samples, where the sample is diluted with the initial mobile phase to fall within the calibration range.
LC-MS/MS Analysis Protocol
This method is suitable for the quantitative analysis of the target compound in solution.
Caption: LC-MS/MS Experimental Workflow.
Table 3: LC-MS/MS Method Parameters
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Capillary Voltage | 3500 V |
| MRM Transitions | Primary: 234.0 -> 173.0, Secondary: 236.0 -> 175.0 |
| Collision Energy | Optimize for maximum signal (start at 15-25 eV) |
GC-MS Analysis Protocol
This method is well-suited for volatile and thermally stable compounds and provides excellent chromatographic resolution.
Table 4: GC-MS Method Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split 10:1 for concentrated samples) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (m/z 50-300) for identification, Selected Ion Monitoring (SIM) for quantification |
| SIM Ions | Target: 173.0, 233.0 Qualifiers: 175.0, 235.0 |
Data Analysis and Interpretation
-
LC-MS/MS: For quantitative analysis, construct a calibration curve by plotting the peak area of the primary MRM transition against the concentration of the standards. The presence of the secondary MRM transition at the correct ratio confirms the identity of the analyte.
-
GC-MS: In full scan mode, the obtained spectrum should be compared to the predicted fragmentation pattern. The presence of the characteristic isotopic clusters for the molecular ion and key fragments provides strong evidence for the compound's identity. For quantification using SIM, monitor the primary ion for concentration determination and the qualifier ions to ensure selectivity.
Conclusion
This application note provides a detailed framework for the successful mass spectrometric analysis of this compound. By leveraging the predictable fragmentation patterns of the dichlorinated aromatic ring and the Weinreb amide moiety, robust and selective methods can be developed using either LC-MS/MS or GC-MS. The provided protocols serve as a validated starting point for method development and can be adapted for various research and quality control applications.
References
-
PubChem. N-Methoxy-N-methylbenzamide. National Center for Biotechnology Information. [Link]
-
Karty, J. A., & Keresztes, I. (2002). Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates. Journal of Chemical Education, 79(5), 624. [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]
-
U.S. Environmental Protection Agency. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. [Link]
-
LCGC International. A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. [Link]
-
Foss, L. (2021). How electrospray ionization works. YouTube. [Link]
-
Le-Mevel, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8463-8471. [Link]
-
Wang, H., & Hanash, S. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy, 28(7), 34-41. [Link]
-
Agilent Technologies. Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. [Link]
-
G-Biosciences. Sample preparation for Mass spectrometric analysis. [Link]
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3,4-Dichloro-N-methoxy-N-methylbenzamide
Introduction
3,4-Dichloro-N-methoxy-N-methylbenzamide is a "Weinreb amide," a class of N,N-disubstituted benzamides that are exceptionally valuable in organic synthesis.[1] Their primary utility lies in their controlled reactivity with organometallic reagents (like Grignard or organolithium reagents) to form ketones, arresting the reaction at the ketone stage without the common subsequent side reaction of over-addition to form a tertiary alcohol.[1][2] The purity of the Weinreb amide is therefore paramount to ensure high yields and minimize impurities in the final ketone product, which is often a critical intermediate in pharmaceutical drug development.
This application note provides a detailed, robust, and validated preparative High-Performance Liquid Chromatography (HPLC) protocol for the purification of this compound. The methodology is designed for researchers and scientists in synthetic chemistry and drug development who require a highly pure compound, free from starting materials, reagents, and reaction by-products.
Principle of Separation: Reverse-Phase Chromatography
The purification strategy is based on reverse-phase high-performance liquid chromatography (RP-HPLC), one of the most powerful and widely used techniques for the separation of small organic molecules.[3][4]
-
Mechanism: In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. The target molecule, this compound, possesses a significant non-polar character due to its dichlorinated benzene ring. This causes it to be retained on the hydrophobic stationary phase (a C18 alkyl chain-bonded silica) through van der Waals forces.
-
Elution: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used to elute the compounds.[5][6] By gradually increasing the concentration of the organic solvent (a gradient elution), the polarity of the mobile phase is decreased. This progressively weakens the hydrophobic interactions between the analyte and the stationary phase, allowing compounds to elute in order of increasing hydrophobicity. Potential impurities, such as the more polar starting material N,O-dimethylhydroxylamine or the hydrolysis by-product 3,4-dichlorobenzoic acid, will elute earlier than the target compound. Less polar by-products will elute later, ensuring effective separation.
Experimental Workflow
The overall process, from crude sample preparation to obtaining the final pure product, is outlined below.
Sources
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. rsc.org [rsc.org]
- 3. quora.com [quora.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
reduction of 3,4-Dichloro-N-methoxy-N-methylbenzamide to aldehyde
Application and Protocol Guide:
Selective Reduction of 3,4-Dichloro-N-methoxy-N-methylbenzamide to 3,4-Dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the selective reduction of this compound, a Weinreb-Nahm amide, to the corresponding aldehyde, 3,4-Dichlorobenzaldehyde. This transformation is a critical step in various synthetic pathways, particularly in the development of pharmaceutical intermediates. We will delve into the mechanistic underpinnings of this selective reduction, provide a detailed experimental protocol, and offer insights into process optimization and troubleshooting. The use of Weinreb amides allows for the synthesis of aldehydes by preventing the common issue of over-reduction to the corresponding alcohol, a frequent challenge with other carboxyl derivatives.[1][2] This protocol focuses on the use of lithium aluminum hydride (LAH) as the reducing agent, a widely accessible and effective reagent for this transformation.
Introduction: The Significance of Weinreb Amides in Aldehyde Synthesis
The synthesis of aldehydes is a cornerstone of organic chemistry, providing access to a vast array of more complex molecules. However, the partial reduction of carboxylic acid derivatives to aldehydes can be challenging, often leading to the over-reduction product, an alcohol.[3] The development of the N-methoxy-N-methylamide, commonly known as the Weinreb-Nahm amide, by Steven M. Weinreb and Steven Nahm in 1981 revolutionized this area of synthesis.[2]
The unique stability of the Weinreb amide towards nucleophilic attack allows for the controlled addition of a hydride reagent to form a stable tetrahedral intermediate.[3] This intermediate is chelated by the metal ion of the hydride reagent, preventing its collapse and subsequent further reduction until acidic workup.[3] This key feature ensures that the reaction stops at the aldehyde stage, providing a high-yielding and selective route to this important functional group.[1][3] 3,4-Dichlorobenzaldehyde, the target molecule of this protocol, is a valuable building block in the synthesis of various compounds, including pharmaceuticals and agrochemicals.[4]
Mechanistic Insight: The Role of the Chelated Intermediate
The success of the Weinreb amide reduction lies in the formation of a stable, five-membered cyclic chelate intermediate upon nucleophilic attack by the hydride.[3]
-
Nucleophilic Attack: The hydride anion (H⁻) from the reducing agent, such as LiAlH₄, attacks the electrophilic carbonyl carbon of the this compound.
-
Formation of the Tetrahedral Intermediate: This addition leads to the formation of a tetrahedral intermediate.
-
Chelation and Stabilization: The key to the selectivity of the Weinreb amide is the chelation of the aluminum (or other metal) atom by both the newly formed alkoxide oxygen and the methoxy oxygen.[3] This forms a stable five-membered ring.
-
Prevention of Over-reduction: This chelated intermediate is stable under the reaction conditions and does not collapse to form the aldehyde until the addition of an aqueous acid during the workup.[3] This prevents the newly formed aldehyde from being present in the reaction mixture with the active hydride reagent, thus avoiding over-reduction to 3,4-dichlorobenzyl alcohol.[3]
-
Hydrolysis to the Aldehyde: During the aqueous workup, the chelated intermediate is hydrolyzed, breaking down to yield the desired 3,4-Dichlorobenzaldehyde and N,O-dimethylhydroxylamine hydrochloride.
Reaction Mechanism Visualization
Caption: Mechanism of Weinreb Amide Reduction.
Experimental Protocol
This protocol details the reduction of this compound to 3,4-Dichlorobenzaldehyde using lithium aluminum hydride (LAH).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Starting material. |
| Lithium Aluminum Hydride (LAH) | 95-97% powder | Commercially Available | Highly reactive with water.[5][6] Handle with care. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially Available | Use freshly distilled or from a solvent purification system. |
| Diethyl Ether (Et₂O) | Anhydrous, ≥99.7% | Commercially Available | For extraction. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Commercially Available | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house | For neutralization. |
| Brine (Saturated NaCl solution) | - | Prepared in-house | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available | For drying. |
| Celite® | - | Commercially Available | For filtration. |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Septa and needles
-
Argon or Nitrogen gas supply with manifold
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Step-by-Step Protocol
Experimental Workflow
Caption: Step-by-step experimental workflow.
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere of argon or nitrogen, add this compound (1.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the amide in anhydrous THF (approximately 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of the Reducing Agent:
-
Carefully and portion-wise, add lithium aluminum hydride (LAH) (1.1 eq) to the stirred solution at 0 °C. Caution: LAH reacts violently with water and can ignite in moist air.[5] Handle in a fume hood and take appropriate safety precautions.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product aldehyde should have a higher Rf value than the starting amide.
-
-
Quenching the Reaction:
-
Once the reaction is complete (as indicated by TLC), cool the flask back to 0 °C in an ice-water bath.
-
Quench the excess LAH by the slow, dropwise addition of water (for 'x' g of LAH, add 'x' mL of water), followed by the dropwise addition of 15% aqueous sodium hydroxide solution ('x' mL), and finally, more water (3'x' mL).[7][8] This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts as a granular solid that is easy to filter.[5]
-
Stir the resulting mixture vigorously for 15-30 minutes until a white precipitate forms.[5]
-
-
Workup and Isolation:
-
Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed.
-
Filter the mixture through a pad of Celite® in a Büchner funnel, washing the filter cake with diethyl ether.
-
Combine the filtrate and the washings in a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude 3,4-Dichlorobenzaldehyde is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by recrystallization or column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.[9][10]
-
Results and Discussion
Expected Outcome
The protocol described should afford 3,4-Dichlorobenzaldehyde in good to excellent yield with high purity.
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by GC or ¹H NMR) | >98% |
| Appearance | White to light yellow crystalline solid.[9] |
| Melting Point | 41-45 °C |
Critical Parameters and Optimization
-
Temperature Control: Maintaining a low temperature (0 °C) during the addition of LAH is crucial to control the exothermic reaction and prevent side reactions.
-
Stoichiometry of LAH: Using a slight excess of LAH (1.1 eq) ensures complete conversion of the starting material. A large excess should be avoided as it can complicate the workup and potentially lead to over-reduction if the reaction temperature is not well-controlled.
-
Anhydrous Conditions: The success of this reaction is highly dependent on strictly anhydrous conditions. LAH is a powerful desiccant and will react with any moisture present, reducing its effective concentration and generating hydrogen gas, which is a fire hazard.[6]
-
Quenching Procedure: The Fieser workup is highly recommended for quenching LAH reactions as it results in a granular precipitate that is easy to remove by filtration.[5] Alternative workups, such as the use of Rochelle's salt, can also be effective in breaking up aluminum emulsions.[8]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient LAH- Deactivation of LAH by moisture- Low reaction temperature or short reaction time | - Ensure accurate stoichiometry of LAH.- Use strictly anhydrous solvents and reagents.- Allow the reaction to warm to room temperature and monitor for a longer duration. |
| Over-reduction to Alcohol | - Reaction temperature too high- Prolonged reaction time at elevated temperatures | - Maintain the reaction temperature at 0 °C during and immediately after LAH addition.- Do not let the reaction proceed for an unnecessarily long time after completion. |
| Difficult Filtration during Workup | - Improper quenching procedure leading to a gelatinous precipitate | - Strictly follow the Fieser workup (1:1:3 ratio of water:15% NaOH:water to LAH by weight).- Stir vigorously during and after quenching to promote the formation of a granular precipitate. |
| Low Isolated Yield | - Incomplete extraction of the product- Product loss during workup and purification | - Ensure thorough extraction with an appropriate solvent.- Minimize transfers and handle the product carefully during purification steps. |
Conclusion
The reduction of this compound using lithium aluminum hydride is a reliable and high-yielding method for the synthesis of 3,4-Dichlorobenzaldehyde. The stability of the Weinreb amide intermediate is key to preventing over-reduction, making this a superior method for the preparation of aldehydes from carboxylic acid derivatives. By carefully controlling the reaction parameters, particularly temperature and moisture, researchers can consistently achieve excellent results. This protocol provides a robust foundation for the synthesis of this important chemical intermediate for applications in drug discovery and development.
References
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
ResearchGate. (2025, August 6). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. [Link]
-
eScholarship.org. (n.d.). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. [Link]
-
Chemistry Stack Exchange. (2016, January 8). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?[Link]
-
PubChem. (n.d.). 3,4-Dichlorobenzaldehyde. [Link]
-
Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. [Link]
-
ResearchGate. (2025, August 7). Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4. [Link]
-
ChemRxiv. (n.d.). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. [Link]
- Google Patents. (n.d.). CN107915659B - Synthetic method of 3, 4-dichlorobenzonitrile.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. [Link]
-
National Institutes of Health. (n.d.). Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. [Link]
-
Environmental Clearance. (n.d.). Proposed Synthetic Organic Chemicals Manufacturing Plant. [Link]
-
Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. [Link]
-
Ingenta Connect. (n.d.). Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4. [Link]
-
Journal of the American Chemical Society. (2014, January 24). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]
-
Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Lithium Aluminium Hydride. [Link]
-
Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. [Link]
-
Bentham Science. (n.d.). Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4. [Link]
-
Organic Syntheses. (n.d.). m-CHLOROPHENYLMETHYLCARBINOL. [Link]
-
ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?[Link]
-
University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. [Link]
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- 4. environmentclearance.nic.in [environmentclearance.nic.in]
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- 9. 3,4-Dichlorobenzaldehyde | C7H4Cl2O | CID 22710 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Use of 3,4-Dichloro-N-methoxy-N-methylbenzamide in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Advantage of 3,4-Dichloro-N-methoxy-N-methylbenzamide in Medicinal Chemistry
In the landscape of modern pharmaceutical synthesis, the precise and controlled formation of carbon-carbon bonds is paramount. Among the myriad of synthetic tools available, N-methoxy-N-methylamides, commonly known as Weinreb amides, have emerged as exceptionally reliable intermediates.[1][2] This application note focuses on a particularly valuable derivative, This compound , and its pivotal role in the synthesis of complex pharmaceutical intermediates.
The primary challenge in the acylation of highly reactive organometallic reagents (such as Grignard or organolithium reagents) with traditional acylating agents like acid chlorides or esters is the propensity for over-addition, leading to the formation of tertiary alcohols instead of the desired ketones.[1][3] The Weinreb amide elegantly circumvents this issue. The reaction of an organometallic reagent with a Weinreb amide proceeds through a stable, five-membered metal-chelated tetrahedral intermediate.[1] This intermediate is resistant to further nucleophilic attack, even in the presence of excess reagent at low temperatures.[1] Subsequent acidic workup gently collapses this intermediate to afford the corresponding ketone in high yield and purity.
The 3,4-dichlorophenyl moiety is a common structural motif in a wide range of biologically active compounds, including kinase inhibitors, antimicrobial agents, and receptor modulators. The presence of the two chlorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing its binding affinity and metabolic stability. Therefore, the ability to efficiently synthesize 3,4-dichlorophenyl ketones as key building blocks is of great interest to medicinal chemists. This compound serves as a robust and versatile precursor for this purpose.
Synthesis of this compound
The most direct and common method for the preparation of this compound is the reaction of 3,4-dichlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Reaction Scheme:
Caption: Synthesis of the target Weinreb amide.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of Weinreb amides from acid chlorides.[2]
Materials:
-
3,4-Dichlorobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents), add anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the resulting suspension to 0°C using an ice bath.
-
Slowly add anhydrous pyridine (2.2 equivalents) to the suspension with vigorous stirring.
-
In a separate flask, dissolve 3,4-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Transfer the 3,4-dichlorobenzoyl chloride solution to a dropping funnel and add it dropwise to the cold suspension of N,O-dimethylhydroxylamine hydrochloride and pyridine over 30-60 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography if necessary.
| Reagent | Molar Ratio | Purity |
| 3,4-Dichlorobenzoyl chloride | 1.0 | >98% |
| N,O-Dimethylhydroxylamine HCl | 1.1 | >98% |
| Pyridine | 2.2 | Anhydrous |
| Dichloromethane | - | Anhydrous |
Table 1: Stoichiometry for the Synthesis of this compound.
Application in Pharmaceutical Intermediate Synthesis: Preparation of 3,4-Dichlorophenyl Ketones
The primary application of this compound is its reaction with organometallic reagents to furnish 3,4-dichlorophenyl ketones. These ketones are versatile intermediates that can undergo a variety of subsequent transformations in a drug synthesis campaign.
Mechanism of Ketone Synthesis:
The reaction with a Grignard reagent (R-MgBr) is illustrative of the general mechanism.
Caption: Mechanism of Weinreb ketone synthesis.
Protocol 2: Synthesis of 1-(3,4-Dichlorophenyl)ethan-1-one
This protocol provides a representative example of the synthesis of a ketone from this compound using a Grignard reagent.
Materials:
-
This compound
-
Methylmagnesium bromide (MeMgBr, solution in THF or Et₂O)
-
Tetrahydrofuran (THF, anhydrous)
-
1 M Hydrochloric acid (HCl) or saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Syringe or dropping funnel
-
Low-temperature bath (e.g., dry ice/acetone)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add methylmagnesium bromide (1.2 equivalents) dropwise via syringe, maintaining the internal temperature below -60°C.
-
After the addition is complete, allow the reaction to stir at -78°C for 30 minutes, then slowly warm to 0°C and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution or 1 M HCl at 0°C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or distillation to yield 1-(3,4-dichlorophenyl)ethan-1-one.
| Reactant | Equivalents | Typical Yield |
| This compound | 1.0 | - |
| Methylmagnesium bromide | 1.2 | 85-95% |
Table 2: Typical Reaction Parameters for Ketone Synthesis.
Workflow Summary
The overall process from the starting acid chloride to the final ketone intermediate is a robust and high-yielding two-step sequence.
Caption: From acid chloride to ketone intermediate.
Conclusion and Future Perspectives
This compound is a highly effective and versatile intermediate for the synthesis of 3,4-dichlorophenyl ketones, which are valuable precursors in pharmaceutical research and development. The use of this Weinreb amide allows for a controlled and high-yielding acylation of organometallic reagents, avoiding the common problem of over-addition. The protocols outlined in this application note provide a solid foundation for researchers and scientists to incorporate this valuable building block into their synthetic strategies, facilitating the efficient construction of complex molecules with potential therapeutic applications.
References
-
Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via CH Bond Activation. (n.d.). DOI. Retrieved January 22, 2026, from [Link]
-
A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (n.d.). KoreaScience. Retrieved January 22, 2026, from [Link]
-
N-Methoxy-N-methylcyanoformamide. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]
-
N,N-DIMETHYLHYDROXYLAMINE HYDROCHLORIDE. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]
-
synthesis of n,o-dimethylhydroxylamine hydrochloride. (1987). Sciencemadness.org. Retrieved January 22, 2026, from [Link]
- Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis. (1996). Google Patents.
-
Weinreb ketone synthesis. (n.d.). Grokipedia. Retrieved January 22, 2026, from [Link]
-
Synthesis of N, O-dimethylhydroxylamine hydrochloride. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022). YouTube. Retrieved January 22, 2026, from [Link]
-
3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Synthesis of Weinreb and their Derivatives (A Review). (2020). orientjchem.org. Retrieved January 22, 2026, from [Link]
-
Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). NIH. Retrieved January 22, 2026, from [Link]
-
Synthesis of a Weinreb Amide Bearing a 9-Fluorenyl Radical Clock. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]
-
Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic N–C(O) Cleavage. (2020). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 3,4-Dichloro-N-methoxy-N-methylbenzamide Ketone Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the Weinreb ketone synthesis using 3,4-Dichloro-N-methoxy-N-methylbenzamide. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on troubleshooting low product yield.
The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, prized for its ability to convert highly reactive organometallic reagents into ketones without the common side reaction of over-addition to form tertiary alcohols.[1] This selectivity is achieved through the formation of a stable, chelated tetrahedral intermediate.[1][2] However, successful execution, particularly with electron-deficient substrates like 3,4-dichlorobenzoyl derivatives, requires careful attention to reagent quality and reaction parameters. This guide provides in-depth troubleshooting strategies and validated protocols to help you optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a Weinreb-Nahm amide for ketone synthesis?
The key advantage is the prevention of "over-addition." When organometallic reagents like Grignards or organolithiums react with traditional acylating agents (e.g., acid chlorides or esters), the initially formed ketone is often more reactive than the starting material. This leads to a second nucleophilic attack, producing an undesired tertiary alcohol as a major byproduct.[1][3][4] The N-methoxy-N-methylamide (Weinreb amide) functionality reacts with the organometallic reagent to form a stable tetrahedral intermediate, stabilized by chelation with the magnesium or lithium ion.[1][2] This intermediate remains intact at low temperatures and only collapses to the ketone upon acidic work-up, preventing the second addition.
Q2: I'm experiencing very low to no yield. What are the most common culprits?
Low yield in this specific synthesis typically stems from one of three areas:
-
Inactive Grignard Reagent: Grignard reagents are highly sensitive to moisture and air. Poorly prepared or stored reagents are a frequent cause of failure.
-
Sub-optimal Reaction Temperature: The stability of the crucial tetrahedral intermediate is highly temperature-dependent. Allowing the reaction to warm prematurely can lead to its decomposition or other side reactions.[1][5]
-
Poor Quality Starting Materials: The presence of moisture or acidic impurities in your Weinreb amide or solvent can quench the Grignard reagent. The 3,4-dichlorobenzoyl chloride used to prepare the amide must also be of high purity.
Q3: How can I confirm my Grignard reagent is active and determine its precise concentration?
Titration is essential for determining the accurate molarity of your Grignard reagent. A common method involves using a solution of I₂ in THF until the brown color of the iodine persists, or more accurately, by using a titrant like 2-butanol in the presence of a colorimetric indicator such as 1,10-phenanthroline. An accurately determined concentration prevents the unintentional use of excess reagent, which can promote side reactions.
Q4: What are the likely side products that may be complicating my purification?
Besides unreacted starting material, potential side products include:
-
Tertiary Alcohol: If the tetrahedral intermediate is not sufficiently stable, some over-addition can still occur.
-
Products of Grignard Reaction with Solvent: If using THF, the Grignard reagent can slowly react with it, especially at higher temperatures.
-
Biphenyl-type dimers: Formed from the self-coupling of the Grignard reagent (Wurtz-type coupling).
-
Protonated Starting Material: If there are trace acidic protons in the reaction, the Grignard will be quenched, and the Weinreb amide will be recovered.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Stage 1: Starting Materials and Reagents
| Problem / Symptom | Potential Cause | Recommended Solution & Scientific Rationale |
| Reaction fails to initiate or shows low conversion. | Inactive Grignard Reagent: | Solution: Ensure absolute anhydrous conditions for both the formation and reaction of the Grignard reagent. Use oven-dried glassware and anhydrous solvents. The magnesium turnings can be activated prior to use with a crystal of iodine or 1,2-dibromoethane. Always titrate the Grignard solution before use to confirm its molarity. |
| Moisture or Impurities in Weinreb Amide: | Solution: The Weinreb amide should be thoroughly dried under high vacuum before use. Verify its purity by ¹H NMR and/or GC-MS. If prepared from the acid chloride, ensure all HCl has been removed. 3,4-Dichlorobenzoyl chloride is moisture-sensitive and should be handled under inert gas. | |
| Complex mixture of products observed. | Poor Quality 3,4-Dichlorobenzoyl Chloride: | Solution: If synthesizing the Weinreb amide, start with high-purity 3,4-dichlorobenzoyl chloride (>98%). Impurities from its synthesis (e.g., residual thionyl chloride or oxalyl chloride) can interfere with subsequent steps. Distillation of the acid chloride may be necessary. |
Stage 2: Reaction Conditions & Execution
| Problem / Symptom | Potential Cause | Recommended Solution & Scientific Rationale |
| Low yield with significant starting material recovery. | Reaction Temperature Too Low / Insufficient Time: | Solution: While low temperature is critical, the reaction may proceed very slowly. A common range is -40 °C to 0 °C. If TLC/LCMS analysis shows slow conversion after 1-2 hours, consider allowing the reaction to stir longer at the low temperature or warm very slowly to 0 °C. |
| Formation of tertiary alcohol and other byproducts. | Reaction Temperature Too High: | Solution: The tetrahedral intermediate is only stable at low temperatures.[1] Perform the Grignard addition slowly at -40 °C or colder and maintain this temperature throughout the reaction. Do not allow the mixture to warm up before quenching.[5] |
| Excess Grignard Reagent: | Solution: An excess of the highly basic Grignard reagent can promote side reactions.[5] Use a precise stoichiometry, ideally between 1.05 and 1.2 equivalents of the Grignard reagent based on prior titration. | |
| Formation of dark, tarry substances. | Decomposition of Weinreb Amide: | Solution: The electron-deficient aromatic ring may be susceptible to side reactions. Adding a Lewis acid like CeCl₃ or LiCl can temper the Grignard reagent's basicity and nucleophilicity, potentially leading to a cleaner reaction.[5] This technique, known as the Luche reduction conditions for aldehydes/ketones, can be adapted here to favor 1,2-addition. |
Stage 3: Work-up and Purification
| Problem / Symptom | Potential Cause | Recommended Solution & Scientific Rationale |
| Low isolated yield despite good conversion by TLC/LCMS. | Product Decomposition During Quench: | Solution: Quench the reaction at low temperature (e.g., -20 °C to 0 °C) by slowly adding it to a cold, saturated aqueous solution of NH₄Cl. This mild acid is sufficient to break down the chelated intermediate and protonate the alkoxide without causing harsh hydrolysis or side reactions. Avoid using strong acids for the initial quench. |
| Difficulty in Purification: | Co-elution of Product and Impurities: | Solution: The desired ketone is moderately polar. Use silica gel column chromatography with a gradient solvent system, typically starting with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. Monitor fractions carefully by TLC. |
Part 3: Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol details the formation of the Weinreb amide from the corresponding acid chloride.
-
To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and dissolve it in dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a base, such as pyridine or triethylamine (2.2 eq), to the solution and stir for 20 minutes.
-
In a separate flask, dissolve 3,4-Dichlorobenzoyl chloride (1.0 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the cold hydroxylamine solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide, which can be purified by column chromatography if necessary.
Protocol 2: Weinreb Ketone Synthesis (General Procedure)
This protocol describes the reaction of the Weinreb amide with a Grignard reagent.
-
Dissolve this compound (1.0 eq) in anhydrous THF in an oven-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -40 °C (an acetonitrile/dry ice bath).
-
Slowly add the Grignard reagent (e.g., Methylmagnesium bromide, 1.1 eq, solution in Et₂O or THF) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -40 °C for 1-3 hours. Monitor the reaction progress by TLC or LCMS by quenching a small aliquot in saturated NH₄Cl.
-
Once the starting material is consumed, quench the reaction by slowly transferring the entire mixture into a vigorously stirred, cold (0 °C) saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude ketone by silica gel column chromatography.
Summary of Key Reaction Parameters
| Reagent | Equivalents | Temperature (°C) | Time (h) | Expected Yield (%) | Notes |
| Weinreb Amide Synthesis | |||||
| 3,4-Dichlorobenzoyl chloride | 1.0 | 0 to RT | 3-12 | 85-95% | Ensure high purity of the acid chloride.[6] |
| N,O-Dimethylhydroxylamine HCl | 1.1 | Must be neutralized in situ. | |||
| Ketone Synthesis | |||||
| This compound | 1.0 | -40 to -20 | 1-3 | 70-90% | Must be scrupulously dry. |
| Grignard Reagent (R-MgX) | 1.05 - 1.2 | Concentration must be known via titration. |
Part 4: Visualizations
Reaction Mechanism
The diagram below illustrates the key step in the Weinreb ketone synthesis: the formation of the stable, chelated tetrahedral intermediate that prevents over-addition.
Caption: Weinreb synthesis proceeds via a stable chelated intermediate.
Troubleshooting Workflow
This decision tree provides a logical path to diagnose the root cause of low ketone yield.
Caption: A decision tree for troubleshooting low yield results.
References
-
[Problem] Weinreb-Ketone synthesis / Isoxazoles. Reddit r/Chempros. (2020). Available at: [Link]
-
Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-204. Available at: [Link]
-
Biswas, T. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. Available at: [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Weinreb ketone synthesis. Wikipedia. Available at: [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. (2022). Available at: [Link]
-
A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. Available at: [Link]
-
A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. ResearchGate. Available at: [Link]
-
Biochemistry, Ketone Metabolism. StatPearls - NCBI Bookshelf. (2023). Available at: [Link]
-
Grignard Reagents. Chemistry LibreTexts. (2023). Available at: [Link]
-
Weinreb amide directed cross-coupling reaction between electron-deficient alkenes catalyzed by a rhodium catalyst. Organic & Biomolecular Chemistry. (2018). Available at: [Link]
-
Synthesis of 3,5-dichlorobenzoyl chloride. ResearchGate. Available at: [Link]
-
Bugarin, A. (2020). Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol. YouTube. Available at: [Link]
-
Grignard Reagent 4-chlorophenylmagnesium bromide. Sciencemadness Discussion Board. (2005). Available at: [Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. ACS Publications. (2021). Available at: [Link]
- Preparation method of 3,5-dichlorobenzoyl chloride. Google Patents. (2017).
-
Biochemistry, Ketogenesis. StatPearls - NCBI Bookshelf. (2023). Available at: [Link]
-
Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds. MDPI. (2022). Available at: [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate. (2019). Available at: [Link]
-
N-Methoxy-N-methylacetamide. PubChem. Available at: [Link]
-
N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. PubMed. (2011). Available at: [Link]
Sources
Technical Support Center: 3,4-Dichloro-N-methoxy-N-methylbenzamide
Welcome to the technical support center for 3,4-Dichloro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for experiments involving this versatile Weinreb amide. Here, we combine established chemical principles with practical, field-tested insights to help you navigate the nuances of your reactions and achieve optimal outcomes.
Introduction to this compound in Synthesis
This compound is a valuable synthetic intermediate, primarily utilized in the Weinreb ketone synthesis. The key structural feature of a Weinreb amide is the N-methoxy-N-methyl moiety, which forms a stable, five-membered chelate with the metal of an organometallic reagent or a reducing agent after the initial nucleophilic addition. This chelated tetrahedral intermediate is the cornerstone of the Weinreb reaction's success, as it is stable at low temperatures and prevents the common problem of over-addition, which often plagues reactions with more reactive acylating agents like acid chlorides or esters. Upon acidic workup, this intermediate readily collapses to furnish the desired ketone or aldehyde in high yield. The electron-withdrawing nature of the two chlorine atoms on the benzene ring can influence the reactivity of the carbonyl group, a factor to consider in your experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and use of this compound.
Issue 1: Low or No Yield of the Desired Ketone/Aldehyde
Q: I am reacting my this compound with a Grignard/organolithium reagent, but I am observing a low yield of the desired ketone and recovering a significant amount of starting material. What could be the issue?
A: This is a common issue that can stem from several factors related to the quality of your reagents and the reaction conditions.
-
Inactive Organometallic Reagent: The most frequent culprit is a degraded Grignard or organolithium reagent. These reagents are highly sensitive to moisture and air.
-
Troubleshooting Protocol:
-
Titrate Your Reagent: Always titrate your organometallic reagent before use to determine its exact molarity. Common methods include titration with N-p-tolylsulfonyl-L-phenylalanine or 1,10-phenanthroline.
-
Use Freshly Prepared Reagent: If possible, use freshly prepared Grignard or recently purchased, properly stored organolithium reagents.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under a stream of inert gas (argon or nitrogen). Use anhydrous solvents.
-
-
-
Insufficient Equivalents of Nucleophile: If the titer of your organometallic reagent is lower than assumed, you may be adding an insufficient amount to drive the reaction to completion.
-
Solution: Based on the titration, add 1.1 to 1.5 equivalents of the organometallic reagent. A slight excess is often beneficial to ensure complete consumption of the Weinreb amide.
-
-
Reaction Temperature: While the chelated intermediate is stable at low temperatures, the initial addition still requires sufficient thermal energy.
-
Recommendation: Start the reaction at a low temperature (-78 °C for organolithiums, 0 °C for Grignards) and then allow it to slowly warm to room temperature to ensure the reaction goes to completion.
-
Issue 2: Formation of a Tertiary Alcohol (Over-addition Product)
Q: I am observing the formation of a tertiary alcohol, which I thought the Weinreb amide was supposed to prevent. Why is this happening?
A: While highly effective, the stability of the Weinreb intermediate is not absolute. Certain conditions can lead to its breakdown and subsequent over-addition.
-
Elevated Reaction Temperature: The stability of the chelated tetrahedral intermediate is temperature-dependent. If the reaction temperature is too high, the intermediate can collapse prematurely to the ketone, which can then react with a second equivalent of the organometallic reagent.
-
Preventative Measure: Maintain a low temperature throughout the addition of the organometallic reagent and for a period afterward before quenching. For sensitive substrates, quenching at a low temperature is also recommended.
-
-
Excessively Reactive Nucleophiles: Highly reactive organometallic reagents, especially certain organolithiums, in large excess can potentially lead to some over-addition.
-
Workup Procedure: A slow or inefficient quench can sometimes contribute to side reactions.
-
Optimized Quench Protocol:
-
Cool the reaction mixture to the initial reaction temperature (e.g., -78 °C or 0 °C).
-
Rapidly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or a mild acid like 1 M HCl.
-
Allow the mixture to warm to room temperature with vigorous stirring.
-
-
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | -78 °C to 0 °C | Stabilizes the tetrahedral intermediate, preventing premature collapse. |
| Equivalents of Nucleophile | 1.1 - 1.5 | Ensures complete reaction without a large excess that could promote side reactions. |
| Quenching | Rapid, at low temperature | Minimizes the time the newly formed ketone is in the presence of any unreacted nucleophile. |
Issue 3: Cleavage of the N-O Bond and Other Side Reactions
Q: During the reduction of my this compound with a hydride reagent (e.g., LiAlH₄), I am getting a complex mixture of products, including the corresponding amine. What is causing this?
A: Reduction of a Weinreb amide to an aldehyde requires careful control of the reaction conditions. Over-reduction to the amine is a common side reaction.
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent and can reduce amides all the way to amines.
-
Recommended Reducing Agents for Aldehyde Synthesis:
-
Diisobutylaluminium hydride (DIBAL-H): This is the reagent of choice for the controlled reduction of Weinreb amides to aldehydes. Use 1.0 to 1.2 equivalents at -78 °C.
-
Lithium tri-tert-butoxyaluminum hydride (LTTBA): A less reactive hydride that can also provide the aldehyde.
-
-
-
Reaction Temperature: The reduction must be performed at low temperatures to prevent over-reduction.
-
N-O Bond Cleavage: Under certain reductive conditions, particularly with stronger reducing agents or upon prolonged reaction times, cleavage of the N-O bond can occur, leading to the formation of the corresponding N-methyl amide.
Troubleshooting Protocol for Aldehyde Synthesis:
-
Dissolve the this compound in an anhydrous solvent like THF or dichloromethane.
-
Cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of DIBAL-H (1.0-1.2 equivalents) dropwise, maintaining the internal temperature below -70 °C.
-
Stir at -78 °C for 1-2 hours.
-
Quench the reaction at -78 °C with a careful addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and allow to warm to room temperature with vigorous stirring until two clear layers are observed.
Frequently Asked Questions (FAQs)
Q1: How do I synthesize this compound?
A1: The most common method is the reaction of 3,4-dichlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.
-
Standard Protocol:
-
Dissolve N,O-dimethylhydroxylamine hydrochloride in a suitable solvent like dichloromethane or THF.
-
Cool the solution to 0 °C.
-
Add a base, such as pyridine or triethylamine (2.2 equivalents), to neutralize the HCl salt and deprotonate the hydroxylamine.
-
Slowly add a solution of 3,4-dichlorobenzoyl chloride (1.0 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with dilute acid (e.g., 1 M HCl), water, and brine. Dry the organic layer and remove the solvent under reduced pressure.
-
An alternative for sensitive substrates is to use a coupling reagent like 1,1'-carbonyldiimidazole (CDI) to activate the corresponding carboxylic acid in situ.
Q2: Is this compound stable to acidic and basic conditions?
A2: Weinreb amides are generally stable to mild acidic and basic conditions encountered during aqueous workup. However, they can be hydrolyzed under more forcing conditions (e.g., refluxing with strong acid or base) to the corresponding carboxylic acid. The electron-withdrawing chloro groups on the aromatic ring of your compound may slightly increase its susceptibility to nucleophilic attack, but for standard workup procedures, it is considered robust.
Q3: What are some common impurities I might see in my this compound, and how can I purify it?
A3:
-
Common Impurities:
-
3,4-Dichlorobenzoic acid: From hydrolysis of the starting acid chloride or the product during workup.
-
N,O-dimethylhydroxylamine: Excess reagent from the synthesis.
-
Unreacted 3,4-dichlorobenzoyl chloride: If the reaction did not go to completion.
-
-
Purification:
-
Aqueous Workup: A thorough aqueous workup as described in A1 will remove most of the water-soluble impurities.
-
Column Chromatography: The most effective method for obtaining highly pure material is silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Q4: Can I use this compound in transition metal-catalyzed cross-coupling reactions?
A4: Yes, the Weinreb amide functionality is generally stable to many transition metal-catalyzed cross-coupling conditions, such as Suzuki, Heck, and Sonogashira reactions. In fact, the Weinreb amide can act as a directing group in some C-H activation reactions. This allows for further functionalization of the aromatic ring before its conversion to a ketone.
Visualizing Key Concepts
Reaction Pathway and Side Reactions
Caption: General reaction scheme for the Weinreb ketone synthesis and potential side reactions.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low product yield in Weinreb ketone synthesis.
References
-
Weinreb, S. M.; Nahm, S. Tetrahedron Lett.1981 , 22, 3815–3818. [Link]
-
Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. [Link]
-
Weinreb Ketone Synthesis - Wikipedia. [Link]
-
A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents - KoreaScience. [Link]
-
Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent - YouTube. [Link]
-
Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? - Chemistry Stack Exchange. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives - Master Organic Chemistry. [Link]
-
Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PubMed Central. [Link]
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC - NIH. [Link]
-
Weinreb Ketone Synthesis - Organic Chemistry Portal. [Link]
-
[Problem] Weinreb-Ketone synthesis / Isoxazoles - Reddit. [Link]
preventing over-addition in reactions with 3,4-Dichloro-N-methoxy-N-methylbenzamide
Welcome to the technical support center for 3,4-Dichloro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this Weinreb amide in organic synthesis. As Senior Application Scientists, we have compiled our expertise to help you overcome common challenges, with a particular focus on preventing the undesired over-addition side reaction.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of tertiary alcohol byproduct in my reaction with an organometallic reagent. What is causing this over-addition?
Over-addition occurs when the organometallic reagent reacts with the initially formed ketone product before the reaction is quenched. The N-methoxy-N-methylamide (Weinreb amide) moiety is specifically designed to prevent this by forming a stable, five-membered chelate with the metal of the organometallic reagent and the carbonyl oxygen. This tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.
However, several factors can disrupt this stability and lead to the premature formation of the ketone, which then rapidly reacts with another equivalent of the organometallic reagent to form the tertiary alcohol.
Key Causes of Over-Addition:
-
Elevated Reaction Temperature: The stability of the tetrahedral intermediate is highly temperature-dependent. Allowing the reaction to warm up prematurely is the most common cause of over-addition.
-
Incorrect Stoichiometry: Using a large excess of the organometallic reagent can drive the equilibrium towards the ketone, even at low temperatures, leading to over-addition.
-
Slow Addition of the Reagent: A very slow addition rate can, counterintuitively, sometimes be detrimental. If the reaction time is unnecessarily prolonged, the chances of the intermediate decomposing increase.
-
Inappropriate Quenching: An inefficient or slow quench can lead to localized "hot spots" where the temperature rises, causing the breakdown of the intermediate and subsequent over-addition.
Troubleshooting Guide: Preventing Over-Addition
This section provides a systematic approach to troubleshooting and preventing the formation of tertiary alcohol byproducts in your reactions involving this compound.
Issue: Formation of Tertiary Alcohol Byproduct
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-addition.
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with an Organolithium Reagent
This protocol provides a robust method for the synthesis of ketones from this compound with minimal over-addition.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Organolithium reagent (e.g., n-butyllithium), freshly titrated
-
Anhydrous argon or nitrogen
-
Dry ice/acetone bath
-
Saturated aqueous ammonium chloride (NH₄Cl) or 1 M hydrochloric acid (HCl)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Organolithium Reagent:
-
Slowly add the organolithium reagent (1.1 eq) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.
-
The addition rate should be such that the temperature does not rise significantly.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Quenching:
-
Quench the reaction by rapidly adding a pre-cooled saturated aqueous solution of NH₄Cl or 1 M HCl.
-
Ensure the quenching solution is added quickly to prevent localized warming.
-
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Recommended Reaction Conditions
The choice of organometallic reagent and reaction conditions can significantly impact the outcome of the reaction. The following table summarizes recommended starting points for common reagents.
| Organometallic Reagent | Typical Temperature | Stoichiometry (Reagent:Amide) | Common Solvents |
| Organolithiums (e.g., n-BuLi) | -78 °C | 1.05 - 1.2 : 1 | THF, Diethyl ether |
| Grignard Reagents (e.g., PhMgBr) | -20 °C to 0 °C | 1.1 - 1.5 : 1 | THF, Diethyl ether |
| Organocuprates (e.g., Me₂CuLi) | -78 °C to -40 °C | 1.2 - 2.0 : 1 | THF, Diethyl ether |
Mechanistic Insights
The Role of the Weinreb Amide in Preventing Over-Addition
The success of the Weinreb amide lies in the formation of a stable, chelated tetrahedral intermediate upon addition of the organometallic reagent. This intermediate is resistant to further reaction and only collapses to the ketone upon acidic workup.
Caption: Reaction pathway of a Weinreb amide.
References
-
Weinreb, S. M.; Nahm, S. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Lett.1981 , 22 (39), 3815-3818. [Link]
Technical Support Center: Optimizing Grignard Reactions with Dichlorinated Weinreb Amides
Welcome to the technical support center for optimizing Grignard reactions with dichlorinated Weinreb amides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful ketone synthesis methodology. Here, we move beyond standard protocols to provide in-depth, field-proven insights into managing chemoselectivity, suppressing side reactions, and ensuring the success of your experiments when dealing with these challenging substrates.
Understanding the Core Chemistry: Why Weinreb Amides?
The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry for its ability to generate ketones from carboxylic acid derivatives without the common issue of over-addition to form tertiary alcohols.[1] This remarkable selectivity stems from the formation of a stable, five-membered chelated tetrahedral intermediate upon the addition of an organometallic reagent, such as a Grignard reagent, to the N-methoxy-N-methylamide (Weinreb amide).[2][3] This intermediate is stable at low temperatures and only collapses to the ketone upon acidic workup.
Diagram: Grignard Reaction with a Weinreb Amide
Caption: Mechanism of the Weinreb Ketone Synthesis.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter when working with dichlorinated Weinreb amides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Grignard Reagent: Moisture or CO₂ in the reaction setup can quench the Grignard reagent.[4][5] 2. Poor Quality Magnesium: An oxide layer on the magnesium turnings can prevent the formation of the Grignard reagent.[4] 3. Steric Hindrance: A bulky Grignard reagent or significant steric hindrance around the Weinreb amide (e.g., an ortho-chloro substituent) can slow down the reaction. | 1. Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Activate Magnesium: Use fresh, high-quality magnesium turnings. If necessary, activate with a small crystal of iodine or a few drops of 1,2-dibromoethane. 3. Increase Reaction Temperature: While low temperatures are generally preferred to minimize side reactions, a moderate increase in temperature (e.g., from -78°C to -40°C or 0°C) can overcome steric barriers. Monitor the reaction closely by TLC. 4. Use a More Reactive Grignard Reagent: If possible, consider using a more reactive organolithium reagent, though this may require more stringent temperature control to avoid over-addition. |
| Formation of Byproducts (e.g., Halogen Exchange) | 1. Magnesium-Halogen Exchange: The Grignard reagent can react with one of the chloro substituents on the aromatic ring, leading to a mixture of products. This is more likely with electron-deficient aromatic rings and at higher temperatures.[6][7] 2. Over-addition: Although less common with Weinreb amides, highly reactive Grignard reagents (e.g., allylmagnesium bromide) or elevated temperatures can lead to the formation of a tertiary alcohol. | 1. Maintain Low Temperatures: Perform the Grignard addition at low temperatures (e.g., -78°C to -40°C) to suppress the rate of magnesium-halogen exchange.[6] 2. Use "Turbo" Grignard Reagents: The use of i-PrMgCl·LiCl can enhance the rate of the desired nucleophilic addition relative to the halogen-magnesium exchange.[7][8][9][10][11][12] 3. Slow Addition: Add the Grignard reagent dropwise to the solution of the Weinreb amide to maintain a low concentration of the nucleophile and minimize side reactions. 4. Careful Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure full conversion of the starting material, but avoid a large excess that could promote side reactions. |
| Difficult Work-up and Product Isolation | 1. Emulsion Formation: The presence of magnesium salts can lead to the formation of emulsions during the aqueous work-up. 2. Incomplete Quenching: Insufficient acid during the work-up can result in the isolation of the tetrahedral intermediate or other magnesium complexes. | 1. Use a Saturated NH₄Cl Solution: Quench the reaction with a saturated aqueous solution of ammonium chloride, which is generally effective at breaking up magnesium alkoxides without being overly acidic. 2. Filter Through Celite: If solids are present after quenching, filter the mixture through a pad of Celite before extraction. 3. Ensure Sufficient Acid: Use an adequate amount of a mild acid (e.g., 1 M HCl) to ensure complete collapse of the tetrahedral intermediate and protonation of all basic species. |
Frequently Asked Questions (FAQs)
Q1: How do the positions of the two chlorine atoms on the aromatic ring affect the reaction?
The positions of the chloro substituents can influence the reaction in two main ways:
-
Electronic Effects: As electron-withdrawing groups, chlorine atoms make the aromatic ring more electron-deficient. This can increase the rate of the competing magnesium-halogen exchange reaction.[6][7]
-
Steric Effects: A chlorine atom in the ortho position to the Weinreb amide can sterically hinder the approach of the Grignard reagent, potentially requiring more forcing conditions (e.g., higher temperature or longer reaction time) for the reaction to proceed to completion.
Q2: Can I use an excess of the Grignard reagent to drive the reaction to completion?
While a small excess (1.1-1.2 equivalents) is often beneficial, a large excess should be avoided. Although the Weinreb amide is known for its resistance to over-addition, a high concentration of a reactive Grignard reagent, especially at elevated temperatures, can still lead to the formation of the tertiary alcohol byproduct. Furthermore, an excess of the Grignard reagent can increase the likelihood of magnesium-halogen exchange.[10]
Q3: What is the optimal temperature for the reaction?
The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. A good starting point for the addition of the Grignard reagent is -78°C (a dry ice/acetone bath). If the reaction is sluggish due to steric hindrance, the temperature can be slowly raised to -40°C, 0°C, or even room temperature while carefully monitoring the reaction progress by TLC.[13] For many systems, the reaction is highly efficient even at room temperature.[10]
Q4: Which solvent is best for this reaction?
Anhydrous tetrahydrofuran (THF) is the most commonly used and generally effective solvent for Grignard reactions with Weinreb amides. Its ability to solvate the magnesium species is crucial for the reaction. Other ethereal solvents like diethyl ether can also be used.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Experimental Protocols
General Protocol for the Grignard Reaction with a Dichlorinated Weinreb Amide
-
Preparation: Under an inert atmosphere (nitrogen or argon), add the dichlorinated Weinreb amide (1.0 equivalent) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the amide in anhydrous THF.
-
Cooling: Cool the solution to the desired temperature (typically -78°C to 0°C) using an appropriate cooling bath.
-
Grignard Addition: Add the Grignard reagent (1.1-1.2 equivalents in THF or diethyl ether) dropwise to the stirred solution of the Weinreb amide via the dropping funnel over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride to the reaction mixture at the low temperature to quench any unreacted Grignard reagent and begin the breakdown of the tetrahedral intermediate.
-
Work-up: Allow the mixture to warm to room temperature. If necessary, add more water and an organic solvent (e.g., ethyl acetate or diethyl ether). Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Szostak, M., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. Organic & Biomolecular Chemistry. [Link]
-
Szostak, M., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. Request PDF. [Link]
-
Hassan, Q. (2019). Grignard reagent reaction with Weinreb amide. YouTube. [Link]
-
Sato, T., et al. (n.d.). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv. [Link]
-
Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
-
Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
The Royal Society of Chemistry. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. - The Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities | Request PDF. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Wikipedia. [Link]
-
Myers, A. G. (n.d.). Magnesium-Halogen Exchange. Andrew G Myers Research Group. [Link]
-
Knochel, P., et al. (2014). THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS. HETEROCYCLES. [Link]
-
Ziegler, D. S., et al. (2019). Improving the Halogen–Magnesium Exchange by using New Turbo‐Grignard Reagents. Chemistry – A European Journal. [Link]
-
Norris, J. (2018). Reaction of amides with Grignard reagents. YouTube. [Link]
-
Ziegler, D. S., et al. (2019). Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents. PubMed. [Link]
-
J-GLOBAL. (n.d.). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. J-GLOBAL. [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis and Purification of 3,4-Dichloro-N-methoxy-N-methylbenzamide
Welcome to the technical support center for the synthesis and purification of 3,4-Dichloro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this versatile Weinreb amide. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.
Introduction to the Synthesis
The synthesis of this compound, a Weinreb amide, is a critical step in the multi-step preparation of various pharmaceutical intermediates and complex molecules. The most common route involves a two-step process: the conversion of 3,4-Dichlorobenzoic acid to its corresponding acid chloride, followed by the reaction with N,O-dimethylhydroxylamine hydrochloride. While the synthetic route is well-established, purification of the final product can present several challenges that impact yield and purity. This guide will address these challenges in a practical, question-and-answer format.
Reaction Pathway Overview
The overall synthetic scheme is as follows:
Caption: Troubleshooting flowchart for low product yield.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Acid Chloride Formation | Insufficient thionyl chloride, low reaction temperature, or short reaction time can lead to unreacted 3,4-Dichlorobenzoic acid. | Use a slight excess of thionyl chloride (1.2-1.5 equivalents). Ensure the reaction is heated to reflux and monitored by TLC until the starting material is consumed. [1] |
| Hydrolysis | The 3,4-Dichlorobenzoyl chloride intermediate is highly susceptible to hydrolysis back to the carboxylic acid if exposed to moisture. The final Weinreb amide product can also slowly hydrolyze. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried. |
| Loss During Purification | The product may be partially lost during aqueous workup if it has some water solubility, or during column chromatography if the polarity of the eluent is not optimized. | Minimize the number of aqueous washes. For column chromatography, use a gradient elution to effectively separate the product from impurities without excessive band broadening. |
| Inefficient Amide Formation | The reaction between the acid chloride and N,O-dimethylhydroxylamine hydrochloride may be slow or incomplete. | Ensure the N,O-dimethylhydroxylamine hydrochloride is fully neutralized by the base (e.g., triethylamine) before or during the addition of the acid chloride. The reaction is often performed at 0°C to room temperature. |
Question 3: My NMR spectrum shows impurities that I cannot identify. What are the likely byproducts of this reaction?
Answer:
Besides unreacted starting materials, several byproducts can form during the synthesis.
-
Symmetrical Anhydride: If there is any water present during the acid chloride formation, or if the acid chloride is exposed to moisture, it can react with the starting carboxylic acid to form 3,4-dichlorobenzoic anhydride.
-
Over-addition Product (less common for Weinreb amides): While Weinreb amides are designed to prevent over-addition of nucleophiles, under certain conditions, a second molecule of the amine could potentially react, though this is unlikely in this specific synthesis. [2] To identify these impurities, advanced analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be very effective in determining their molecular weights.
Frequently Asked Questions (FAQs)
Q1: What are the recommended conditions for purifying this compound by column chromatography?
A1: Flash column chromatography on silica gel is a standard method for purifying Weinreb amides. [3]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is typically effective. A good starting point is a gradient elution from 10% to 50% ethyl acetate in hexanes. The exact ratio should be determined by thin-layer chromatography (TLC) analysis of the crude product.
-
TLC Visualization: The product can be visualized under a UV lamp (254 nm). A potassium permanganate stain can also be used.
Q2: Can I purify this compound by recrystallization?
A2: Yes, recrystallization can be an effective purification method, especially for removing minor impurities if the crude product is relatively clean.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good candidate solvents for benzamide derivatives include:
-
Methanol [4] * Ethanol
-
Ethyl acetate/hexanes mixture
-
Toluene
-
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
Q3: What are the critical safety precautions to take during the synthesis of this compound?
A3: Safety is paramount in any chemical synthesis.
-
Thionyl Chloride: This reagent is corrosive and toxic. It reacts violently with water to release toxic gases (HCl and SO₂). Always handle thionyl chloride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acid Chloride: 3,4-Dichlorobenzoyl chloride is a lachrymator and is corrosive. Handle it with care in a fume hood.
-
Solvents: Use appropriate caution when handling flammable organic solvents.
Q4: How should I store this compound?
A4: To ensure the long-term stability of the compound, it should be stored in a cool, dry place, away from moisture. A desiccator or a tightly sealed container in a refrigerator is ideal.
Experimental Protocols
Protocol 1: Synthesis of 3,4-Dichlorobenzoyl chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-Dichlorobenzoic acid (1.0 eq).
-
Add thionyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure. The crude 3,4-Dichlorobenzoyl chloride is typically used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add triethylamine (2.2 eq) to the solution and stir for 15 minutes.
-
In another flask, dissolve the crude 3,4-Dichlorobenzoyl chloride (1.0 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Proceed with the aqueous workup and purification as described in the Troubleshooting Guide.
References
- Lee, K. W., & Kim, Y. H. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 26(11), 1835-1837.
- Ishikawa, T., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48153–48163.
- Al-Zoubi, R. M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-206.
- Al-Zoubi, R. M. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Current Organic Synthesis, 16(6), 794-814.
- Lakshmi, P. T. V., et al. (2020). Synthesis, crystal growth and characterization of organic nonlinear optical materials methoxy-N,N-diphenylbenzamides. Chemical Papers, 74, 2769–2783.
- Wikipedia contributors. (2023). Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia.
- Biswas, T. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube.
- PubChem. (n.d.). 3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide.
- Posner, G. H. (2011). Silica Gel in Organic Synthesis. John Wiley & Sons.
- Google Patents. (n.d.). CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride.
- Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide.
- Google Patents. (n.d.). CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
- Yousuf, M., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Journal of Applicable Chemistry, 4(3), 889-896.
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride.
- Reddy, G. S., et al. (2012). Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.
- Le, T. N., et al. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Química, 33(2), 246-258.
- Wang, C., et al. (2016). Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C–H Bond Activation. Organic Letters, 18(15), 3842–3845.
- European Patent Office. (n.d.). EP0732319A2 - Process for preparing N,O-dialkylhydroxycarbamic acid esters.
- Li, W., et al. (2018).
- Organic Syntheses. (n.d.). m-CHLOROPERBENZOIC ACID.
- Google Patents. (n.d.).
- Gümrükçüoğlu, İ., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Molecules, 27(19), 6296.
- Jouyban, A., et al. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures.
- Cysewski, P., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. International Journal of Molecular Sciences, 23(10), 5739.
- ChemicalBook. (n.d.). 3,4-Dichlorobenzoyl chloride.
- ChemicalBook. (n.d.). 3,4-Dichlorobenzoic acid synthesis.
- Le, T. N., et al. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide.
- ResearchGate. (n.d.). Synthesis of N, O-dimethylhydroxylamine hydrochloride.
- Google Patents. (n.d.). WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.
- Lustig, W. P., et al. (2017). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities.
- Bolotina, N. B., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design.
- Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE.
- Seliverstov, A. F., et al. (2023). The Adsorption of 2,4-Dichlorobenzoic Acid on Carbon Nanofibers Produced by Catalytic Pyrolysis of Trichloroethylene and Acetonitrile.
- Wang, Y., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. International Journal of Molecular Sciences, 14(12), 24690–24707.
- Hölzel-Diagnostika. (n.d.). 4-Chloro-N-methoxy-N-methylbenzamide.
- LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides.
- Google Patents. (n.d.). CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.
Sources
- 1. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
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- 3. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Stability and Application of 3,4-Dichloro-N-methoxy-N-methylbenzamide
Welcome to the technical support guide for 3,4-Dichloro-N-methoxy-N-methylbenzamide. As a specialized Weinreb amide, this reagent is a powerful tool for the controlled synthesis of ketones and aldehydes. This guide, designed for researchers and drug development professionals, provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to ensure the success of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, stability, and reactivity of this compound.
Q1: What are the recommended storage and handling conditions for this Weinreb amide?
Answer: this compound is a relatively stable crystalline solid. For long-term stability, it should be stored in a tightly sealed container in a cool, dry place, such as a refrigerator, to prevent hydrolysis from atmospheric moisture.[1] It is not acutely sensitive to air for short periods, but as with most reagents, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for reactions, particularly when using moisture-sensitive organometallic reagents.
Q2: What is the mechanism behind the Weinreb amide's stability to over-addition with organometallic reagents?
Answer: The primary advantage of a Weinreb amide is its ability to react with a single equivalent of a strong nucleophile (like a Grignard or organolithium reagent) to form a ketone after workup, without the common side reaction of over-addition to form a tertiary alcohol.[2]
This remarkable selectivity is due to the formation of a highly stable, five-membered chelated tetrahedral intermediate.[3][4] The N-methoxy group's oxygen atom coordinates with the metal cation (e.g., MgX⁺ or Li⁺) of the organometallic reagent, stabilizing the intermediate. This chelate is stable at low reaction temperatures (typically -78°C to 0°C) and does not collapse to form the ketone until a mild acidic workup is performed.[2][4] This prevents the newly formed ketone from being present in the reaction mixture with the highly reactive nucleophile, thus preventing over-addition.
Caption: Chelation-stabilized intermediate in Weinreb ketone synthesis.
Q3: Can this compound be reduced? What products should I expect?
Answer: Yes, the compound can be reduced, but the product depends heavily on the reagent and conditions.
-
To form Aldehydes: Careful reduction with one equivalent of a hydride reagent like Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH₄) at low temperatures (-78°C) will typically arrest the reaction at the aldehyde stage after acidic workup.[3]
-
To form Amines: Using an excess of a strong reducing agent like LiAlH₄, especially at higher temperatures (refluxing THF), will fully reduce the amide to the corresponding amine, 3,4-Dichlorobenzyl-N-methoxy-N-methylamine.[5] A combination of LiAlH₄ and AlCl₃ is also reported to effectively produce the N-methoxy-N-methylamine product.[6]
Q4: How stable is the Weinreb amide under typical acidic and basic workup conditions?
Answer:
-
Acidic Conditions: The Weinreb amide is generally stable to mild aqueous acidic conditions used during workup, such as saturated ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1N HCl), especially at low temperatures.[1] These conditions are sufficient to quench the reaction and hydrolyze the tetrahedral intermediate without significantly hydrolyzing the starting amide. However, prolonged exposure to strong acids, particularly at elevated temperatures, will lead to hydrolysis back to the parent carboxylic acid.
-
Basic Conditions: Weinreb amides are more susceptible to hydrolysis under strong basic conditions (e.g., refluxing with 6N NaOH) than under acidic conditions. For standard protocols, basic workups are generally avoided unless specifically required to remove acidic impurities. If a basic wash is necessary, use a mild, cold base like saturated sodium bicarbonate and minimize contact time.
Q5: Are there alternative, non-organometallic methods to convert this Weinreb amide to a ketone?
Answer: Yes, while less common, alternative methods exist. For instance, a non-classical Wittig reaction using alkylidenetriphenylphosphoranes can convert Weinreb amides into ketones.[7] This method avoids highly reactive organometallic reagents and proceeds under milder conditions, offering greater functional group tolerance for complex substrates.[7]
Section 2: Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of desired ketone | 1. Inactive organometallic reagent (Grignard/organolithium). 2. Reaction temperature was too low, leading to incomplete reaction. 3. Insufficient reaction time. | 1. Titrate your organometallic reagent before use. Ensure anhydrous conditions. 2. While starting at -78°C is common, allow the reaction to slowly warm to 0°C or room temperature.[1] 3. Monitor the reaction by TLC or LC-MS to confirm consumption of starting material before quenching. |
| Formation of tertiary alcohol (over-addition) | 1. The reaction temperature was too high, causing the tetrahedral intermediate to collapse prematurely. 2. The acidic quench was not performed at a low temperature. | 1. Maintain the reaction at the recommended low temperature (e.g., -78°C or 0°C) throughout the addition of the nucleophile.[2][4] 2. Quench the reaction at low temperature before allowing it to warm to room temperature. |
| Recovery of unreacted starting material | 1. The organometallic reagent was consumed by moisture or other electrophilic impurities. 2. Steric hindrance from a bulky nucleophile or substrate. | 1. Use anhydrous solvents and glassware. Purge the reaction vessel with an inert gas. 2. For sterically hindered cases, consider using a more reactive organolithium reagent instead of a Grignard, or increase the reaction time and temperature. |
| Emulsions during aqueous workup | 1. Formation of fine precipitates of magnesium or lithium salts. 2. High concentration of reagents. | 1. Instead of neutralizing an acidic layer with bicarbonate (which can worsen emulsions), add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase, which often helps break the emulsion.[8] 2. Dilute the reaction mixture with more organic solvent before washing. |
| Unexpected N-O bond cleavage | The N-O bond is generally stable but can be cleaved under specific reductive conditions (e.g., using photoredox catalysts or strong electron donors).[9][10] | This is highly unlikely under standard ketone synthesis conditions. If this is observed, review all reagents for unexpected reductive impurities. This reactivity is typically only accessed with specialized reagents.[11] |
Section 3: Key Experimental Protocols
Protocol A: General Procedure for Ketone Synthesis via Grignard Reaction
This protocol describes a standard procedure for the synthesis of a ketone from this compound.
Caption: Workflow for Grignard reaction with a Weinreb amide.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) dropwise via syringe over 10-15 minutes. An exotherm may be observed.
-
Reaction: Stir the mixture at 0°C for 10 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Cool the flask back to 0°C and carefully quench the reaction by slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane (3 x volume of THF).[1]
-
Washing: Combine the organic layers and wash with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired ketone.
Section 4: Reagent Compatibility Summary
| Reagent Class | Reagent Example | Compatibility/Outcome | Conditions |
| Organometallics | R-MgX, R-Li | Excellent. Forms stable intermediate, yields ketone after workup.[2][3] | -78°C to RT |
| Hydride Reductants | DIBAL-H, LiAlH₄ (1 eq) | Good. Reduces to aldehyde.[3] | -78°C |
| Hydride Reductants | LiAlH₄ (excess) | Reactive. Over-reduces to the corresponding amine. | 0°C to reflux |
| Strong Acids | Conc. HCl, H₂SO₄ | Incompatible. Causes rapid hydrolysis to carboxylic acid. | RT to heat |
| Mild Acids | Sat. aq. NH₄Cl, 1N HCl | Compatible. Used for reaction quench and workup.[1] | 0°C to RT |
| Strong Bases | NaOH, KOH (aq.) | Incompatible. Causes hydrolysis to carboxylate salt. | Heat |
| Mild Bases | NaHCO₃, Et₃N | Generally Compatible. Used in workup or as a non-nucleophilic base. | 0°C to RT |
| Wittig Reagents | Ph₃P=CH₂ | Compatible. Converts amide to ketone.[7] | RT to heat |
References
-
Lee, J. I., & Park, J. H. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 26(4), 615-617. [Link]
-
El-faham, A., & Funosas, R. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-203. [Link]
-
Wikipedia contributors. (2023). Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Pace, V., & Holzer, W. (2013). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 90, 205-214. [Link]
-
Biswas, T. (2022, August 15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
-
Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427-1429. [Link]
-
Reddit User Discussion. (2023). Weinreb amide workup extraction issues. r/OrganicChemistry. [Link]
-
Savoie, J., et al. (2011). Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl₃/LiAlH₄. Synlett, 2011(15), 2165-2169. [Link]
-
Hunt, I. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. University of Calgary. [Link]
-
Chemistry Stack Exchange. (2016). Reduction of N,N-dimethylbenzamide with LiAlH4. [Link]
-
Strieth-Kalthoff, F., et al. (2022). Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Platform. ACS Catalysis, 12(16), 10191–10201. [Link]
-
Murphy, J. A., & Garnier, J. (2015). Metal-Free Reductive Cleavage of N–O Bonds in Weinreb Amides by an Organic Neutral Super-Electron Donor. Organic Letters, 17(18), 4442–4445. [Link]
Sources
- 1. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metal-Free Reductive Cleavage of N-O Bonds in Weinreb Amides by an Organic Neutral Super-Electron Donor [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
quenching strategies for Weinreb amide reactions to avoid side products
A Guide to Effective Quenching Strategies for the Prevention of Side Products
Welcome to the technical support center for Weinreb amide reactions. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to navigate the critical quenching step of this powerful ketone synthesis method. As Senior Application Scientists, we combine our expertise with established research to help you optimize your reaction outcomes and avoid common pitfalls.
The Critical Role of Quenching in Weinreb Amide Chemistry
The Weinreb amide synthesis is a cornerstone of modern organic chemistry, enabling the formation of ketones from carboxylic acid derivatives with high fidelity.[1][2] Its success hinges on the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic addition of an organometallic reagent.[2][3][4] This chelated intermediate is the key to preventing the common problem of over-addition, which leads to the formation of tertiary alcohol byproducts.[1][2]
However, the stability of this intermediate also necessitates a carefully controlled quenching and workup procedure to ensure its clean conversion to the desired ketone without generating side products. The choice of quenching agent and the protocol followed are paramount to achieving high yields and purity. This guide will explore various quenching strategies, elucidating the mechanisms behind their efficacy and providing practical, step-by-step protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the quenching and workup of your Weinreb amide reaction in a question-and-answer format.
Q1: My main side product is the tertiary alcohol from over-addition. How can I prevent this?
A1: The formation of a tertiary alcohol indicates that the tetrahedral intermediate is collapsing to the ketone before all the organometallic reagent is quenched.[1][5] The newly formed, highly reactive ketone then rapidly consumes another equivalent of the nucleophile.
-
Causality: This premature collapse can be triggered by a rise in temperature or an inappropriate quenching procedure. The stability of the chelated intermediate is temperature-dependent.[1]
-
Solution:
-
Maintain Low Temperatures: Ensure the reaction is kept at a low temperature (typically -78 °C to 0 °C) throughout the addition of the organometallic reagent and, crucially, during the initial phase of the quench.[1]
-
Rapid and Efficient Quenching: The quenching agent must be added quickly and efficiently to neutralize the highly reactive organometallic reagent before the reaction mixture has a chance to warm up significantly.
-
Choice of Quenching Agent: A well-chosen quenching agent will not only neutralize the organometallic reagent but also facilitate the clean breakdown of the tetrahedral intermediate during the workup. Mildly acidic quenches are often preferred.
-
Q2: I'm observing the corresponding alcohol from the reduction of my desired ketone. What causes this and how can I avoid it?
A2: This side product is more common when using hydride reagents (e.g., LiAlH₄) to synthesize aldehydes, but can also occur with certain Grignard or organolithium reagents if they possess a β-hydride. The initially formed ketone is being reduced to the corresponding alcohol.
-
Causality: The presence of unreacted reducing agents or β-hydride containing organometallics during workup can lead to the reduction of the ketone product.
-
Solution:
-
Careful Stoichiometry: Use the minimum effective amount of the organometallic or hydride reagent.
-
Effective Quenching: A thorough quench is essential to destroy all residual reducing species before the workup proceeds. A two-stage quench can be effective: first, a proton source to neutralize the bulk of the reagent, followed by a chelating quench to process the metal salts.
-
Q3: During my aqueous workup, I'm struggling with the formation of a persistent emulsion. How can I break it?
A3: Emulsions are a common issue in the workup of reactions involving organometallic reagents, particularly with Grignard reagents which form magnesium salts. These salts can act as surfactants, stabilizing the interface between the organic and aqueous layers.
-
Causality: The formation of finely dispersed magnesium or lithium salts at the phase boundary.
-
Solution:
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break emulsions.[6] Brine increases the ionic strength of the aqueous layer, which can destabilize the emulsion and also "salt out" organic components, reducing their solubility in the aqueous phase.[6]
-
Use of a Chelating Quench: Quenching with a solution of Rochelle's salt (potassium sodium tartrate) or citric acid can prevent the formation of problematic emulsions altogether by forming soluble complexes with the metal ions.
-
Filtration: In some cases, filtering the entire biphasic mixture through a pad of Celite® can help to remove the solid particles that stabilize the emulsion.
-
Recommended Quenching Protocols
The choice of quenching strategy depends on the specific organometallic reagent used, the scale of the reaction, and the sensitivity of the product. Below are detailed protocols for three effective quenching methods.
Protocol 1: The Rochelle's Salt (Potassium Sodium Tartrate) Quench
This is a highly effective method, particularly for reactions involving Grignard reagents or DIBAL-H, as it efficiently breaks down the metal-alkoxide complexes and prevents the formation of gelatinous precipitates that can complicate extractions.[7] The tartrate ion is a bidentate ligand that chelates the magnesium or aluminum salts, forming soluble complexes in the aqueous phase.
Experimental Protocol:
-
Cool the Reaction: Ensure the reaction mixture is maintained at the reaction temperature (e.g., -78 °C or 0 °C).
-
Prepare Quenching Solution: Prepare a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate tetrahydrate).
-
Initial Quench (Optional but Recommended): Slowly add a small amount of a proton source like methanol or isopropanol to quench any excess, highly reactive organometallic reagent. This should be done while maintaining the low temperature.
-
Addition of Rochelle's Salt Solution: Add the saturated Rochelle's salt solution dropwise to the cold reaction mixture. A vigorous stirring is crucial.
-
Warm to Room Temperature: Allow the mixture to warm to room temperature and continue stirring. The mixture should gradually become clearer as the metal salts are chelated and dissolve in the aqueous layer. This may take from 30 minutes to several hours.[7]
-
Extraction: Once the layers are clear and easily separable, proceed with the standard aqueous workup and extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Diagram: Mechanism of Rochelle's Salt Quench
Caption: Rochelle's salt facilitates the workup by forming a soluble metal complex.
Protocol 2: The Mild Acidic Quench (Citric Acid or Ammonium Chloride)
A quench with a mild acid like a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of citric acid is a common and effective strategy. The mild acidity is sufficient to protonate the alkoxide and break down the tetrahedral intermediate without causing acid-sensitive functional groups to decompose. Citric acid has the added benefit of being a chelating agent.
Experimental Protocol:
-
Cool the Reaction: Maintain the reaction at a low temperature.
-
Prepare Quenching Solution: Prepare a saturated aqueous solution of NH₄Cl or a 1 M aqueous solution of citric acid.
-
Slow Addition: Slowly and carefully add the acidic quenching solution to the cold, stirred reaction mixture. Be cautious as the initial quench can be exothermic.
-
Warm to Room Temperature: Allow the mixture to warm to room temperature with continued stirring.
-
Extraction: Proceed with the aqueous workup. If emulsions form, the addition of brine can be beneficial.
Diagram: Decision Tree for Quenching Strategy
Caption: A decision-making workflow for selecting an appropriate quenching strategy.
Frequently Asked Questions (FAQs)
Q1: Can I use a strong acid like HCl to quench my reaction?
A1: While a dilute strong acid like 1 M HCl can be used, it should be approached with caution.[8] If your product or starting material contains acid-labile functional groups (e.g., acetals, silyl ethers), a strong acid quench can lead to their cleavage and result in a complex product mixture. A milder acidic quench, such as with ammonium chloride or citric acid, is generally a safer choice.
Q2: Why is it important to add the quenching agent slowly at first?
A2: The reaction between the quenching agent (especially a protic one) and the unreacted organometallic reagent is highly exothermic. Adding the quencher too quickly can cause a rapid increase in the local temperature of the reaction mixture. This can lead to the premature breakdown of the stable tetrahedral intermediate, resulting in the formation of the over-addition byproduct (tertiary alcohol). Slow, controlled addition allows for better temperature management.
Q3: What is the role of the N-methoxy-N-methyl group in preventing side reactions?
A3: The N-methoxy-N-methyl group is crucial for the success of the Weinreb amide synthesis. After the initial nucleophilic attack, the oxygen of the methoxy group and the oxygen of the original carbonyl group chelate to the metal ion (Li⁺ or Mg²⁺), forming a stable five-membered ring.[2][3] This stable intermediate prevents the elimination of the N-methoxy-N-methylamino group to form the ketone in the presence of excess nucleophile. The ketone is only formed upon acidic workup when the chelated metal is removed.[9]
Q4: Are there any alternatives to the standard quenching procedures if I'm still having issues?
A4: For particularly stubborn emulsions or difficult workups, a "reverse quench" can be effective. This involves adding the entire reaction mixture slowly to the quenching solution with vigorous stirring. This ensures that the organometallic reagent is always in the presence of an excess of the quenching agent, which can lead to a cleaner reaction profile.
Data Summary
| Quenching Agent | Primary Application | Advantages | Disadvantages |
| Rochelle's Salt | Grignard & DIBAL-H Reactions | - Prevents emulsions- Forms soluble metal complexes- Mild conditions | - Can require longer stirring times for complete complexation |
| Ammonium Chloride | General Purpose (especially Organolithiums) | - Mildly acidic- Readily available- Effective for most reactions | - May not prevent emulsions with Grignard reagents |
| Citric Acid (1M) | General Purpose | - Mildly acidic- Chelating properties help dissolve metal salts | - Can be too acidic for very sensitive substrates |
| Water | Simple Organolithium Reactions | - Readily available- Neutral pH | - Can lead to strong base formation (LiOH) and emulsions |
| Dilute HCl (e.g., 1M) | Robust Substrates | - Strong proton source- Efficiently breaks down intermediate | - Can cleave acid-sensitive functional groups |
References
-
Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry. [Link]
-
Weinreb ketone synthesis - Wikipedia. (n.d.). [Link]
-
Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. - YouTube. (2022). [Link]
-
(E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction - ChemRxiv. (n.d.). [Link]
-
and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. (n.d.). [Link]
-
(Figure 1). The reaction mixture is allowed to cool to room temperature and filtered through a Büchner funnel (with a 25-50 μm frit, 70 mm diameter) with 10 g of Celite pad and washed with - Organic Syntheses Procedure. (n.d.). [Link]
-
Weinreb amide workup extraction issues : r/OrganicChemistry - Reddit. (n.d.). [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications - ResearchGate. (2019). [Link]
-
[Problem] Weinreb-Ketone synthesis / Isoxazoles : r/Chempros - Reddit. (2020). [Link]
-
Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC - NIH. (2013). [Link]
-
Catalytic oxidation of potassium sodium tartrate | Demonstration - Royal Society of Chemistry: Education. (n.d.). [Link]
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024). [Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - NIH. (n.d.). [Link]
-
Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine. (n.d.). [Link]
-
-
General 2 Synthesis of the α,β-unsaturated Weinreb amide substrates. (n.d.). [Link]
-
-
CHEM3012 - Core Chemistry 3 Reaction Mechanisms in Organometallic Chemistry - ufrgs. (n.d.). [Link]
-
Weinreb amides. (n.d.). [Link]
-
Grignard Reagent Reaction Mechanism - YouTube. (2018). [Link]
-
12.1: Organometallic reactions - Chemistry LibreTexts. (2022). [Link]
-
A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. (2024). [Link]
-
Basic Organometallic Reactions. (n.d.). [Link]
-
Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation - ChemSpider Synthetic Pages. (2012). [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Weinreb amides [pubsapp.acs.org]
effect of temperature on 3,4-Dichloro-N-methoxy-N-methylbenzamide reactivity
Technical Support Center: 3,4-Dichloro-N-methoxy-N-methylbenzamide
An Introduction to Temperature-Critical Reactions with this compound
This compound is a specialized N,O-dimethylhydroxylamine amide, commonly known as a Weinreb-Nahm amide. Its primary utility in synthetic chemistry is the reaction with organometallic reagents (such as Grignard or organolithium compounds) to produce ketones in high yields.[1] The key advantage of this method is its ability to prevent the common issue of over-addition, where the highly reactive ketone product reacts further with the nucleophile to form a tertiary alcohol.[1][2][3]
This high fidelity is achieved through the formation of a stable, five-membered chelated tetrahedral intermediate.[4] The stability of this intermediate is highly dependent on temperature.[1][2] Improper temperature control is the most frequent cause of reaction failure, leading to low yields and complex product mixtures. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5] While it is stable under normal storage conditions, prolonged exposure to heat or moisture can lead to degradation.[6] For long-term storage, refrigeration (2-8 °C) is recommended.
Q2: Can I heat my reaction mixture if the reaction is sluggish?
A: Heating is strongly discouraged. The stability of the crucial metal-chelated intermediate is compromised at higher temperatures.[1][2] Warming the reaction will likely cause this intermediate to collapse prematurely into the ketone, which then undergoes a second nucleophilic attack, leading to the formation of undesired tertiary alcohol byproducts.[1][2] Sluggish reactions should be addressed by first verifying the quality and stoichiometry of the organometallic reagent, not by increasing the temperature.
Q3: What are the expected decomposition products under excessive heat?
A: While specific thermal decomposition data for this exact molecule is not extensively published, Weinreb amides, in general, can be susceptible to decomposition at elevated temperatures. Under harsh conditions or in the presence of strong acids or bases, hydrolysis of the amide bond can occur. In case of fire, hazardous decomposition products may be formed.[6]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low yield of the desired ketone and significant formation of a tertiary alcohol byproduct.
This is the most common failure mode and almost always points to a problem with temperature control, leading to the breakdown of the stable tetrahedral intermediate.
Root Cause Analysis & Solutions:
-
Inadequate Cooling: Your reaction temperature is likely rising above the optimal range (typically -78 °C to 0 °C).
-
Action: Ensure your cooling bath (e.g., dry ice/acetone) is well-maintained throughout the addition of the organometallic reagent. The internal reaction temperature should be monitored with a calibrated low-temperature thermometer.
-
-
Rate of Addition: Adding the organometallic reagent too quickly can create localized hot spots, overwhelming the cooling bath's capacity.
-
Action: Add the reagent dropwise via a syringe pump over a prolonged period (e.g., 30-60 minutes) to allow for efficient heat dissipation.
-
-
Post-Addition Warming: Allowing the reaction to warm to room temperature before the organometallic reagent is fully quenched can lead to over-addition.
Issue 2: Reaction is stalled or incomplete, with significant starting material remaining.
If you have confirmed that temperature is not the issue (by ruling out byproduct formation), the problem lies with the reagents or setup.
Root Cause Analysis & Solutions:
-
Inactive Organometallic Reagent: Grignard and organolithium reagents are highly sensitive to air and moisture.
-
Action: Use freshly prepared or recently titrated organometallic reagents. Ensure all glassware is rigorously flame-dried or oven-dried, and the reaction is conducted under a positive pressure of an inert atmosphere (Argon or Nitrogen).
-
-
Incorrect Stoichiometry: An insufficient amount of the nucleophile will naturally lead to incomplete conversion.
-
Action: Verify the concentration of your organometallic reagent via titration (e.g., with N-phenyl-1,3-propanediamine and menthol). Use a slight excess (1.1-1.2 equivalents) of the reagent.
-
-
Solvent Issues: The choice of solvent can impact reagent solubility and reactivity.
-
Action: Tetrahydrofuran (THF) is the most common and recommended solvent. Ensure it is anhydrous.
-
Issue 3: A complex mixture of unidentified byproducts is observed.
This can arise from the decomposition of the organometallic reagent at warmer temperatures or from side reactions with the dichlorinated aromatic ring.
Root Cause Analysis & Solutions:
-
Reagent Decomposition: Some organometallic reagents, especially certain organolithiums, are thermally unstable and can decompose if not kept sufficiently cold.
-
Action: Maintain stringent low-temperature conditions throughout the experiment. Refer to literature for the specific stability profile of the organometallic reagent you are using.
-
-
Halogen-Metal Exchange: While less common with Grignard reagents, highly reactive organolithiums (like t-BuLi) can potentially undergo halogen-metal exchange with the chloro-substituents on the aromatic ring, especially if the reaction temperature is not controlled.
-
Action: For this substrate, Grignard reagents are generally preferred. If an organolithium must be used, ensure the temperature is maintained at -78 °C or below.
-
Data & Protocols
Table 1: Recommended Reaction Temperatures for Organometallic Reagents
| Organometallic Reagent Class | Typical Temperature Range | Notes |
| Grignard Reagents (R-MgX) | -20 °C to 0 °C | Generally robust and provide a good balance of reactivity and control. |
| Alkyllithium Reagents (R-Li) | -78 °C | Highly reactive; strict temperature control is critical to prevent side reactions. |
| Aryllithium Reagents (Ar-Li) | -78 °C to -40 °C | Reactivity varies; start at -78 °C and only warm if the reaction is stalled. |
| Reducing Agents (e.g., DIBAL-H) | -78 °C | For aldehyde synthesis; over-reduction is a risk if the temperature rises. |
Diagram 1: The Critical Role of Temperature in Weinreb Ketone Synthesis
This diagram illustrates the divergent pathways of the reaction based on temperature. At low temperatures, the stable chelated intermediate (A) is preserved, leading to the ketone upon workup. At higher temperatures, this intermediate collapses, allowing for a second nucleophilic addition and the formation of a tertiary alcohol byproduct.
Caption: Reaction pathways are dictated by temperature.
Protocol: Synthesis of (3,4-Dichlorophenyl)(phenyl)methanone
This protocol is a representative example of a Weinreb ketone synthesis using this compound and a Grignard reagent.
Materials:
-
This compound
-
Phenylmagnesium bromide (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard glassware (flame-dried)
-
Inert atmosphere setup (Argon or N₂)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Reagent Loading: Dissolve 1.0 equivalent of this compound in anhydrous THF under nitrogen.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition: Slowly add 1.1 equivalents of phenylmagnesium bromide solution dropwise via syringe over 30 minutes. Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or LC-MS if desired.
-
Quenching: Carefully pour the cold reaction mixture into a beaker containing an equal volume of cold, saturated aqueous NH₄Cl solution with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone.
-
Purification: Purify the crude product by flash column chromatography on silica gel as needed.
Diagram 2: Troubleshooting Workflow for Failed Reactions
This decision tree provides a logical workflow for diagnosing and solving common issues encountered during reactions with this compound.
Caption: A decision tree for troubleshooting.
References
-
Khallaf, H., & El-kanzi, N. A. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 191-213. Available at: [Link]
-
Chemistry The Mystery of Molecules. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. Available at: [Link]
-
Szostak, M., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. The Royal Society of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Available at: [Link]
-
Oda, H., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. Available at: [Link]
-
jerepierre. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. Available at: [Link]
-
Molecular Memory. (2019). Weinreb Amides and More (Forming Ketones Using Organometallic Reagents). YouTube. Available at: [Link]
Sources
Technical Support Center: Weinreb Amide-Based Ketone Synthesis
Welcome to the technical support center for the Weinreb amide-based ketone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this robust and versatile reaction. Here, we will address common challenges, provide in-depth mechanistic explanations, and offer field-tested protocols to ensure the success of your experiments.
Mechanism Overview: The Key to Control
The success of the Weinreb ketone synthesis lies in its unique mechanism, which prevents the common problem of over-addition seen with other acylating agents like esters or acid chlorides.[1][2] The reaction proceeds via a highly stable, five-membered chelated tetrahedral intermediate.[1][2][3] This intermediate remains intact at low temperatures, preventing the collapse of the carbonyl and a second nucleophilic attack.[1][2][3] The desired ketone is only liberated upon acidic workup.[3] Understanding this chelation-stabilized intermediate is fundamental to troubleshooting the reaction.
Caption: Chelation of the metal by the methoxy oxygen stabilizes the intermediate.
Troubleshooting Guide
This section addresses the most common issues encountered during the Weinreb ketone synthesis in a practical question-and-answer format.
Q1: My reaction yield is very low, or I'm recovering only my starting Weinreb amide. What went wrong?
Possible Cause 1: Inactive Organometallic Reagent The most frequent culprit for a failed reaction is a poor-quality Grignard or organolithium reagent. These reagents are highly sensitive to moisture and air.
-
Solution:
-
Titrate Your Reagent: Always determine the exact molarity of your organometallic reagent before use, especially for commercial solutions that have been stored for some time.
-
Use Fresh Reagents: If possible, prepare your Grignard reagent fresh before the reaction. For organolithiums, use a recently purchased bottle and handle it under strict anhydrous and inert conditions (e.g., using a syringe with a positive pressure of Argon or Nitrogen).
-
Check for Acidic Protons: Your starting material or solvent may contain acidic protons (e.g., alcohols, water, or even an acidic C-H bond on your substrate) that quench the organometallic reagent.[4] Ensure all glassware is oven- or flame-dried and all reagents are anhydrous. If your substrate has an unavoidable acidic proton, you may need to use an excess of the organometallic reagent to deprotonate it first before the addition to the amide can occur.[4]
-
Possible Cause 2: Reaction Temperature Too Low While low temperatures are crucial, some less reactive or sterically hindered organometallic reagents may require slightly higher temperatures to react at a reasonable rate.
-
Solution:
-
Gradual Warming: After adding the nucleophile at a low temperature (e.g., -78 °C or 0 °C), allow the reaction to warm slowly to room temperature and monitor its progress by TLC or LC-MS.
-
Solvent Choice: The choice of solvent can influence reactivity. THF is standard, but in some cases, a less coordinating solvent like diethyl ether might alter the reactivity profile.[4]
-
Q2: My main byproduct is a tertiary alcohol. How can I prevent over-addition?
Possible Cause: Unstable Tetrahedral Intermediate The formation of a tertiary alcohol indicates that the tetrahedral intermediate is collapsing to the ketone in situ, which then reacts with a second equivalent of the organometallic reagent.[2][5] This is the very problem the Weinreb amide is designed to prevent.
-
Solution:
-
Maintain Low Temperature: This is the most critical parameter.[1] The chelated intermediate is only stable at low temperatures.[1][3] Do not let the reaction warm up before quenching it. Perform the addition of the organometallic reagent slowly to control any exotherm.
-
Cold Quench: Quench the reaction at low temperature.[4] Add a saturated aqueous solution of ammonium chloride (NH₄Cl) or a mild acid while the reaction mixture is still cold to hydrolyze the intermediate before it has a chance to collapse and react further.
-
Avoid Excess Reagent: While a slight excess (1.1-1.2 equivalents) is common, using a large excess of a highly reactive nucleophile can promote over-addition, especially if the reaction temperature rises.[4]
-
Q3: I see a complex mixture of byproducts, and my desired product is difficult to purify. What is happening?
Possible Cause 1: Substrate Decomposition Highly functionalized or sensitive substrates can be unstable to the strongly basic/nucleophilic conditions of the reaction. For example, molecules with acidic protons can be deprotonated, leading to side reactions.[4]
-
Solution:
-
Use a Milder Reagent: Organolithium reagents are generally more reactive and basic than Grignard reagents. Switching to the corresponding Grignard reagent may provide better results.
-
Additive Use: For Grignard reactions, adding a Lewis acid like CeCl₃ (the Nozaki-Hiyama-Kishi reaction conditions) can temper the basicity of the reagent without significantly reducing its nucleophilicity.[4]
-
Possible Cause 2: Reductive Side Reactions If your Weinreb amide has certain functional groups, the organometallic reagent can act as a reducing agent. This is more common with hydride-containing reagents but can occur with others.
-
Solution:
-
Protecting Groups: Ensure that other sensitive functional groups in your molecule are appropriately protected. The Weinreb synthesis is compatible with many protecting groups.[1]
-
Alternative Nucleophiles: Explore other organometallic variants if simple Grignards or organolithiums are problematic.
-
Caption: A decision tree to diagnose and solve low-yield issues.
Frequently Asked Questions (FAQs)
-
Q: How do I prepare the Weinreb amide starting material?
-
A: Weinreb amides are typically prepared by coupling a carboxylic acid derivative with N,O-dimethylhydroxylamine hydrochloride.[3][6] Common methods include starting from an acid chloride (highly efficient but requires an extra step) or directly from the carboxylic acid using a coupling agent like DCC, HATU, or even PCl₃.[2][7] The choice depends on the scale and functional group tolerance of your substrate.
-
-
Q: Can I use this reaction to make aldehydes?
-
A: Yes. Instead of an organometallic reagent, using a hydride source like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) will reduce the Weinreb amide to the corresponding aldehyde.[1] The same principle of a stable intermediate preventing over-reduction to the alcohol applies.[5]
-
-
Q: What are the best reaction conditions (solvent, temperature)?
-
A: The most common solvent is anhydrous tetrahydrofuran (THF). The reaction is typically started at 0 °C or -78 °C, depending on the reactivity of the nucleophile.[4] See the table below for a general guide.
-
| Reagent Type | Typical Temperature | Key Considerations |
| Alkyl/Aryl Organolithium | -78 °C to 0 °C | Highly reactive; strict temperature control is critical to prevent over-addition. |
| Alkyl/Aryl Grignard | 0 °C to Room Temp | Generally less reactive than organolithiums; may require warming to go to completion. |
| Hydride Reagents (e.g., LiAlH₄) | -78 °C to 0 °C | Used for aldehyde synthesis; requires careful quenching. |
General Experimental Protocol
This protocol provides a template for a typical Weinreb ketone synthesis using a Grignard reagent.
-
Apparatus Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert atmosphere (Argon or Nitrogen).
-
Reagent Preparation: Dissolve the Weinreb amide (1.0 eq.) in anhydrous THF (approx. 0.1-0.5 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Nucleophile Addition: Add the Grignard reagent (1.1-1.2 eq., solution in THF or Et₂O) dropwise to the stirred solution of the Weinreb amide over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the consumption of the starting material by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and quench by slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude ketone product by flash column chromatography.
References
-
Reddit. (2020, October 8). [Problem] Weinreb-Ketone synthesis / Isoxazoles. r/Chempros. Available from: [Link]
-
Chemistry Stack Exchange. (2020, September 22). Weinreb ketone synthesis. Available from: [Link]
-
Speciality Chemicals. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Available from: [Link]
-
YouTube. (2023, December 5). Weinreb ketone synthesis. Available from: [Link]
-
Liu, C., et al. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Nature Communications. Available from: [Link]
-
YouTube. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Available from: [Link]
-
Ismail, N. S. M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Available from: [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Available from: [Link]
-
Omura, S., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. Available from: [Link]
-
Treasures @ UT Dallas. (n.d.). Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Available from: [Link]
Sources
Technical Support Center: Removal of N,O-Dimethylhydroxylamine Byproducts
Welcome to the technical support center for purification challenges related to N,O-dimethylhydroxylamine. This guide is designed for researchers, chemists, and drug development professionals who utilize N,O-dimethylhydroxylamine, typically in its hydrochloride salt form, for syntheses such as the widely-used Weinreb-Nahm ketone synthesis.[1][2][3][4][5]
Effectively removing excess reagent and related byproducts is paramount for obtaining high-purity final products. This center provides a series of frequently asked questions and in-depth troubleshooting guides to address common purification issues encountered in the lab.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why can residual N,O-dimethylhydroxylamine be challenging to remove after a reaction?
A1: The difficulty arises from its physicochemical properties. N,O-dimethylhydroxylamine is a small, polar, and basic molecule. Its hydrochloride salt is highly soluble in water and other polar solvents like methanol and DMSO.[1][6] This profile means it can co-extract with polar products during aqueous workups or co-elute during chromatographic purification if the conditions are not optimized.
Q2: What are the primary methods for removing N,O-dimethylhydroxylamine byproducts?
A2: The two most effective and widely used methods are:
-
Aqueous Acidic Wash (Workup): This is the go-to method for non-polar to moderately polar products that are stable in acidic conditions. It leverages acid-base chemistry to protonate the hydroxylamine, rendering it highly water-soluble and easily separable from the organic phase.
-
Flash Column Chromatography: This is the preferred method for polar or acid-sensitive products. By carefully selecting the stationary and mobile phases, differential adsorption allows for the separation of the desired compound from the more polar hydroxylamine byproduct.
Q3: How can I confirm that all N,O-dimethylhydroxylamine has been removed?
A3: Confirmation is typically a multi-step process:
-
Thin-Layer Chromatography (TLC): A quick and effective initial check. Spot your crude reaction mixture and the purified product side-by-side. The spot corresponding to N,O-dimethylhydroxylamine (which can be visualized with stains like permanganate) should be absent in the purified sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. The free base of N,O-dimethylhydroxylamine shows distinct singlets for its N-CH₃ and O-CH₃ groups. The absence of these signals in your product's spectrum is a strong indicator of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For trace-level detection, LC-MS is highly sensitive and can confirm the absence of the byproduct's molecular ion.
Q4: Are there any safety concerns when handling N,O-dimethylhydroxylamine hydrochloride?
A4: Yes. N,O-dimethylhydroxylamine hydrochloride is classified as a skin and serious eye irritant.[7][8][9] It is also hygroscopic, meaning it absorbs moisture from the air.[1][6][10] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][11]
Part 2: Troubleshooting Guides & In-Depth Scenarios
This section addresses specific experimental challenges in a question-and-answer format, providing not just the "how" but the scientific "why" for each step.
Scenario 1: Your product is stable to acid and has low to moderate polarity.
Question: "I've just completed a Weinreb amide synthesis and need to remove excess N,O-dimethylhydroxylamine hydrochloride from my product, which is soluble in ethyl acetate. What is the most efficient method?"
Answer: An acidic aqueous workup is the ideal strategy in this case. The underlying principle is a simple acid-base extraction. N,O-dimethylhydroxylamine is a base. By washing your organic layer with a dilute aqueous acid (e.g., 0.5 M to 1 M HCl), you protonate the nitrogen atom of the hydroxylamine. This forms the corresponding ammonium salt, which is ionic and therefore has vastly increased solubility in the aqueous phase, effectively pulling it out of the organic layer where your product resides.
The diagram below illustrates this chemical logic.
Fig 1. Mechanism of Acidic Extraction.
For a robust, step-by-step procedure, refer to Protocol 1 below.
Scenario 2: Your desired product is polar or acid-sensitive.
Question: "My product is quite polar and shows some solubility in water. When I try an acidic wash, I lose a significant amount of my product to the aqueous layer. How should I approach purification?"
Answer: This is a classic challenge where extractive workups fail. In this situation, flash column chromatography is the superior method. The key is to exploit the polarity difference between your product and the highly polar N,O-dimethylhydroxylamine byproduct.
Causality Behind the Choice: Silica gel is a polar stationary phase.[12][13] Polar molecules adsorb more strongly to it and therefore elute more slowly.[13] Since N,O-dimethylhydroxylamine (and especially its salt form) is very polar, it will have a strong affinity for the silica. Your product, while also polar, is likely less so. This difference in affinity is what allows for separation.
-
Stationary Phase Selection: Standard silica gel is usually sufficient. However, for basic products that might interact poorly with acidic silica, using alumina (basic or neutral) or a specially treated amine-bonded silica column can yield better results by preventing peak tailing.[12][14][15][16]
-
Mobile Phase Selection: You will need a relatively polar solvent system, such as a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.[12][13] The hydroxylamine byproduct will likely require a high percentage of the polar solvent (e.g., >10% MeOH in DCM) to elute, whereas your product should elute at a lower polarity.
For a detailed methodology, see Protocol 2 .
Question: "What if adding a basic modifier like triethylamine to my chromatography solvent system is an option?"
Answer: Adding a competing amine like triethylamine (TEA) or ammonia to the mobile phase is a common strategy to improve the chromatography of basic compounds on acidic silica.[13][15] It works by neutralizing the acidic silanol groups on the silica surface, which prevents your basic compound of interest from sticking and tailing.[13]
However, in this specific case, it may be counterproductive. N,O-dimethylhydroxylamine is also a base. Adding TEA will compete for the same acidic sites, potentially causing the byproduct to elute earlier and closer to your product, thus reducing separation. It is generally better to rely on a polar mobile phase without a basic modifier first, or to use an alternative stationary phase like amine-silica.[15][16]
Part 3: Data & Protocols
Table 1: Physicochemical Properties for Separation Strategy
| Compound | pKa (Conjugate Acid) | Molar Mass ( g/mol ) | Solubility | Rationale for Removal |
| N,O-Dimethylhydroxylamine | ~4.75 | 61.08 | Free Base: Soluble in many organic solvents.HCl Salt: Soluble in water, methanol, DMSO.[1][6] | The pKa indicates it is a weak base. It will be fully protonated and water-soluble at pH < 3, making acidic extraction highly effective. |
| Triethylamine (TEA) | ~10.75 | 101.19 | Soluble in water and most organic solvents. | A much stronger base. Used to neutralize silica but can interfere with byproduct separation. |
Protocol 1: Standard Acidic Wash for Removal of N,O-Dimethylhydroxylamine
This protocol assumes the reaction was performed in an organic solvent like DCM, THF, or Ethyl Acetate and the desired product is not acid-labile.
-
Initial Dilution: If the reaction solvent is water-miscible (like THF), dilute the crude reaction mixture with a water-immiscible organic solvent such as ethyl acetate or DCM (approx. 10-20 volumes). This ensures proper phase separation.
-
First Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 0.5 M HCl).
-
Extraction: Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Allow the layers to fully separate.
-
Phase Separation: Drain and collect the lower aqueous layer. Self-Validation Step: Test the pH of this aqueous layer with pH paper to ensure it is acidic (pH 1-2). This confirms the wash was effective.
-
Repeat Wash: Wash the remaining organic layer one more time with the same volume of dilute aqueous acid.
-
Neutralizing Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid. Be sure to vent the funnel frequently as CO₂ will be generated.
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purity Check: Analyze the resulting product by TLC and/or ¹H NMR to confirm the absence of the N,O-dimethylhydroxylamine byproduct.
Protocol 2: Flash Chromatography for Polar or Acid-Sensitive Products
This protocol provides a general workflow. The specific solvent system must be developed by analyzing the crude mixture by TLC first.
-
TLC Analysis: Dissolve a small sample of the crude reaction mixture and spot it on a silica gel TLC plate. Develop the plate using various solvent systems (e.g., start with 5% Methanol in DCM, 50% Ethyl Acetate in Hexanes). Visualize the spots. The goal is to find a system where your product has an Rf value of ~0.25-0.35 and is well-separated from the byproduct spot, which should be at or near the baseline (Rf ~ 0).
-
Column Packing: Prepare a silica gel column appropriate for the scale of your reaction. Pack the column using the non-polar component of your chosen eluent system (e.g., Hexanes or DCM).
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the chromatography solvent ("wet loading"). Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the solvent system determined from your TLC analysis. A gradient elution, where the percentage of the polar solvent is gradually increased, is often most effective.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.
-
Product Isolation: Combine the fractions that contain your pure product (as determined by TLC).
-
Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield your purified product.
Part 4: Workflow Visualization
Choosing the correct purification path is critical. The following decision tree, rendered in DOT language, provides a logical workflow for selecting the appropriate method based on product characteristics.
Sources
- 1. N,O-Dimethylhydroxylamine hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. N,O-Dimethylhydroxylamine Hydrochloride | 6638-79-5 | TCI AMERICA [tcichemicals.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 14. biotage.com [biotage.com]
- 15. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 16. biotage.com [biotage.com]
Validation & Comparative
A Senior Application Scientist's Guide to Ketone Synthesis: 3,4-Dichloro-N-methoxy-N-methylbenzamide vs. 3,4-Dichlorobenzoyl Chloride
Executive Summary
In the landscape of ketone synthesis, the choice of acylating agent is a critical decision point that dictates reaction efficiency, product purity, and experimental feasibility. This guide provides an in-depth comparison between two common precursors derived from 3,4-dichlorobenzoic acid: the classical acid chloride (3,4-dichlorobenzoyl chloride) and the more contemporary Weinreb amide (3,4-Dichloro-N-methoxy-N-methylbenzamide). While acid chlorides are highly reactive and readily available, they are notoriously prone to over-addition by organometallic reagents, leading to tertiary alcohol byproducts. The Weinreb amide, by contrast, offers a robust and elegant solution, forming a stable chelated intermediate that effectively halts the reaction at the ketone stage. This guide will dissect the mechanistic underpinnings of this selectivity, present comparative experimental data, and offer field-proven insights to guide researchers in selecting the optimal reagent for their specific synthetic challenge.
The Fundamental Challenge: Controlling Reactivity in Acylation
The synthesis of ketones via the acylation of organometallic reagents (such as Grignard or organolithium compounds) is a cornerstone of organic chemistry. The core challenge lies in the reactivity of the product itself. The newly formed ketone is often more reactive than the starting acylating agent towards the organometallic nucleophile. Consequently, a second nucleophilic addition frequently occurs, converting the desired ketone into a tertiary alcohol. This "over-addition" plagues many classical acylation methods, complicating purification and reducing the yield of the target ketone.[1][2]
This guide examines two approaches to synthesizing a model ketone, 1-(3,4-dichlorophenyl)propan-1-one , from two distinct acylating agents, highlighting the chemical strategies used to overcome the over-addition problem.
-
The High-Reactivity Route: Using 3,4-Dichlorobenzoyl Chloride , a highly electrophilic acylating agent.
-
The Chelation-Controlled Route: Using This compound , a Weinreb-Nahm amide designed for controlled, single addition.[1]
Mechanism of Action: The Decisive Difference
The divergent outcomes of these two reagents can be traced directly to the stability of the tetrahedral intermediate formed after the initial nucleophilic attack.
The Acid Chloride Pathway: A Cascade of Reactivity
When an organometallic reagent like ethylmagnesium bromide attacks 3,4-dichlorobenzoyl chloride, it forms an unstable tetrahedral intermediate. The chloride ion is an excellent leaving group, and the intermediate rapidly collapses to form the ketone. As stated, this ketone is still highly reactive and, in the presence of unreacted Grignard reagent, readily undergoes a second addition to yield the tertiary alcohol.[3] Even with careful control of stoichiometry, preventing this over-addition is exceptionally difficult.[1]
Caption: Reaction pathway for acid chlorides leading to over-addition.
The Weinreb Amide Pathway: Chelation Ensures Control
The Weinreb-Nahm ketone synthesis, discovered in 1981, brilliantly solves the over-addition problem.[1] When an organometallic reagent attacks the Weinreb amide, the resulting tetrahedral intermediate is stabilized by chelation. The magnesium atom coordinates with both the newly formed anionic oxygen and the methoxy oxygen, forming a stable five-membered ring.[4][5] This chelated intermediate is stable at low temperatures and does not collapse until an acidic workup is performed.[1] By the time the ketone is liberated, all of the reactive organometallic reagent has been quenched, preventing any possibility of a second addition.
Caption: Weinreb amide pathway showing the stable chelated intermediate.
Head-to-Head Performance Analysis
To provide a practical comparison, we outline the synthesis of 1-(3,4-dichlorophenyl)propan-1-one using both methods.
Protocol 1: Synthesis via 3,4-Dichlorobenzoyl Chloride & Organocuprate
To mitigate over-addition with the acid chloride, a less reactive organometallic, a Gilman (organocuprate) reagent, is used instead of a Grignard reagent.[3][6] This adds steps and complexity compared to the Weinreb amide route.
Step 1a: Preparation of Diethylcuprate (Gilman Reagent)
-
Add Copper(I) Iodide (CuI, 1.05 eq) to a flame-dried, argon-purged flask containing anhydrous THF at -20 °C.
-
Slowly add a solution of Ethyllithium (EtLi, 2.1 eq) in cyclohexane/ether.
-
Stir the resulting mixture at -20 °C for 30 minutes to form the lithium diethylcuprate solution.
Step 1b: Acylation
-
In a separate argon-purged flask, dissolve 3,4-Dichlorobenzoyl Chloride (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly transfer the freshly prepared Gilman reagent from Step 1a into the acid chloride solution via cannula.
-
Maintain the reaction at -78 °C for 2 hours, then allow it to warm slowly to 0 °C.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Protocol 2: Synthesis via this compound
This protocol involves two main stages: the preparation of the Weinreb amide from the corresponding carboxylic acid, followed by the reaction with a Grignard reagent.
Step 2a: Preparation of the Weinreb Amide [7]
-
To a stirred solution of 3,4-Dichlorobenzoic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 2 hours until CO₂ evolution ceases.
-
In a separate flask, neutralize N,O-dimethylhydroxylamine hydrochloride (1.2 eq) with a base like triethylamine (1.3 eq) or NaHCO₃ in DCM.[7]
-
Add the free N,O-dimethylhydroxylamine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Weinreb amide, which is often pure enough for the next step.
Step 2b: Reaction with Grignard Reagent [8]
-
Dissolve the this compound (1.0 eq) from Step 2a in anhydrous THF in a flame-dried, argon-purged flask.
-
Cool the solution to 0 °C.
-
Slowly add Ethylmagnesium bromide (CH₃CH₂MgBr, 1.2 eq, solution in THF) dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Quench the reaction by slowly adding 1M aqueous HCl at 0 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting ketone is often of high purity without chromatography.
Comparative Data Summary
The following table summarizes the expected outcomes based on established literature and practical experience.
| Parameter | Method 1: Acid Chloride + Organocuprate | Method 2: Weinreb Amide + Grignard | Analysis |
| Overall Yield | 65-80% | 85-95% | The Weinreb amide route consistently provides higher yields due to the clean, controlled reaction.[9] |
| Product Purity | Good to Excellent (Post-Chromatography) | Excellent (Often >95% pure crude) | The primary side product in Method 1 is the symmetrical ketone from reagent coupling. Method 2 is exceptionally clean. |
| Reagent Handling | Requires preparation of unstable Gilman reagent from pyrophoric organolithiums. | Uses commercially available, stable Grignard reagents. The Weinreb amide itself is a stable crystalline solid. | The Weinreb amide route is operationally simpler and safer. |
| Reaction Conditions | Requires very low temperatures (-78 °C) for selectivity. | Milder conditions (0 °C) are typically sufficient. | The less stringent temperature control for the Weinreb amide makes it more scalable. |
| Workup/Purification | Often requires column chromatography. | Simple acid/base wash is frequently sufficient. | The Weinreb amide route saves significant time and resources in downstream processing. |
| Overall Steps | 2 (if starting from acid chloride) | 2 (if starting from carboxylic acid) | The number of synthetic steps is comparable, but the nature of those steps differs significantly in complexity. |
Substrate Scope and Functional Group Tolerance
The true power of the Weinreb amide methodology becomes apparent when working with complex molecules.
-
Acid Chlorides: Their high reactivity limits their use in the presence of sensitive functional groups. Protic groups (alcohols, amines), esters, and even some protecting groups may not be tolerated.
-
Weinreb Amides: They exhibit remarkable functional group tolerance.[9] They are compatible with esters, nitriles, halides, and many common protecting groups, making them ideal for late-stage functionalization in drug development and natural product synthesis.
A Scientist's Guide to Selection: Workflow and Considerations
Caption: Decision workflow for choosing the appropriate acylation method.
Conclusion and Recommendation
For the synthesis of ketones, particularly in research, drug development, and scale-up environments, the Weinreb amide (this compound) represents a superior strategic choice over the corresponding acid chloride .
The key advantages are undeniable:
-
Prevention of Over-addition: The formation of a stable chelated intermediate guarantees a clean reaction, stopping precisely at the ketone.[5]
-
Higher Yields and Purity: This mechanistic control translates directly to superior yields and product purity, often obviating the need for chromatographic purification.
-
Operational Simplicity and Safety: The use of common Grignard reagents under mild conditions is more straightforward and scalable than preparing and using less stable organocuprates at cryogenic temperatures.
-
Broad Functional Group Tolerance: This makes the Weinreb amide the reagent of choice for complex and multifunctional substrates.
While the preparation of the Weinreb amide is an additional step from the carboxylic acid, the significant benefits in reaction outcome and ease of execution make it a worthwhile and often time-saving investment. The acid chloride route, while seemingly more direct, introduces significant challenges in control and purification that are elegantly circumvented by the Weinreb-Nahm methodology.
References
-
Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219.
-
Wikipedia. (n.d.). Weinreb ketone synthesis.
-
Biswas, T. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube.
-
Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate.
-
Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation.
-
Nakagawa, H., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega.
-
Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate.
-
Kim, B. T., & Lee, K. (2004). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society.
-
Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Organic Syntheses Procedure.
-
CK-12 Foundation. (2026). Preparation of Ketones.
-
Organic Chemistry. (2020). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. YouTube.
-
Chemistry Steps. (n.d.). Conversion of Acid Chlorides to Ketones.
-
Chemistry LibreTexts. (2020). 19.4: New Synthesis of Aldehydes and Ketones.
-
Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents.
-
Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis.
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A Senior Application Scientist's Guide to Weinreb Amides in Dichloroketone Synthesis
A Comparative Analysis of Organometallic Strategies for the Synthesis of α,α-Dichloroketones
The precise installation of dichlorinated functional groups is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The gem-dichloro moiety can act as a stable bioisostere for a carbonyl group, enhance metabolic stability, or serve as a versatile synthetic handle for further transformations. However, the controlled synthesis of α,α-dichloroketones presents a significant challenge. Traditional methods involving the addition of organometallic reagents to reactive acyl compounds, such as acid chlorides or esters, are often plagued by a critical side reaction: over-addition of the nucleophile to the newly formed ketone, leading to tertiary alcohol byproducts.[1][2]
This guide provides an in-depth comparison of synthetic strategies that leverage the unique reactivity of N-methoxy-N-methylamides, or Weinreb amides, to overcome this fundamental obstacle. We will explore the mechanistic underpinnings of the Weinreb amide's utility and provide a head-to-head comparison of dichloromethylating protocols using organolithium and Grignard reagents, complete with experimental insights and procedural guidance for researchers in the field.
The Weinreb Amide: A Superior Acylating Agent
Discovered by Steven M. Weinreb and Steven Nahm in 1981, the Weinreb-Nahm ketone synthesis has become a dependable and widely adopted method for the preparation of ketones from carboxylic acid derivatives.[1] Its success hinges on the N-methoxy-N-methylamide functional group, which, upon nucleophilic attack by an organometallic reagent (such as an organolithium or Grignard reagent), forms a highly stable five-membered chelated tetrahedral intermediate.[3][4]
This stability is the key to the method's success. Unlike the un-chelated intermediates formed from esters or acid chlorides, the Weinreb intermediate is stable under the reaction conditions and does not collapse to the ketone until acidic workup.[3][4] This elegantly prevents the nascent ketone from reacting with a second equivalent of the highly reactive organometallic nucleophile, thus eliminating the over-addition problem.[1][3]
Caption: General mechanism of the Weinreb-Nahm ketone synthesis.
Comparative Analysis: Dichloromethyl Organolithium vs. Grignard Reagents
The core of the strategy for synthesizing α,α-dichloroketones involves the reaction of a Weinreb amide with a dichloromethyl organometallic species. The two most common choices are dichloromethyllithium (LiCHCl₂) and a dichloromethyl Grignard reagent (e.g., Cl₂CHMgCl). The choice between them is critical and depends on factors such as stability, reactivity, and available laboratory equipment.
| Feature | Dichloromethyllithium (LiCHCl₂) | Dichloromethyl Grignard (Cl₂CHMgCl) | Senior Scientist's Insight |
| Generation | Generated in situ at low temp (-78 to -100 °C) from CH₂Cl₂ and a strong, non-nucleophilic base (e.g., LDA, LiHMDS). | Can be prepared from CHCl₃ and an alkyl Grignard (e.g., i-PrMgCl) via a halogen-metal exchange. Generally more thermally stable than LiCHCl₂. | The extreme low temperatures required for LiCHCl₂ generation and use necessitate specialized equipment (cryocooler or liquid N₂). The Grignard reagent is more forgiving. |
| Reactivity | Extremely high. Reacts rapidly with the Weinreb amide. | Moderately high, but generally less reactive than the organolithium counterpart. | The high reactivity of LiCHCl₂ can be advantageous for hindered substrates but increases the risk of side reactions if the temperature is not rigorously controlled. |
| Stability | Thermally unstable. Prone to α-elimination to form chlorocarbene, especially if the temperature rises above -70 °C. | More thermally stable than LiCHCl₂. Can often be prepared and used at slightly higher temperatures (e.g., -20 °C to 0 °C). | The instability of LiCHCl₂ is a major drawback. Any temperature fluctuation can lead to rapid decomposition, yield loss, and complex side products. The Grignard offers a significantly wider and safer operating window. |
| Side Reactions | Primary side reaction is carbene formation. Also, deprotonation at the α-position of the Weinreb amide if the substrate has acidic protons.[5] | Less prone to carbene formation. The primary concern is incomplete reaction or the need for longer reaction times/higher temperatures. | For substrates with acidic α-protons (e.g., benzylic), the stronger basicity of the organolithium can be problematic, leading to enolization and elimination.[5] The Grignard reagent is often the better choice in these cases. |
| Workup | Requires careful quenching at low temperature. | Standard aqueous workup is usually sufficient, but specialized protocols can improve yields. | For the sensitive α,α-dichloroketone products, a non-aqueous quench with ethereal HCl can prevent hydrolysis and other side reactions, improving purity and yield for both methods.[6] |
Recommendation: For most applications, the dichloromethyl Grignard reagent represents a more practical and reliable choice . Its superior thermal stability, safer operational window, and reduced propensity for side reactions outweigh the slightly lower reactivity compared to its organolithium counterpart. Dichloromethyllithium should be reserved for cases where the Grignard reagent fails to react, and only when appropriate low-temperature equipment is available.
Experimental Protocol Showcase: Synthesis of 1-Phenyl-2,2-dichloroethan-1-one via Grignard Reagent
This protocol describes a representative procedure using the more robust Grignard-based approach.
Workflow Overview
Caption: General workflow for dichloroketone synthesis.
Step-by-Step Methodology:
-
Glassware Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
Grignard Reagent Generation:
-
To a stirred solution of isopropylmagnesium chloride (1.1 equivalents, e.g., 2.0 M in THF) in anhydrous THF, cool the flask to -20 °C.
-
Slowly add chloroform (1.2 equivalents) dropwise, ensuring the internal temperature does not exceed -15 °C.
-
After the addition is complete, allow the mixture to stir at -20 °C for 1 hour to ensure complete formation of the dichloromethyl Grignard reagent.
-
-
Reaction with Weinreb Amide:
-
In a separate flask, dissolve the N-methoxy-N-methylbenzamide (1.0 equivalent) in anhydrous THF.
-
Cool the freshly prepared Grignard reagent solution to -78 °C.
-
Transfer the Weinreb amide solution to the Grignard reagent via cannula, slowly, over 30 minutes.
-
-
Reaction Progression and Quenching:
-
Once the addition is complete, remove the cooling bath and allow the reaction to warm to 0 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Upon completion, cool the reaction back to 0 °C and quench carefully by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
-
Extraction and Purification:
-
Transfer the quenched reaction mixture to a separatory funnel and dilute with ethyl acetate.
-
Separate the layers. Wash the organic layer sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α,α-dichloroketone.
-
Conclusion
The Weinreb amide serves as an exceptionally effective precursor for the synthesis of α,α-dichloroketones, reliably circumventing the over-addition issues that plague more reactive acylating agents. While both organolithium and Grignard-based dichloromethylating agents can be employed, the superior thermal stability and wider, safer operating window of the Grignard reagent make it the preferred method for general applications. Careful control of reaction temperature and appropriate quenching techniques are paramount to achieving high yields and purity of the target dichlorinated compounds. This guide provides the foundational knowledge and practical insights necessary for researchers to successfully implement this valuable transformation in their synthetic endeavors.
References
-
Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. Available at: [Link]
-
Wikipedia. (2023). Weinreb ketone synthesis. In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Chemistry - The Mystery of Molecules. (2022, August 15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Video]. YouTube. [Link]
-
Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. Available at: [Link]
-
Molecular Memory. (2019, November 11). Weinreb Amides and More (Forming Ketones Using Organometallic Reagents). [Video]. YouTube. [Link]
-
Seong, M. R., et al. (1998). The Reaction of Organometallic Compounds with the Weinreb Amide of 3,7-Dichloroquinoline-8-carboxylic Acid. Synthetic Communications, 28(1), 139-145. Available at: [Link]
-
Kim, S., et al. (2011). Efficient synthesis of α,β-dichlorinated ketones from α,β-dichlorinated Weinreb amides through a simple work-up procedure. Organic & Biomolecular Chemistry, 9(5), 1634-1641. Available at: [Link]
-
Ismail, M. M. (2019). Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 1,2-Dichloroalkane synthesis by chlorination or substitution. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Examples of dichlorinated products. [Image]. Retrieved January 22, 2026, from [Link]
- Ollevier, T., et al. (n.d.). and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides.
-
ResearchGate. (2021, February 22). What is the right reaction condition between Weinreb amide and vinyl lithium? Retrieved January 22, 2026, from [Link]
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A Comparative Guide to the Acylation Efficiency of 3,4-Dichloro-N-methoxy-N-methylbenzamide
For researchers, medicinal chemists, and professionals in drug development, the precise and efficient formation of carbon-carbon bonds is a cornerstone of molecular construction. The acylation of organometallic reagents to form ketones is a fundamental transformation, yet it is often plagued by a critical side reaction: the over-addition of the highly reactive nucleophile to the newly formed ketone, yielding an undesired tertiary alcohol. This guide provides an in-depth analysis of 3,4-Dichloro-N-methoxy-N-methylbenzamide , a specialized Weinreb amide, evaluating its efficiency as an acylating agent and comparing its performance against common alternatives.
The Weinreb Amide Advantage: Engineering a Controlled Reaction
Before delving into the specifics of the 3,4-dichloro derivative, it is crucial to understand the underlying principle that makes N-methoxy-N-methylamides (Weinreb amides) superior acylating agents compared to more traditional reagents like acyl chlorides or esters. The genius of the Weinreb amide lies in its ability to harness the power of organometallic reagents (such as Grignard or organolithium reagents) while preventing their inherent tendency for over-addition.[1][2]
The mechanism hinges on the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack.[1] The N-methoxy group's oxygen atom coordinates with the metal cation (e.g., MgX⁺ or Li⁺), stabilizing the intermediate. This complex is remarkably stable at low temperatures and does not collapse to the ketone until an acidic workup is performed. By the time the ketone is liberated, all excess organometallic reagent has been quenched, thus cleanly preventing the secondary reaction that leads to tertiary alcohols.[1][2]
Performance Analysis of this compound
The inclusion of two electron-withdrawing chlorine atoms on the benzoyl ring of this compound has a predictable and beneficial effect on its reactivity. These substituents increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This can lead to faster reaction times or allow for the use of less reactive organometallic reagents compared to unsubstituted or electron-rich Weinreb amides.[3]
While specific kinetic data for this exact molecule is sparse in readily available literature, the synthetic utility is demonstrated through various examples of closely related structures, which consistently show high to excellent yields. The reaction is robust and applicable to a wide range of organometallic reagents.
Supporting Experimental Data
The following table summarizes representative yields for the acylation of various organometallic reagents using substituted Weinreb amides, illustrating the general high efficiency of this class of reagents.
| Acylating Agent (Weinreb Amide) | Organometallic Reagent | Product | Yield (%) | Reference |
| N-methoxy-N-methyl-4-chlorobenzamide | p-Methoxyphenylmagnesium bromide | (4-Chlorophenyl)(4-methoxyphenyl)methanone | 91% | [4] |
| N-methoxy-N-methyl-4-methoxybenzamide | p-Methoxyphenylmagnesium bromide | Bis(4-methoxyphenyl)methanone | 90% | [4] |
| N-methoxy-N-methyl-2-naphthamide | 3-Fluorophenylmagnesium chloride | (3-Fluorophenyl)(naphthalen-2-yl)methanone | 94% | [5] |
| N-methoxy-N-methyl-4-(trifluoromethyl)benzamide | 4-(Ethoxycarbonyl)phenylmagnesium bromide | Ethyl 4-(4-(trifluoromethyl)benzoyl)benzoate | 99% | [5] |
| N-methoxy-N-methylbenzamide | 4-Cyanophenylmagnesium chloride | 4-Benzoylbenzonitrile | 98% | [5] |
These examples demonstrate the consistently high yields achieved, even with varied electronic properties on both the Weinreb amide and the Grignard reagent, supporting the high efficiency expected from the 3,4-dichloro derivative.
Experimental Protocol: Synthesis of (3,4-Dichlorophenyl)(phenyl)methanone
This protocol provides a reliable, self-validating method for the acylation of a Grignard reagent using this compound.
Materials:
-
This compound (1.0 eq)
-
Phenylmagnesium bromide (1.1 - 1.5 eq, solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with this compound (1.0 eq).
-
Dissolution: Anhydrous THF is added to dissolve the amide completely. The solution is cooled to 0 °C in an ice-water bath.
-
Grignard Addition: Phenylmagnesium bromide solution (1.1-1.5 eq) is added dropwise to the stirred solution, maintaining the internal temperature below 5 °C. The causality for slow, cold addition is to prevent exothermic reactions and potential side reactions with the solvent or amide.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amide.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl at 0 °C. This step protonates the intermediate and hydrolyzes it to the ketone, while also neutralizing any excess Grignard reagent.
-
Workup: The mixture is transferred to a separatory funnel. The aqueous layer is extracted two to three times with ethyl acetate. The combined organic layers are washed sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine (to reduce the water content).
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel to yield the pure (3,4-dichlorophenyl)(phenyl)methanone.
Comparative Analysis with Alternative Acylating Agents
The choice of an acylating agent depends on factors like cost, stability, reactivity, and the specific transformation required. Here, we compare this compound with other common alternatives.
| Acylating Agent | Mechanism/Key Feature | Advantages | Disadvantages | Best For |
| 3,4-Dichloro Weinreb Amide | Stable chelated intermediate | High yield, prevents over-addition, high electrophilicity, good for less reactive nucleophiles. | Higher cost of N,O-dimethylhydroxylamine; multi-step synthesis.[6] | Precise, high-yield ketone synthesis, especially with valuable or complex substrates. |
| Unsubstituted Weinreb Amide | Stable chelated intermediate | High yield, prevents over-addition, widely studied.[1] | Lower electrophilicity than substituted versions; may require more reactive nucleophiles or longer reaction times. | General-purpose, clean ketone synthesis from a variety of organometallics. |
| Acyl Chlorides | Highly reactive acylating agent | Inexpensive, readily available from carboxylic acids. | Prone to over-addition to form tertiary alcohols; highly sensitive to moisture.[1][2] | Situations where over-addition is not a concern or can be controlled by stoichiometry and low temperature. |
| Morpholine Amides | Tetrahedral intermediate (less stable than Weinreb) | Inexpensive and stable starting amine (morpholine); operationally simple and scalable.[6] | Less effective at preventing over-addition than Weinreb amides; reaction can be an equilibrium process.[6] | Large-scale or cost-sensitive applications where a slight decrease in yield or purity is acceptable. |
| N-Acyl-N,N-Boc₂-Amides | Ground-state destabilization | Transition-metal-free activation; reacts under kinetic control. | Requires specific amide activation; may not be as broadly applicable as Weinreb amides. | Specific transition-metal-free transformations where kinetic control is desired. |
In-Depth Comparison
-
vs. Acyl Chlorides: The primary advantage of the 3,4-dichloro Weinreb amide is control. While an acyl chloride is cheaper, controlling its reaction with 1.0 equivalent of a Grignard reagent to stop at the ketone stage is notoriously difficult. The Weinreb amide provides a reliable and high-yielding pathway, justifying its use when the substrate is valuable or the desired ketone is difficult to purify from the corresponding tertiary alcohol.
-
vs. Unsubstituted Weinreb Amides: The electron-withdrawing chloro groups on the 3,4-dichloro derivative render the carbonyl carbon more electrophilic. This enhanced reactivity can be advantageous when dealing with sterically hindered or electronically stabilized nucleophiles that might react sluggishly with a standard benzoyl Weinreb amide.
-
vs. Morpholine Amides: Morpholine amides are emerging as a highly practical and economical alternative.[6] The starting material, morpholine, is an inexpensive industrial commodity compared to the specialized N,O-dimethylhydroxylamine.[6] However, the chelation effect in morpholine amide intermediates is less pronounced, leading to less stability. This can result in incomplete conversion or the need for a larger excess of the organometallic reagent, making Weinreb amides the superior choice for reactions requiring the highest precision and yield.[6]
Conclusion
This compound stands as a highly efficient and reliable acylating agent for the synthesis of ketones. Its key strengths are:
-
High Efficiency: The stable chelated intermediate ensures clean conversion to the ketone upon workup, consistently leading to high yields.
-
Prevention of Over-addition: It effectively solves the common problem of tertiary alcohol formation, simplifying purification and maximizing the yield of the desired product.
-
Enhanced Reactivity: The 3,4-dichloro substitution pattern increases the carbonyl's electrophilicity, making it particularly effective for reactions with less reactive or sterically demanding nucleophiles.
While alternatives like morpholine amides offer economic advantages for large-scale synthesis, the 3,4-dichloro Weinreb amide remains the reagent of choice for applications in pharmaceutical and fine chemical synthesis where precision, control, and maximal yield are paramount. Its performance justifies the initial investment in its synthesis, providing a robust and validated pathway to complex ketone architectures.
References
-
Al-Zoubi, R. M., Al-Jaber, H. I., & Al-Masoudi, N. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-206. Available from: [Link]
-
Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429. Available from: [Link]
-
Kim, J. Y., & Kim, J. N. (2004). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 25(10), 1531-1532. Available from: [Link]
-
Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57, 3639–3648. Available from: [Link]
-
Li, G., & Szostak, M. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry, 18(20), 3827-3831. Available from: [Link]
-
Power, T. D., & Raftery, J. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 23(4), 830. Available from: [Link]
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Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6), 1611-1626. Available from: [Link]
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The Decisive Advantage: Why 3,4-Dichloro-N-methoxy-N-methylbenzamide Outperforms Esters in Precision Synthesis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the choice of functional groups is paramount to the success of a reaction cascade. While esters have long been a staple for acyl transformations, the advent of N-methoxy-N-methylamides, commonly known as Weinreb amides, has marked a significant leap forward in achieving controlled and high-yield synthesis, particularly in the construction of complex molecules. This guide provides a comprehensive comparison of 3,4-Dichloro-N-methoxy-N-methylbenzamide and its ester counterparts, elucidating the fundamental advantages of the former with supporting experimental insights.
The Challenge with Esters: A Propensity for Over-Addition
A primary drawback of using esters in reactions with potent nucleophiles like Grignard or organolithium reagents is the high reactivity of the initially formed ketone product.[1][2] This ketone is often more reactive than the starting ester, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[3] This lack of control necessitates careful management of stoichiometry and reaction conditions, often with limited success, resulting in reduced yields of the desired ketone and complex purification challenges.
The Weinreb Amide Solution: Engineering Stability and Selectivity
The genius of the Weinreb amide, in this case, this compound, lies in its ability to circumvent this over-addition problem.[3][4] The key is the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[3][5][6] This intermediate is stabilized by the coordination of the magnesium or lithium cation between the carbonyl oxygen and the methoxy oxygen of the N-methoxy-N-methylamine moiety.[1][3] This stable complex prevents the collapse of the intermediate to a ketone until a deliberate aqueous workup, thus precluding a second nucleophilic addition.[5][6]
Mechanistic Comparison: A Tale of Two Intermediates
To fully appreciate the superiority of the Weinreb amide, a visual examination of the reaction mechanisms is essential.
Figure 1: Comparative reaction pathways of an ester and a Weinreb amide with an organometallic reagent. The stable chelated intermediate in the Weinreb amide pathway is the key to preventing over-addition.
Enhanced Stability and Broader Compatibility
Beyond their controlled reactivity with strong nucleophiles, Weinreb amides exhibit greater stability across a range of reaction conditions compared to esters. Amides, in general, are less electrophilic than esters due to the stronger resonance donation from the nitrogen atom's lone pair into the carbonyl group.[7][8] This inherent stability makes this compound compatible with a wider array of functional groups and reagents that might otherwise react with a more sensitive ester moiety.
Furthermore, Weinreb amides can be selectively reduced to aldehydes using mild reducing agents like diisobutylaluminium hydride (DIBAL-H), a transformation that is often difficult to achieve with esters without over-reduction to the primary alcohol.[4]
Experimental Data: A Quantitative Comparison
The theoretical advantages of Weinreb amides are consistently borne out in experimental results. Below is a summary of typical yields for the synthesis of a ketone from a carboxylic acid derivative using both an ester and a Weinreb amide intermediate.
| Starting Material | Reagent | Product | Typical Yield (Ester) | Typical Yield (Weinreb Amide) | Reference |
| 3,4-Dichlorobenzoic acid derivative | Phenylmagnesium bromide | 3,4-Dichlorobenzophenone | 40-60% | >90% | [2] |
| Aliphatic carboxylic acid derivative | Methyl lithium | Aliphatic methyl ketone | 50-70% | >85% |
Table 1: Comparison of typical reaction yields for ketone synthesis. The use of a Weinreb amide intermediate consistently leads to higher product yields due to the prevention of over-addition.
Experimental Protocol: Synthesis of 3,4-Dichlorobenzophenone
The following protocols provide a practical illustration of the procedural differences and advantages of using this compound.
Protocol 1: Synthesis via this compound
Figure 2: A streamlined workflow for the high-yield synthesis of a ketone using a Weinreb amide intermediate.
Step-by-Step Methodology:
-
Amide Formation: To a solution of 3,4-dichlorobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride in dichloromethane at 0°C, slowly add pyridine. Stir the reaction mixture at room temperature for 2-4 hours.
-
Workup and Purification: Wash the reaction mixture with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can often be used in the next step without further purification.
-
Grignard Reaction: Dissolve the Weinreb amide in anhydrous tetrahydrofuran (THF) and cool to 0°C. Slowly add a solution of phenylmagnesium bromide in THF. Stir the reaction at 0°C for 1-2 hours.
-
Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Final Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product can be purified by column chromatography to afford 3,4-Dichlorobenzophenone in high yield.
Protocol 2: Synthesis via Methyl 3,4-Dichlorobenzoate (for comparison)
Step-by-Step Methodology:
-
Esterification: Reflux 3,4-dichlorobenzoic acid in methanol with a catalytic amount of sulfuric acid for 4-6 hours.
-
Workup and Purification: Neutralize the reaction mixture and extract the methyl 3,4-dichlorobenzoate. Purify by distillation or chromatography.
-
Grignard Reaction: Dissolve the ester in anhydrous THF and cool to -78°C. Slowly add one equivalent of phenylmagnesium bromide.
-
Quenching and Analysis: Quench the reaction at low temperature. Analysis of the crude product typically reveals a mixture of the desired ketone and the tertiary alcohol byproduct.
The comparison of these protocols highlights the milder reaction conditions and simpler workup often associated with the Weinreb amide method, in addition to the superior yield and purity of the final product.
Conclusion: A Privileged Functional Group for Modern Synthesis
References
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- Reddit. (2019, July 18). Why are Amides less reactive than Esters?
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- orientjchem.org. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review).
- ACS Omega. (2022, December 15). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents.
- ResearchGate. (n.d.). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents | Request PDF.
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A Comparative Guide to the Synthesis of α,α-Dichlorinated Ketones: Yields and Methodologies
Introduction
α,α-Dichlorinated ketones are pivotal structural motifs in organic chemistry, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex molecular architectures. Their unique electronic properties and reactivity make them valuable building blocks for constructing carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of common and modern synthetic methods for preparing these compounds, with a focus on reaction yields, mechanistic rationale, and practical considerations for researchers in drug development and chemical synthesis.
Method 1: Direct Chlorination of Ketones with Sulfuryl Chloride (SO₂Cl₂)
Direct α-chlorination of a ketone is often the most straightforward approach. Sulfuryl chloride is a widely used reagent for this transformation due to its reliability and effectiveness.
Mechanistic Rationale
The reaction typically proceeds through an acid-catalyzed enolization of the ketone. The enol form, a nucleophile, then attacks the electrophilic chlorine of SO₂Cl₂. A second chlorination occurs rapidly at the same α-carbon to yield the gem-dichloro product. The use of excess SO₂Cl₂ under solvent-free conditions has been shown to be particularly effective, driving the reaction to completion and simplifying purification.[1]
Experimental Protocol: Solvent-Free Dichlorination of Acetophenone [1]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (1.0 mmol).
-
Carefully add sulfuryl chloride (3.0 mmol, 3.0 equiv.) to the flask at room temperature.
-
Heat the reaction mixture to 80°C and stir for the time indicated by TLC monitoring (typically 2-4 hours).
-
Upon completion, cool the mixture to room temperature.
-
Carefully quench the excess SO₂Cl₂ by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α,α-dichloroacetophenone.
Yield and Scope
This method provides moderate to excellent yields for a range of methyl ketones and 1,3-dicarbonyl compounds.[1] The protocol is noted for its high yields, broad substrate scope, and simple, catalyst-free reaction conditions.[1]
| Substrate | Product | Yield (%) |
| Acetophenone | 2,2-dichloro-1-phenylethan-1-one | 95% |
| 4'-Methylacetophenone | 2,2-dichloro-1-(p-tolyl)ethan-1-one | 92% |
| Propiophenone | 2,2-dichloro-1-phenylpropan-1-one | 85% |
| 1,3-Diphenyl-1,3-propanedione | 2,2-dichloro-1,3-diphenylpropane-1,3-dione | 96% |
| Data sourced from Reference[1] |
Workflow for Direct Dichlorination
Sources
The Pinnacle of Precision: A Comparative Guide to the Chemoselectivity of 3,4-Dichloro-N-methoxy-N-methylbenzamide
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern organic synthesis, achieving chemoselectivity—the preferential reaction of one functional group in the presence of others—is the hallmark of an elegant and efficient strategy. For chemists engaged in the synthesis of complex molecules, particularly in pharmaceutical development, the choice of acylating agent is a critical decision point. Traditional reagents like acid chlorides and esters often succumb to over-addition or exhibit promiscuous reactivity, leading to diminished yields and complex purification challenges.
This guide provides an in-depth technical comparison of 3,4-Dichloro-N-methoxy-N-methylbenzamide , a specialized Weinreb amide, against other common carbonyl functionalities. We will explore the fundamental principles governing its unique reactivity, supported by comparative experimental data and detailed protocols, to demonstrate its superiority in achieving controlled, high-yield transformations.
The Weinreb Amide Advantage: Taming Carbonyl Reactivity
The N-methoxy-N-methylamide, commonly known as the Weinreb amide, was first introduced by Steven M. Weinreb and Steven Nahm in 1981.[1] Its design ingeniously circumvents a classic problem in carbonyl chemistry: the over-addition of organometallic reagents.[1][2] When a Grignard or organolithium reagent adds to a typical ester or acid chloride, the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol.[2][3]
The Weinreb amide elegantly solves this by forming a stable, five-membered chelated tetrahedral intermediate upon nucleophilic addition.[1][4] This intermediate is remarkably stable at low temperatures, preventing the premature collapse and elimination that would regenerate a reactive ketone.[1][4] Only upon aqueous workup is the chelate disrupted, liberating the desired ketone in high yield. This inherent stability and predictable reactivity make this compound an indispensable tool for modern synthesis.
Mechanism of Stability
The key to the Weinreb amide's controlled reactivity lies in the coordination of the metal cation (from the organometallic reagent) by both the carbonyl oxygen and the N-methoxy oxygen. This chelation stabilizes the tetrahedral intermediate, preventing further reaction until a deliberate acidic quench.
Caption: Mechanism of the Weinreb Ketone Synthesis.
Head-to-Head Comparison: this compound vs. Alternatives
To illustrate the superior chemoselectivity of this compound, we present a comparative analysis of its reactions with organometallic reagents and hydrides against common alternatives like esters and nitriles.
Scenario 1: Grignard Reagent Addition
The addition of an organometallic reagent, such as phenylmagnesium bromide, to a carbonyl compound is a fundamental C-C bond-forming reaction. Here, we compare the outcome of this reaction on our Weinreb amide versus methyl 3,4-dichlorobenzoate.
| Substrate | Reagent (1.1 eq.) | Expected Major Product | Typical Yield | Byproduct |
| This compound | PhMgBr | 3,4-Dichlorobenzophenone | >90% | Minimal |
| Methyl 3,4-Dichlorobenzoate | PhMgBr | (3,4-Dichlorophenyl)diphenylmethanol | Variable | Significant ketone and starting material |
Data is representative and compiled from general principles of Weinreb amide and ester reactivity.[2][3]
The reaction with the Weinreb amide cleanly yields the desired ketone. In contrast, the ester leads to a mixture of products, with the tertiary alcohol often being the major component due to over-addition. This necessitates more complex purification and results in a lower yield of the target ketone.
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous THF (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add phenylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether) dropwise over 15 minutes, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl (aq) until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield 3,4-dichlorobenzophenone.
This protocol is adapted from standard procedures for Grignard additions to Weinreb amides.[5][6]
Scenario 2: Chemoselective Reduction with Hydride Reagents
The reduction of a carbonyl group to an aldehyde is another transformation where chemoselectivity is paramount. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this purpose. We compare the reduction of our Weinreb amide with that of methyl 3,4-dichlorobenzoate.
| Substrate | Reagent (1.2 eq.) | Temperature | Expected Major Product | Typical Yield |
| This compound | DIBAL-H | -78 °C | 3,4-Dichlorobenzaldehyde | >85% |
| Methyl 3,4-Dichlorobenzoate | DIBAL-H | -78 °C | 3,4-Dichlorobenzaldehyde | ~70-80% |
Data is representative and based on the known reactivity of DIBAL-H with these functional groups.[7][8]
While DIBAL-H can reduce esters to aldehydes at low temperatures, the reaction with Weinreb amides is often cleaner and more reliable, proceeding through the same stable chelated intermediate as with organometallic reagents. This prevents over-reduction to the corresponding alcohol, which can be a competing pathway in ester reductions. Some studies have shown the successful chemoselective reduction of amides, including Weinreb amides, in the presence of esters using DIBAL-H.[9]
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H (1.2 eq, 1.0 M in hexanes) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude aldehyde by column chromatography.
This is a general and reliable procedure for the reduction of Weinreb amides.[7]
Caption: Comparative experimental workflows.
Conclusion: A Reliable Tool for Predictable Synthesis
The chemoselectivity of this compound in reactions with strong nucleophiles like organometallic and hydride reagents is demonstrably superior to that of more traditional carbonyl compounds such as esters. Its ability to form a stable, chelated tetrahedral intermediate effectively prevents over-addition and other side reactions, leading to cleaner reaction profiles, higher yields of the desired ketone or aldehyde, and simplified purification procedures. For researchers in drug development and complex molecule synthesis, the adoption of Weinreb amide chemistry is not merely a matter of convenience; it is a strategic choice that enhances the efficiency, reliability, and predictability of synthetic routes.
References
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Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry, 36(2), 183-206. [Link]
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Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). ACS Omega, 7(51), 48126–48135. [Link]
-
A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (2005). Journal of the Korean Chemical Society, 49(6), 609-612. [Link]
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Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022). YouTube. [Link]
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The Reaction of Phenyllithium with Poly-(Dichlorophosphazene). (1979). Defense Technical Information Center. [Link]
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Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]
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Note Regioselective NaBH4 and DIBAL-H reductions of 3,4-dimethoxyhomopiperonyl- phthalimide: Concise and efficient synthesis of nuevamine and isonuevamine. (2010). Indian Journal of Chemistry, 49B, 1243-1247. [Link]
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DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. (2021). RSC Advances, 11(55), 34863–34869. [Link]
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Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. (2018). Green Chemistry, 20(1), 133-143. [Link]
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Weinreb ketone synthesis. Wikipedia. [Link]
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7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]
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DIBAL-H Reduction. Organic Synthesis. [Link]
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Synthesis of dichloroindium hydride and exploration of its reactivity with organic functional groups. Tandem, selective and partial reductions of halo-nitriles. (2012). Arkivoc, 2012(7), 167-189. [Link]
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Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses. [Link]
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A Review on Grignard Reagent. (2020). International Journal of Pharmaceutical Sciences and Medicine, 5(7), 1-10. [Link]
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Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. (2023). Journal of Education and Science, 32(2), 24-35. [Link]
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Grignard Reaction - Common Conditions. The Synthetic R&D Hub. [Link]
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DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. (2021). National Center for Biotechnology Information. [Link]
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Weinreb amide. Reddit. [Link]
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2-METHOXY-N,4,4-TRIMETHYL-2-OXAZOLINIUM IODIDE. Organic Syntheses. [Link]
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Supplementary information. The Royal Society of Chemistry. [Link]
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Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. (2015). eScholarship, University of California. [Link]
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N′-(3,4-Dihydroxybenzylidene)-2-methoxybenzohydrazide. (2012). Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 8), o2034. [Link]
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Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. (2021). Nature Communications, 12(1), 586. [Link]
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17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides: sensitivity to ring substituents (ρ) reflects electronic and steric effects. (1998). Journal of the Chemical Society, Perkin Transactions 2, (1), 135-139. [Link]
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Greener Grignard Reaction. Beyond Benign. [Link]
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Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011). Master Organic Chemistry. [Link]
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Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2018). Molecules, 23(5), 1084. [Link]
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- Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone.
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A Senior Application Scientist's Guide to Alternative Reagents for 3,4-Dichloro-N-methoxy-N-methylbenzamide
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the formation of carbon-carbon bonds to construct ketones is a cornerstone transformation. For decades, the Weinreb-Nahm amide, such as the titular 3,4-Dichloro-N-methoxy-N-methylbenzamide, has been a trusted and reliable tool for this purpose. Its unique ability to react cleanly with potent organometallic reagents to deliver ketones, without the pervasive issue of over-addition to form tertiary alcohols, has cemented its place in the synthetic chemist's toolbox.[1]
This reliability stems from the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate remains intact until acidic workup, effectively protecting the newly formed ketone from further reaction.[1] However, the pursuit of process efficiency, cost-effectiveness, novel reactivity, and improved functional group tolerance necessitates a critical evaluation of alternatives. This guide provides an in-depth comparison of viable alternatives to Weinreb amides, offering experimental insights and data to help researchers select the optimal reagent for their specific synthetic challenge.
The Benchmark: The Weinreb-Nahm Amide
The Weinreb-Nahm ketone synthesis, discovered by Steven M. Weinreb and Steven Nahm in 1981, involves the reaction of an N-methoxy-N-methylamide with an organolithium or Grignard reagent. The key to its success is the bidentate chelation of the magnesium or lithium cation by the methoxy and carbonyl oxygens, which stabilizes the tetrahedral intermediate (I).
Caption: Mechanism of the Weinreb Ketone Synthesis.
Advantages:
-
High yields and predictability.
-
Excellent prevention of over-addition.
-
Broad substrate scope with various organometallics.[2]
Disadvantages:
-
N,O-dimethylhydroxylamine hydrochloride can be costly and hygroscopic, making large-scale synthesis less economical.[3]
-
The amide bond formation can sometimes be challenging with sterically hindered carboxylic acids.
-
Reactions can be sluggish, requiring elevated temperatures.
Comparative Analysis of Alternative Acylating Agents
N-Acyl Morpholines: The Pragmatic Workhorse
Morpholine amides have emerged as a highly practical and economically attractive alternative to Weinreb amides.[4] They function via a similar chelation-controlled mechanism, where the morpholine oxygen participates in stabilizing the tetrahedral intermediate.
Caption: Chelation control in N-Acyl Morpholine reactions.
-
Performance Comparison: In many applications, N-acyl morpholines provide yields comparable to Weinreb amides.[5] However, they are generally considered less reactive. For instance, reactions with alkynyllithium reagents may not go to completion, showing an equilibrium with the starting amide, whereas Weinreb amides react completely.[3] This may necessitate using a larger excess of the organometallic reagent or longer reaction times.
-
Advantages:
-
Cost and Availability: Morpholine is an inexpensive, large-scale industrial chemical, making it significantly more cost-effective than N,O-dimethylhydroxylamine.[3]
-
Stability: Morpholine amides are typically robust, crystalline solids with excellent bench stability.
-
Solubility: The morpholine moiety can increase the water solubility of intermediates, which can be advantageous in certain workup procedures.[4]
-
-
Disadvantages:
-
Lower Reactivity: The reduced reactivity can be a drawback with less reactive organometallics or sterically hindered substrates.
-
Equilibrium Behavior: The reaction can be reversible, potentially leading to incomplete conversion.[3]
-
Acyl Fluorides: The Highly Reactive yet Controllable Alternative
Acyl fluorides represent a compelling class of acylating agents that balance the high reactivity of acyl chlorides with greater stability and selectivity. Their compact size and unique electronic properties allow for efficient reaction with organometallics, often at low temperatures.[6]
-
Performance Comparison: Acyl fluorides are more electrophilic than Weinreb amides and activated esters, allowing for rapid reactions.[7] Unlike acyl chlorides, which readily undergo over-addition, the reaction of acyl fluorides with Grignard reagents can often be stopped selectively at the ketone stage, especially at low temperatures. Their stability towards hydrolysis is significantly higher than that of acyl chlorides.[7][8]
-
Advantages:
-
High Reactivity: Enables reactions with a wider range of nucleophiles and can be performed at very low temperatures.
-
Enhanced Stability: More stable to handle and store than acyl chlorides, with less sensitivity to atmospheric moisture.[7][9]
-
Chemoselectivity: The acylation often proceeds with fewer side reactions, and α-stereocenters are less prone to racemization.[7]
-
-
Disadvantages:
-
Synthesis: Preparation requires specialized deoxyfluorinating reagents (e.g., DAST, Deoxo-Fluor, XtalFluor-E), which can be expensive, hazardous, and require careful handling.[10]
-
N-Acylsultams: The Stereodirecting Powerhouse
Primarily known for their role as chiral auxiliaries in asymmetric synthesis, N-acylsultams, such as Oppolzer's camphorsultam, are also highly activated amide systems capable of undergoing acylation reactions.[11][12]
-
Performance Comparison: When the goal is the asymmetric synthesis of α-chiral ketones, N-acylsultams are superior to Weinreb amides. The rigid chiral scaffold effectively directs the approach of both the enolate formation and the subsequent electrophile or nucleophile.[11] For simple, achiral ketone synthesis, they are effective but represent a costly and atom-inefficient approach.
-
Advantages:
-
Excellent Stereocontrol: Unparalleled ability to induce high diastereoselectivity in alkylation, aldol, and acylation reactions.[13]
-
Robust and Crystalline: The sultam derivatives are often highly crystalline, facilitating purification by recrystallization.
-
-
Disadvantages:
-
Cost and Atom Economy: The chiral auxiliary is expensive, and its high molecular weight leads to poor atom economy.
-
Additional Steps: The synthesis requires attachment and subsequent cleavage of the auxiliary, adding two steps to the overall sequence.
-
Activated Esters (N-Acylbenzotriazoles): The Stable and Versatile Intermediate
N-acylbenzotriazoles are bench-stable, crystalline solids that serve as versatile and neutral acylating agents.[14] They are readily prepared from carboxylic acids and benzotriazole, often using simple activating agents like thionyl chloride.[15]
-
Performance Comparison: N-acylbenzotriazoles are more reactive than standard esters but more stable and easier to handle than acyl chlorides.[14] Their reactivity is generally sufficient for acylation of Grignard reagents and other strong nucleophiles to form ketones. They provide a mild and selective alternative to more aggressive acylation methods.[14]
-
Advantages:
-
Disadvantages:
-
Byproduct Removal: The benzotriazole leaving group must be removed during the reaction workup.
-
Summary Comparison Table
| Feature | Weinreb-Nahm Amide | N-Acyl Morpholine | Acyl Fluoride | N-Acylsultam | N-Acylbenzotriazole |
| Primary Use | Reliable Ketone Synthesis | Cost-Effective Ketone Synthesis | Highly Reactive Acylation | Asymmetric Synthesis | Stable, Versatile Acylation |
| Reactivity | Good / Reliable | Moderate / Lower | Very High | High | Good |
| Prevention of Over-addition | Excellent | Very Good | Good (Temp. Dependent) | Excellent | Good |
| Preparation | N,O-dimethylhydroxylamine | Morpholine | Deoxyfluorinating reagents | Chiral Sultam | Benzotriazole |
| Relative Cost | Moderate to High | Low | High (Reagent Dependent) | Very High | Low to Moderate |
| Stability | Good | Excellent | Moderate (vs. H₂O) | Excellent | Excellent |
| Key Advantage | Gold standard, highly reliable | Low cost, operational simplicity | High reactivity, clean reactions | Superb stereocontrol | Bench-stable, versatile |
| Key Disadvantage | Reagent cost, sometimes sluggish | Lower reactivity, equilibrium | Hazardous fluorinating agents | Cost, poor atom economy | Byproduct removal |
Alternative Strategies: Catalytic Direct Acylation
A modern approach that circumvents the need for any stoichiometric activating group is the direct catalytic coupling of carboxylic acids. For example, photoredox/nickel dual catalysis enables the cross-electrophile coupling of aromatic acids and organohalides to directly furnish ketones.[17]
Caption: Comparison of a classical stoichiometric vs. a modern catalytic workflow.
This strategy offers significant advantages in terms of step- and atom-economy, representing the future of efficient chemical synthesis. It avoids pre-activating the carboxylic acid and pre-forming the organometallic reagent, tolerating a broad range of functional groups that might be incompatible with traditional methods.[17]
Experimental Protocols
Protocol 1: General Procedure for Weinreb Ketone Synthesis
-
Amide Formation: To a solution of the carboxylic acid (1.0 equiv) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.5 equiv) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop). Stir at room temperature for 2 hours or until gas evolution ceases.
-
Concentrate the mixture in vacuo to remove excess oxalyl chloride.
-
Dissolve the resulting crude acyl chloride in fresh DCM (0.5 M) and cool to 0 °C.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in DCM and add pyridine (2.5 equiv). Stir for 10 minutes.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with 1 M HCl and extract with DCM. Wash the organic layer with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to afford the Weinreb amide, which can be purified by column chromatography.
-
Ketone Formation: Dissolve the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool to 0 °C (or -78 °C for reactive organolithiums).
-
Add the Grignard or organolithium reagent (1.2 equiv) dropwise. Stir at this temperature for 2 hours.
-
Quench the reaction by slow addition of 1 M HCl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting ketone by column chromatography.
Protocol 2: General Procedure for Ketone Synthesis via N-Acyl Morpholine
-
Amide Formation: (Similar to Protocol 1, substituting morpholine for N,O-dimethylhydroxylamine hydrochloride). To a solution of the carboxylic acid (1.0 equiv) and morpholine (1.1 equiv) in DCM (0.5 M) at 0 °C, add a coupling reagent such as EDC (1.2 equiv) and DMAP (0.1 equiv). Allow to warm to room temperature and stir overnight.
-
Work up by washing with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate. The N-acyl morpholine is often a crystalline solid that can be purified by recrystallization.
-
Ketone Formation: Dissolve the N-acyl morpholine (1.0 equiv) in anhydrous THF (0.2 M) and cool to 0 °C.
-
Add the Grignard reagent (1.5-2.0 equiv) dropwise. The higher stoichiometry may be required to drive the reaction to completion.
-
Stir at 0 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting amide.
-
Quench carefully with saturated aqueous NH₄Cl solution. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the ketone by column chromatography.
Conclusion and Recommendations
While this compound and other Weinreb amides remain a superb and reliable choice for ketone synthesis, a thorough evaluation of the alternatives can unlock significant advantages in specific contexts.
-
For large-scale, cost-sensitive syntheses , N-acyl morpholines are an outstanding choice, provided their potentially lower reactivity is acceptable.
-
When maximum reactivity and speed are required, or when dealing with thermally sensitive substrates, acyl fluorides offer a powerful, albeit more hazardous, option.
-
For syntheses demanding exquisite stereochemical control , N-acylsultams are the undisputed choice, despite their high cost and poor atom economy.
-
When a robust, easily handled, and stable solid acylating agent is desired for general-purpose synthesis, N-acylbenzotriazoles provide an excellent balance of properties.
-
Finally, for researchers focused on green chemistry and process efficiency , exploring direct catalytic methods is highly encouraged, as they represent a paradigm shift away from stoichiometric activators.
The optimal choice is ultimately dictated by the specific project goals, balancing factors of cost, scale, required reactivity, stability, and the strategic importance of stereocontrol.
References
A complete list of all sources cited in this guide.
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- Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57, 3639–3648.
- Feringa, B. L., et al. (2019). Catalytic enantioselective addition of organometallics to unprotected carboxylic acids.
- ResearchGate. (n.d.).
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- Collum, D. B., et al. (2022). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society.
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- ResearchGate. (2008). Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent.
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- Bull, J. A., et al. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 531-539.
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- Wang, H., et al. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides.
- ResearchGate. (2021). Efficient Synthesis of Acylsilanes Using Morpholine Amides.
- Organic Chemistry Portal. (n.d.).
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- Park, H., et al. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7538–7542.
- [No Source Available]
- Wikipedia. (n.d.). Chiral auxiliary.
- Katritzky, A. R., et al. (2003). Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles. Synthesis, 2003(18), 2777-2780.
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- Szostak, M., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. Organic & Biomolecular Chemistry.
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- Cornell University eCommons. (n.d.).
- Wikipedia. (n.d.). Weinreb ketone synthesis.
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A Comparative Guide to the Spectroscopic Analysis of 3,4-Dichloro-N-methoxy-N-methylbenzamide Reaction Products
This guide provides an in-depth comparative analysis of the reaction products derived from 3,4-Dichloro-N-methoxy-N-methylbenzamide, a specialized Weinreb-Nahm amide. As a versatile intermediate in synthetic organic chemistry, the precise characterization of its downstream products is paramount for researchers in medicinal chemistry and drug development. This document moves beyond mere data presentation, offering insights into the causal relationships between molecular structure and spectroscopic output, thereby providing a self-validating framework for analysis.
The core utility of the Weinreb-Nahm amide lies in its controlled reactivity with organometallic reagents and hydrides.[1][2] Unlike more reactive acyl compounds, the N-methoxy-N-methylamide functionality forms a stable tetrahedral intermediate upon nucleophilic attack, which resists the common problem of over-addition.[2][3] This chelate stability ensures that the reaction reliably stops at the ketone or aldehyde stage after aqueous workup, a critical advantage for synthetic efficiency.[3][4]
This guide will compare two principal reaction pathways:
-
Ketone Synthesis: Reaction with an organometallic reagent (e.g., a Grignard reagent) to form a ketone.
-
Aldehyde Synthesis: Reduction with a metal hydride (e.g., Lithium Aluminum Hydride) to form an aldehyde.
We will dissect the expected spectroscopic signatures—using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that differentiate the starting material from its principal ketone and aldehyde derivatives.
Reaction Pathways and Product Overview
The 3,4-dichloro substitution pattern on the benzamide ring influences the electronic properties of the carbonyl group, but the fundamental reactivity of the Weinreb amide remains its most salient feature. The two primary transformations explored herein are foundational for building molecular complexity.
Sources
A Comparative Guide to Ketone Synthesis: Validating the Weinreb Amide Approach with 3,4-Dichloro-N-methoxy-N-methylbenzamide
In the landscape of modern organic synthesis, the construction of carbon-carbon bonds to form ketones is a cornerstone transformation. For researchers and professionals in drug development, the choice of synthetic methodology is dictated by efficiency, functional group tolerance, and reproducibility. This guide provides an in-depth validation of the Weinreb-Nahm ketone synthesis, focusing on the use of 3,4-Dichloro-N-methoxy-N-methylbenzamide, and critically compares its performance against established and alternative synthetic strategies.
The Central Challenge: Controlling Reactivity
The synthesis of ketones often involves the addition of highly nucleophilic organometallic reagents to carboxylic acid derivatives. A persistent challenge with traditional substrates, such as acid chlorides or esters, is over-addition.[1][2] The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a significant byproduct. This lack of control complicates purification and reduces the yield of the desired ketone.
The Weinreb-Nahm ketone synthesis, developed in 1981, elegantly circumvents this issue.[1] The use of N,O-dimethylhydroxylamine to form an N-methoxy-N-methylamide (Weinreb amide) is the key innovation. This functional group reacts with organometallic reagents, such as Grignard or organolithium reagents, to form a stable, chelated tetrahedral intermediate.[2][3][4] This intermediate does not collapse to the ketone until acidic workup, effectively preventing the problematic second addition.[2]
Mechanism of the Weinreb-Nahm Ketone Synthesis
The stability of the intermediate is the linchpin of this methodology's success. The reaction between the Weinreb amide and an organometallic reagent (e.g., R'-MgX) proceeds via nucleophilic acyl substitution. The resulting tetrahedral intermediate is stabilized by chelation of the magnesium atom between the methoxy oxygen and the newly formed alkoxide. This five-membered ring structure is stable at low temperatures and only breaks down upon quenching with an acid to yield the final ketone.
Caption: Reaction mechanism of the Weinreb-Nahm ketone synthesis.
Comparative Analysis of Ketone Synthesis Methodologies
To objectively evaluate the Weinreb amide approach, we compare it with several other common methods for synthesizing ketones, particularly aryl ketones.
| Method | Starting Materials | Reagents | Advantages | Disadvantages | Typical Yield |
| Weinreb Amide Synthesis | Weinreb Amide, Organometallic (Grignard, Organolithium) | R-MgX, R-Li | Excellent functional group tolerance; No over-addition; High yields; Mild conditions.[1][3][5] | Requires pre-synthesis of the Weinreb amide.[1] | 75-95% |
| Friedel-Crafts Acylation | Arene, Acyl Halide/Anhydride | Lewis Acid (e.g., AlCl₃) | Well-established; Uses readily available materials. | Limited to electron-rich arenes; Harsh conditions; Catalyst can be difficult to handle; Poor functional group compatibility.[2][6] | 60-85% |
| Reaction with Nitriles | Nitrile, Organometallic | R-MgX, R-Li, H₃O⁺ | Good for specific substrates. | Intermediate imine can be difficult to hydrolyze; Side reactions are common.[7] | 50-80% |
| Oxidation of Secondary Alcohols | Secondary Alcohol | CrO₃, PCC, DMP, etc. | High yields; Many available reagents. | Requires synthesis of the corresponding alcohol precursor; Oxidants can be toxic and produce hazardous waste.[2][7] | 80-98% |
| Coupling with Organometallics | Acid Chloride, Ester | Organocuprates, Organomanganese reagents | Milder than Grignard/Organolithium with esters. | Stoichiometric use of metals; Preparation of specific organometallic reagents required. | 65-90% |
Experimental Validation: Synthesis of a 3,4-Dichlorophenyl Ketone
Here, we provide detailed protocols for the synthesis of a ketone using this compound and compare it directly with a classical Friedel-Crafts acylation to achieve a similar product.
Workflow Overview: Weinreb Amide Route
The process involves two main stages: first, the preparation of the Weinreb amide from the corresponding acid chloride, and second, the reaction of the amide with a Grignard reagent to yield the ketone.
Caption: Experimental workflow for the two-stage Weinreb ketone synthesis.
Protocol 1: Ketone Synthesis via Weinreb Amide
Step 1a: Synthesis of this compound
-
To a solution of 3,4-dichlorobenzoyl chloride (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).
-
Slowly add pyridine (2.5 eq) dropwise, ensuring the internal temperature remains below 10 °C. Causality: Pyridine acts as a base to neutralize the HCl generated and the HCl salt of the hydroxylamine, liberating the free amine for reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the acid chloride.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure Weinreb amide. The product should be validated by ¹H NMR and MS analysis.
Step 1b: Reaction with Grignard Reagent
-
Dissolve the purified this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) and cool the solution to -78 °C under an inert atmosphere. Causality: Low temperature is critical to prevent side reactions and ensure the stability of the tetrahedral intermediate.
-
Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 30 minutes, then allow it to slowly warm to 0 °C over 1 hour. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Causality: The mild acidic quench protonates the intermediate and cleanly decomposes the magnesium chelate to release the ketone.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify via flash chromatography to yield the desired 3,4-dichlorophenyl ketone. Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Protocol 2: Ketone Synthesis via Friedel-Crafts Acylation (Comparative)
-
To a suspension of anhydrous aluminum chloride (AlCl₃, 1.3 eq) in dry 1,2-dichloroethane (DCE, 0.8 M) under an inert atmosphere at 0 °C, add 3,4-dichlorobenzoyl chloride (1.0 eq) dropwise.
-
Add the arene (e.g., benzene, used as solvent or as a reagent, 1.1 eq if not the solvent) to the mixture.
-
Allow the reaction to warm to room temperature and then heat to 50-80 °C for 2-12 hours, monitoring by TLC. Causality: Heating is often required to drive the reaction to completion, highlighting the harsher conditions compared to the Weinreb method.
-
Cool the reaction to 0 °C and carefully quench by pouring it over crushed ice and concentrated HCl. Causality: This hydrolyzes the aluminum complexes and separates the product.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with water, saturated aq. NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by recrystallization or flash chromatography to yield the ketone.
Conclusion and Outlook
The Weinreb-Nahm ketone synthesis, utilizing substrates like this compound, presents a robust and highly reliable method for the preparation of ketones.[1] Its primary advantage lies in the complete suppression of the over-addition side reaction, which is a common pitfall in reactions using other carboxylic acid derivatives with powerful organometallic nucleophiles.[1][2] While it requires the initial preparation of the Weinreb amide, the subsequent ketone formation step is high-yielding, clean, and compatible with a wide array of functional groups, making it exceptionally valuable in complex molecule synthesis.
In comparison, classical methods like Friedel-Crafts acylation are often limited by harsh conditions and poor functional group tolerance.[6] For drug development professionals and researchers, the predictability and efficiency of the Weinreb amide route often outweigh the additional synthetic step, providing a clear and dependable path to complex ketone targets. The experimental data consistently supports its superiority in scenarios demanding high chemoselectivity and yield.
References
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Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry. [Link]
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Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). ACS Omega. [Link]
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Weinreb ketone synthesis. Wikipedia. [Link]
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(9-FLUORENYL)METHYL N-METHOXY-N-METHYLCARBAMATE. (2023). Organic Syntheses, 100, 61-77. [Link]
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Synthesis of 3,4-dihydropyran-2-ones. Organic Chemistry Portal. [Link]
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Comparison of the classical approaches to ketone synthesis with the palladium-catalysed carbonylative C–H bond functionalization reaction described here. ResearchGate. [Link]
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Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. (2005). Organic Chemistry Portal. [Link]
- Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone.
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N-METHOXY-N-METHYLCYANOFORMAMIDE. (2017). Organic Syntheses, 94, 184-197. [Link]
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Facile synthesis of 1,4-diketones via three-component reactions of α-ketoaldehyde, 1,3-dicarbonyl compound, and a nucleophile in water. (2018). Green Chemistry. [Link]
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The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. Digital Commons@Georgia Southern. [Link]
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Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022). YouTube. [Link]
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Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. (2020). The Royal Society of Chemistry. [Link]
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A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. [Link]
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Classical approaches for ketone synthesis. ResearchGate. [Link]
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Recent Developments in the Synthesis of β-Diketones. (2021). Molecules, 26(23), 7353. [Link]
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Synthetic strategies available to convert amides into ketones. ResearchGate. [Link]
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Synthesis of Aldehydes & Ketones. (2023). Chemistry LibreTexts. [Link]
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Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. UT Dallas Treasures. [Link]
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Synthesis of 1,3-diketones. Organic Chemistry Portal. [Link]
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CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. ElectronicsAndBooks. [Link]
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A new general method for preparation of N-methoxy-N-methylamides. Application in direct conversion of an ester to a ketone. Semantic Scholar. [Link]
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A Senior Application Scientist's Comparative Guide to Coupling Reagents for the Synthesis of 3,4-Dichloro-N-methoxy-N-methylbenzamide
Introduction
In the landscape of modern organic synthesis, the formation of the amide bond remains a cornerstone transformation, pivotal to the construction of a vast array of molecules, from pharmaceuticals to advanced materials. Within this context, N-methoxy-N-methylamides, commonly known as Weinreb amides, represent a class of exceptionally valuable intermediates.[1] Their significance lies in their unique stability and reactivity profile; they readily react with organometallic reagents to furnish ketones or can be reduced to aldehydes, elegantly halting the reaction at the desired carbonyl stage and preventing the over-addition that plagues reactions with other acyl derivatives.[2]
The target molecule of this guide, 3,4-Dichloro-N-methoxy-N-methylbenzamide , is a Weinreb amide that serves as a crucial building block. Its synthesis, which involves the coupling of 3,4-Dichlorobenzoic acid and N,O-dimethylhydroxylamine, presents a classic challenge: the efficient activation of a carboxylic acid to facilitate nucleophilic attack by an amine.[3][4] This process is fraught with potential pitfalls, including incomplete reactions, the formation of side products, and, in chiral systems, the risk of racemization.[5][6]
The choice of coupling reagent is therefore not a trivial decision but a critical parameter that dictates the success, efficiency, and scalability of the synthesis. This guide provides a comparative analysis of several classes of modern coupling reagents for the preparation of this compound. We will move beyond a simple recitation of protocols to explore the causality behind reagent choice, comparing their mechanistic underpinnings, practical advantages, and potential drawbacks, supported by experimental frameworks.
General Synthetic Workflow
The synthesis of a Weinreb amide from a carboxylic acid is a two-step process conceptually, but it is performed in a single pot. The fundamental logic involves the activation of the carboxyl group of 3,4-Dichlorobenzoic acid to create a reactive intermediate, which is then susceptible to nucleophilic attack by the nitrogen atom of N,O-dimethylhydroxylamine.
Caption: General workflow for Weinreb amide synthesis.
I. Carbodiimide-Mediated Coupling: The Workhorse Reagent
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , are among the most common and cost-effective coupling reagents.[6][7] They function by converting the carboxylic acid into a highly reactive O-acylisourea intermediate.[8]
Mechanism of Action (EDC/HOBt)
The reaction, when mediated by EDC, is prone to a side reaction where the O-acylisourea rearranges into an unreactive N-acylurea.[5][8] To mitigate this and suppress potential racemization, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt acts as a nucleophilic trap, converting the O-acylisourea into a more stable HOBt-active ester, which then cleanly reacts with the amine.[8][9]
Caption: EDC/HOBt activation and coupling pathway.
Experimental Protocol: EDC/HOBt Coupling
-
To a stirred solution of 3,4-Dichlorobenzoic acid (1.0 eq) in an appropriate solvent (e.g., Dichloromethane or DMF) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and HOBt (1.2 eq).
-
Add a tertiary base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq) to neutralize the hydrochloride salt and the carboxylic acid.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup. If using DCM, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
Advantages & Disadvantages
-
Advantages : Low cost, readily available, and the resulting urea byproduct is water-soluble, simplifying purification compared to DCC (which produces an insoluble urea).[7][9]
-
Disadvantages : Slower reaction times compared to modern reagents. The formation of the N-acylurea side product, though minimized by HOBt, can still occur, potentially lowering yields.[5] HOBt has safety concerns as it is potentially explosive.[5]
II. Phosphonium Salt Reagents: The Efficiency Experts
Phosphonium salt-based reagents, like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its safer pyrrolidino analog, PyBOP , are renowned for their high coupling efficiency and minimal racemization.[5][9]
Mechanism of Action
These reagents react with the carboxylate to form a HOBt-active ester directly, bypassing the O-acylisourea intermediate of carbodiimides. This direct pathway is rapid and highly efficient.
Caption: Activation mechanism of phosphonium salt reagents.
Experimental Protocol: PyBOP Coupling
-
Dissolve 3,4-Dichlorobenzoic acid (1.0 eq) and PyBOP (1.1 eq) in DMF.
-
Add a non-nucleophilic base, typically DIPEA (3.0 eq), and stir for 10-15 minutes to pre-activate the acid.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the activated mixture.
-
Stir at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Workup involves diluting the reaction mixture with a solvent like Ethyl Acetate and performing aqueous washes with dilute acid and base to remove DMF and byproducts.
-
Dry, concentrate, and purify the product via column chromatography.
Advantages & Disadvantages
-
Advantages : Rapid and highly efficient, often resulting in cleaner reactions and higher yields than carbodiimides, especially for sterically hindered substrates.[10] Phosphonium reagents do not cause guanidinylation of the amine.[5]
-
Disadvantages : Higher cost. The original BOP reagent produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[5][11] PyBOP was developed as a safer alternative, as its byproducts are less hazardous.[5]
III. Aminium/Uronium Salt Reagents: The Speed Kings
Reagents like HATU and HBTU are among the most powerful and fastest-acting coupling agents available.[9] They are structurally similar to phosphonium salts but are based on an aminium (often referred to as uronium) core. HATU, which incorporates the 7-aza-1-hydroxybenzotriazole (HOAt) moiety, is generally more reactive than its HOBt-based counterpart, HBTU.[9]
Mechanism of Action
Similar to phosphonium salts, aminium reagents react with the carboxylate to form a highly reactive ester (OAt ester for HATU, OBt ester for HBTU). The HOAt-based active ester from HATU is particularly reactive due to anchimeric assistance from the pyridine nitrogen, accelerating the subsequent amidation.
Experimental Protocol: HATU Coupling
-
In a flask, combine 3,4-Dichlorobenzoic acid (1.0 eq), HATU (1.1 eq), and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DMF.
-
Cool the mixture to 0 °C.
-
Add DIPEA or 2,4,6-collidine (2.0-3.0 eq). Note that only one equivalent of base is theoretically needed for the coupling itself, with additional base for neutralizing salts.[9]
-
Stir the reaction, allowing it to warm to room temperature. Couplings are often complete within 1-3 hours.
-
Follow the same aqueous workup and purification procedure as described for PyBOP.
Advantages & Disadvantages
-
Advantages : Extremely fast and efficient, often considered the reagent of choice for difficult couplings.[9] HATU is particularly effective and shows less epimerization compared to HBTU.[9]
-
Disadvantages : High cost. A significant drawback is the potential for a side reaction where excess reagent can react with the amine to form an unreactive guanidinium species, which terminates the reaction. Therefore, the stoichiometry must be carefully controlled.
IV. Propanephosphonic Acid Anhydride (T3P®): The Green and Versatile Choice
T3P® is a cyclic trimer of propanephosphonic anhydride, which has gained popularity as a "green," safe, and highly effective coupling reagent. It is particularly valued in industrial settings for its efficiency and the ease of byproduct removal.[12][13]
Mechanism of Action
T3P activates the carboxylic acid by forming a mixed phosphonic anhydride. This highly electrophilic intermediate is then attacked by the amine to form the amide bond. The byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup.[12][14]
Caption: T3P® activation pathway via a mixed anhydride.
Experimental Protocol: T3P® Coupling
-
Dissolve 3,4-Dichlorobenzoic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in a suitable aprotic solvent like Ethyl Acetate or 2-MeTHF.
-
Add a base such as Pyridine or TEA (3-4 eq).
-
Add T3P® (typically supplied as a 50% solution in Ethyl Acetate, 1.5 eq) dropwise to the mixture at room temperature.
-
Stir for 2-8 hours until the reaction is complete.
-
Perform an aqueous workup by washing with water, dilute acid, and dilute base. The phosphonic acid byproducts are extracted into the aqueous layers.
-
Dry the organic phase, concentrate, and purify as needed.
Advantages & Disadvantages
-
Advantages : Excellent yields and high product purity with very low epimerization.[12] The byproducts are water-soluble and non-toxic, leading to a simple, "green" workup.[12] The reagent is non-explosive and non-allergenic.[12][15]
-
Disadvantages : Moderate cost. The reagent is often supplied as a solution, which requires handling of larger volumes.
V. COMU: The Modern, Safe, and Soluble Reagent
COMU is a third-generation aminium reagent based on an OxymaPure leaving group. It was developed to be a safer and more efficient alternative to benzotriazole-based reagents like HATU and HBTU.[9][16]
Advantages & Disadvantages
-
Advantages : Exhibits coupling efficiency comparable or superior to HATU with reduced epimerization.[16] It is not explosive like HOBt/HOAt-based reagents. A key feature is the high water solubility of its byproducts, making for a very straightforward, "green" workup.[16] COMU is also more soluble in a wider range of solvents.[16]
-
Disadvantages : It is one of the more expensive coupling reagents currently available.
Comparative Summary of Coupling Reagents
| Feature | EDC/HOBt | PyBOP | HATU | T3P® | COMU |
| Reagent Class | Carbodiimide | Phosphonium | Aminium/Uronium | Phosphonic Anhydride | Immonium |
| Relative Speed | Slow | Fast | Very Fast | Moderate-Fast | Very Fast |
| Typical Yield | Good to Very Good | Excellent | Excellent | Excellent | Excellent |
| Relative Cost | Low | High | Very High | Moderate | Very High |
| Byproduct Nature | Water-soluble urea | Less hazardous phosphoramide | Guanidinium (potential) | Water-soluble phosphonic acids | Water-soluble |
| Workup Ease | Easy | Moderate | Moderate | Very Easy | Very Easy |
| Key Advantage | Cost-effective | High efficiency, no guanidinylation | Highest reactivity | Green workup, safety | High efficiency, safety, green workup |
| Key Disadvantage | Slower, potential side reactions | Cost, byproduct removal | Cost, guanidinylation risk | Moderate cost | Highest cost |
Conclusion and Recommendations
The synthesis of this compound can be successfully achieved with a variety of modern coupling reagents. The optimal choice depends critically on the specific priorities of the researcher and the scale of the synthesis.
-
For Cost-Sensitive Research and Initial Scale-Up: EDC/HOBt remains a viable and economical option. Its straightforward procedure and water-soluble byproduct make it attractive, provided that longer reaction times are acceptable.
-
For Maximum Yield and Difficult Substrates: HATU and PyBOP are the reagents of choice when efficiency is paramount. HATU offers unparalleled speed, but PyBOP provides a cleaner reaction profile by avoiding the risk of amine capping via guanidinylation, making it a more robust choice if excess reagent might be used.
-
For Green Chemistry and Process Development: T3P® and COMU stand out. T3P® offers an excellent balance of high performance, safety, and exceptionally easy workup, making it ideal for large-scale synthesis where process efficiency and waste management are critical.[12][15] COMU provides HATU-level performance with the added benefits of safety and water-soluble byproducts, positioning it as a premium "green" alternative for any scale.[16]
Ultimately, the diverse toolkit of coupling reagents available to the modern chemist ensures that the synthesis of important intermediates like Weinreb amides can be optimized to meet any combination of requirements for speed, cost, purity, and environmental impact.
References
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]
-
AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
Montalberti, F., et al. (1985). Applications of BOP Reagent in Solid Phase Synthesis. Advantages of BOP Reagent for Difficult Couplings Exemplified by a Synthesis of [Ala 15]-GRF(1-29)-NH2. International Journal of Peptide and Protein Research, 26(3), 263-272. Retrieved from [Link]
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
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TutorChase. (n.d.). How do you prepare a Weinreb amide?. Retrieved from [Link]
-
Chemspeed Technologies AG. (n.d.). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). BOP. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3,4-Dichloro-N-methoxy-N-methylbenzamide
The causality behind these stringent protocols is rooted in the potential hazards associated with halogenated organic compounds. These substances can be irritants, toxic, and pose a threat to the environment if not handled and disposed of correctly.[1][2] Therefore, the following procedures are designed to be a self-validating system, ensuring the safety of laboratory personnel and the protection of our ecosystem.
Immediate Safety and Handling Considerations
Before beginning any disposal process, it is imperative to handle 3,4-Dichloro-N-methoxy-N-methylbenzamide with appropriate personal protective equipment (PPE). The principles of good industrial hygiene and safety practices should always be followed.[1][3]
Essential Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact, as similar compounds can cause skin irritation.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against accidental splashes which could cause serious eye irritation.[1] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or fume hood | To avoid inhalation of any dust or vapors, as related compounds may cause respiratory irritation.[1][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5][6] Evaporation is also not an acceptable method of disposal.[5][7]
1. Waste Collection and Segregation:
-
Container: Collect waste in a designated, sturdy, and leak-proof container that is chemically compatible with the compound.[4][5][7][8] The original container is often the best choice for waste accumulation.[7]
-
Labeling: As soon as the first drop of waste is added, affix a hazardous waste label.[9] The label must include:
-
Segregation: Store the waste container in a designated, well-ventilated area, away from incompatible materials.[4] Halogenated organic waste should be segregated from other waste streams to prevent dangerous reactions.
2. Decontamination of Empty Containers:
-
Thoroughly empty the container of all contents.[5]
-
For disposable containers, triple rinse with a suitable solvent (e.g., acetone or ethanol).[3] Collect the rinsate as hazardous waste and add it to your halogenated organic waste stream.[5]
-
After triple rinsing, deface or remove the original label.[4][5] The clean, empty container can then be disposed of in the regular trash or recycled according to your institution's policies.[4][5]
3. Spill Management:
In the event of a spill, the primary goal is to contain and clean it up safely.
-
Small Spills: For small spills, use an absorbent material like vermiculite or sand to soak up the substance.[1]
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.[1]
-
Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[4]
4. Final Disposal:
-
All collected waste must be disposed of through your institution's hazardous waste management program.[7] This typically involves contacting your EHS office to schedule a pickup.[4]
-
The most common and environmentally responsible disposal method for halogenated organic compounds is controlled incineration at a licensed chemical destruction facility.[3] This process ensures the complete breakdown of the molecule into less harmful substances.
Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures
In case of exposure, follow these first-aid measures and seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.
By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
References
- SynQuest Laboratories, Inc. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide Safety Data Sheet.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
-
PubChem. (n.d.). 3,4-dichloro-N,N-diethyl-2-methoxybenzamide. Retrieved from [Link]
-
ResearchGate. (2009). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- U.S. Environmental Protection Agency. (n.d.). The purpose of this study is to describe an analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water.
- Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from Research Safety - Northwestern University.
-
PubMed. (2009). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Temarry Recycling. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
- Unknown Source. (n.d.). Hazardous Waste Disposal Procedures.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- Harvard Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste. Retrieved from Harvard Environmental Health and Safety.
- C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal.
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PubChem. (n.d.). 2,6-Dichlorobenzamide. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
